3-Chloro-5-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUIOLZHUUHESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545482 | |
| Record name | 3-Chloro-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-33-2 | |
| Record name | 3-Chloro-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-methylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-chloro-5-methylbenzoic acid, a valuable substituted aromatic carboxylic acid intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the strategic considerations behind various synthetic routes, offering detailed experimental protocols, mechanistic insights, and thorough analytical characterization. The guide emphasizes scientific integrity, providing a framework for the reproducible and safe synthesis of the target compound.
Introduction: Significance of this compound
This compound is a key building block in the synthesis of a range of more complex molecules. Its specific substitution pattern, featuring a chlorine atom and a methyl group at the meta positions relative to the carboxylic acid, makes it a crucial precursor for compounds where precise steric and electronic properties are required. The presence of three different functional groups on the benzene ring offers multiple points for further chemical modification, rendering it a versatile intermediate in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.
This guide will explore two primary retrosynthetic approaches for the synthesis of this compound, focusing on the underlying chemical principles that govern each transformation. We will examine a classical approach via the Sandmeyer reaction, starting from an amino-substituted precursor, and a direct electrophilic aromatic substitution approach through the chlorination of 3-methylbenzoic acid.
Strategic Synthesis Pathway I: The Sandmeyer Reaction Approach
The Sandmeyer reaction is a robust and widely utilized method for the introduction of a halide onto an aromatic ring, starting from a primary aromatic amine.[1][2] This pathway offers excellent regiochemical control, as the position of the incoming chloro group is predetermined by the location of the amino group in the precursor molecule.
Retrosynthetic Analysis and Mechanistic Rationale
The synthesis begins with the commercially available 3-amino-5-methylbenzoic acid. The core of this pathway is the diazotization of the amino group, followed by a copper(I) chloride-catalyzed decomposition of the resulting diazonium salt to introduce the chlorine atom.
The mechanism of the Sandmeyer reaction is believed to proceed through a radical pathway.[1] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and yielding the desired this compound.
Caption: General workflow of the Sandmeyer reaction pathway.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from a general procedure for the Sandmeyer reaction of a substituted aminobenzonitrile and should be performed with appropriate safety precautions in a well-ventilated fume hood.[3]
Materials and Reagents:
-
3-Amino-5-methylbenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Diazotization: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 3-amino-5-methylbenzoic acid in aqueous hydrochloric acid. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in deionized water. Add the sodium nitrite solution dropwise to the cooled suspension of 3-amino-5-methylbenzoic acid over a period of 30-60 minutes. The addition should be slow enough to maintain the temperature below 5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate beaker, dissolve copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in the first step to the copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Gently heat the mixture to approximately 50-60°C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.[3]
-
Work-up and Purification: Pour the cooled reaction mixture onto crushed ice. If necessary, neutralize the mixture with a sodium bicarbonate solution to precipitate the crude product.
-
Filter the precipitate using a Büchner funnel and wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product. For further purification, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.
| Parameter | Value/Condition |
| Starting Material | 3-Amino-5-methylbenzoic acid |
| Key Reagents | NaNO₂, HCl, CuCl |
| Reaction Temperature | 0-5 °C (Diazotization), RT to 60 °C (Sandmeyer) |
| Expected Yield | Moderate to good (typically 60-80%) |
| Purification Method | Recrystallization |
Strategic Synthesis Pathway II: Electrophilic Aromatic Substitution
A more direct approach to this compound involves the electrophilic aromatic substitution (EAS) of 3-methylbenzoic acid. This pathway is conceptually simpler but presents challenges in terms of regioselectivity.
Mechanistic Rationale and Regioselectivity
In the electrophilic chlorination of 3-methylbenzoic acid, the directing effects of the existing substituents—the methyl group (-CH₃) and the carboxylic acid group (-COOH)—are of paramount importance.
-
Methyl Group (-CH₃): An activating, ortho, para-directing group.
-
Carboxylic Acid Group (-COOH): A deactivating, meta-directing group.
The incoming electrophile (Cl⁺, generated from a chlorinating agent and a Lewis acid catalyst) will be directed to positions that are electronically favorable. The positions ortho and para to the methyl group are activated, while the positions meta to the carboxylic acid group are the least deactivated. In 3-methylbenzoic acid, the positions C2, C4, and C6 are ortho or para to the methyl group, and positions C2, C4, and C6 are also meta to the carboxylic acid group. Therefore, the directing effects of both groups reinforce each other, favoring substitution at these positions. The formation of the desired this compound requires substitution at the C5 position, which is meta to the methyl group and meta to the carboxylic acid. While this is not the most favored product based on simple directing rules, the reaction conditions can be optimized to influence the product distribution. A patent for the synthesis of 3,5-dichloro-4-methylbenzoic acid from p-methylbenzoic acid suggests that direct chlorination is a viable strategy for introducing chlorine atoms onto a substituted benzoic acid ring.[4]
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-methylbenzoic Acid
This guide provides a comprehensive technical overview of the physicochemical properties of 3-Chloro-5-methylbenzoic acid (CAS No: 56961-33-2), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes fundamental data with practical experimental insights, ensuring a thorough understanding of the compound's behavior and characteristics.
Introduction and Strategic Importance
This compound is a disubstituted aromatic carboxylic acid. Its molecular architecture, featuring a benzoic acid core functionalized with both an electron-withdrawing chlorine atom and an electron-donating methyl group at the meta positions, imparts a unique combination of reactivity and physical properties. These characteristics make it a valuable building block in the synthesis of complex organic molecules. Its structural motifs are found in various biologically active compounds, positioning it as a significant intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful process development, reaction optimization, quality control, and formulation in these advanced applications.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. This data serves as a primary reference for laboratory and industrial applications.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₂ | [2] |
| Molecular Weight | 170.59 g/mol | [2][3] |
| CAS Number | 56961-33-2 | [2][3] |
| Appearance | White solid (typical) | [4] |
| Boiling Point | 297.7 °C at 760 mmHg | [2] |
| Density | 1.31 g/cm³ | [2] |
| Flash Point | 133.8 °C | [2] |
| Vapor Pressure | 0.000597 mmHg at 25 °C | [2] |
| Refractive Index | 1.573 | [2] |
Structural and Spectroscopic Characterization
The identity and purity of this compound are unequivocally established through a combination of structural analysis and spectroscopy.
Molecular Structure
The structure consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom at position 3, and a methyl group at position 5. The interplay between the deactivating, electron-withdrawing chloro group and the activating, electron-donating methyl group influences the electron density of the aromatic ring and the acidity of the carboxyl proton.
Caption: 2D Structure of this compound.
Spectroscopic Profile (Predicted)
While specific spectral data for this exact isomer is not universally published, its spectroscopic characteristics can be reliably predicted based on the functional groups present and data from analogous compounds.[5][6][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The methyl group (CH₃) protons would appear as a sharp singlet in the upfield region (around δ 2.4 ppm). The acidic proton of the carboxylic acid (COOH) will present as a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display eight unique carbon signals: one for the carboxylic carbon (~170 ppm), six for the aromatic carbons (four substituted, two unsubstituted, in the ~120-140 ppm range), and one for the methyl carbon (~20 ppm).
-
IR (Infrared) Spectroscopy: Key absorption bands would confirm the presence of the characteristic functional groups. A very broad band from ~2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. A C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Thermal Properties: Melting Point Analysis
The melting point is a fundamental property used to assess the purity of a crystalline solid. A sharp melting range (typically ≤ 2°C) is indicative of high purity, whereas a depressed and broadened range suggests the presence of impurities.[8]
Experimental Protocol: Melting Point Determination via Mel-Temp Apparatus
This protocol describes a standard, reliable method for determining the melting point range in a research setting.
Principle: A small, finely powdered sample is heated in a capillary tube within a calibrated heating block. The temperatures at which the substance begins to liquefy (onset) and fully liquefies (clear point) are recorded as the melting range.[8][9]
Methodology:
-
Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. Crush the sample into a fine powder using a spatula.
-
Capillary Loading: Gently tap the open end of a melting point capillary tube into the powdered sample. Invert the tube and tap its sealed bottom on a hard surface to pack the sample tightly to a height of 2-3 mm.
-
Apparatus Setup: Ensure the Mel-Temp apparatus is at room temperature or at least 20°C below the expected melting point. Insert the loaded capillary into one of the sample slots.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate. Allow the apparatus to cool significantly before the next step.
-
Accurate Determination: For an accurate measurement, set the heating rate so the temperature rises no more than 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.[10]
-
Data Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).
-
Reporting: The melting point is reported as the range T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Solubility and Acidity (pKa)
Solubility and acidity are critical parameters that govern the compound's behavior in solution, impacting everything from reaction kinetics to bioavailability in drug development contexts.
Solubility Profile
The solubility of this compound is dictated by the balance between its nonpolar aromatic ring and its polar carboxylic acid group.[11]
-
Water: It exhibits limited solubility in neutral water due to the hydrophobic nature of the substituted benzene ring.
-
Organic Solvents: It is expected to be readily soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate, which can engage in hydrogen bonding with the carboxylic acid group.
-
Effect of pH: In aqueous alkaline solutions (pH > pKa), the carboxylic acid deprotonates to form the carboxylate salt. This highly polar, ionic species is significantly more soluble in water. This property is routinely exploited for extraction and purification.[11]
Acidity and pKa Determination
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in solution.[12] For a drug candidate, pKa influences absorption, distribution, metabolism, and excretion (ADME) properties.
Principle: Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution of the acid as a standardized base is added incrementally. The pKa is the pH at which the acid is exactly half-neutralized.[13][14]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent. For water-insoluble acids, a co-solvent system (e.g., methanol-water) may be necessary, though this will yield an apparent pKa (pKₐ').[13][15] Prepare a standardized solution of carbonate-free sodium hydroxide (NaOH), typically 0.1 M.
-
Apparatus Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, 10.00). Place the dissolved acid sample in a beaker with a magnetic stir bar and immerse the pH electrode and the tip of a burette containing the NaOH titrant.
-
Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL), recording the pH after each addition has stabilized.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
pKa Determination:
-
Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point).
-
Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point).
-
The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[12][14]
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
Safety and Handling
Proper handling of this compound is essential for laboratory safety. The following information is derived from typical safety data sheets for substituted benzoic acids.
-
GHS Hazard Statements: Likely classified as causing skin irritation (H315), serious eye irritation (H319), and potentially respiratory irritation (H335).[3][16]
-
Pictograms: GHS07 (Exclamation Mark).[16]
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
-
Conclusion
This compound is a compound whose utility is deeply rooted in its physicochemical properties. Its thermal stability, predictable spectroscopic signature, and tunable solubility based on pH are all critical factors for its application in advanced synthesis. The experimental protocols detailed herein provide a robust framework for the verification of these properties, ensuring quality control and enabling the rational design of synthetic routes and formulation strategies. This guide serves as a foundational resource for scientists aiming to leverage this versatile intermediate in their research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 56961-33-2 [chemnet.com]
- 3. This compound | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 3-CHLORO-5-(TRIFLUOROMETHYL)BENZOIC ACID(53985-49-2) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 3-CHLORO-5-METHYL-BENZOIC ACID(56961-33-2) 1H NMR spectrum [chemicalbook.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. m.youtube.com [m.youtube.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. labsolu.ca [labsolu.ca]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. aksci.com [aksci.com]
An In-depth Technical Guide to 3-Chloro-5-methylbenzoic Acid: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-5-methylbenzoic acid, a valuable substituted benzoic acid derivative. It details the compound's chemical identity, including its CAS number and IUPAC name, and explores its physicochemical properties. This guide will delve into a potential synthetic route, outline key safety and handling protocols, and present available spectroscopic data for characterization. Furthermore, it will discuss the role of this compound as a versatile building block in medicinal chemistry and drug discovery, highlighting its potential in the synthesis of novel therapeutic agents.
Chemical Identity and Properties
IUPAC Name: this compound[1]
CAS Number: 56961-33-2[1]
Molecular Formula: C₈H₇ClO₂[2]
Molecular Weight: 170.59 g/mol [1]
Chemical Structure:
References
An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-5-methylbenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 3-Chloro-5-methylbenzoic acid (C₈H₇ClO₂), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding these fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure consistent product quality, optimize formulation strategies, and meet regulatory requirements. This document details the intrinsic properties of this compound, presents robust, step-by-step protocols for the experimental determination of its solubility and stability profiles, and discusses the underlying scientific principles. The methodologies are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.
Introduction
This compound is an aromatic carboxylic acid whose utility as a building block is well-established. Its molecular structure, featuring a chlorinated and methylated benzene ring attached to a carboxylic acid group, imparts a unique combination of lipophilicity and polarity that dictates its behavior in various chemical environments. For drug development professionals, a thorough understanding of its solubility is crucial for predicting bioavailability and designing effective delivery systems. Similarly, a comprehensive stability profile is essential to determine its shelf-life, identify potential degradation pathways, and ensure the safety and efficacy of the final product. This guide serves as a practical resource, bridging theoretical knowledge with field-proven experimental protocols.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of a compound is the first step in any rigorous scientific investigation. These parameters influence every aspect of its handling, formulation, and analytical characterization.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | [1] |
| Molecular Weight | 170.59 g/mol | [1][2] |
| CAS Number | 56961-33-2 | [1][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Not explicitly found for this isomer, but related isomers have melting points in the range of 154-243 °C. | [5] |
| Boiling Point | 297.7 °C at 760 mmHg | [1] |
| Density | 1.31 g/cm³ | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. For this compound, its aromatic nature suggests limited aqueous solubility, while the carboxylic acid group provides a handle for pH-dependent solubility enhancement.[6]
Theoretical Considerations: The "Why"
The solubility of a weakly acidic compound like this compound is governed by the Henderson-Hasselbalch equation. In an aqueous solution, the carboxylic acid group can exist in its protonated (less soluble) or deprotonated (more soluble) form. At a pH below its pKa, the neutral, protonated form dominates, leading to lower solubility. Conversely, in alkaline conditions (pH > pKa), the compound deprotonates to form the more polar and, therefore, more water-soluble carboxylate salt.[6] This principle is fundamental in designing formulation strategies, such as using buffered solutions or forming salts to improve dissolution.
Experimental Determination of Aqueous Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its simplicity and reproducibility.[7] It measures the saturation concentration of a compound in a given solvent at a specific temperature.[7][8]
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for the Shake-Flask Solubility Assay.
Objective: To determine the equilibrium solubility of this compound in a selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (purity >98%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC-grade methanol and water
-
Analytical balance, vortex mixer, orbital shaker with temperature control
-
2 mL glass vials with screw caps
-
0.22 µm syringe filters (PTFE or other compatible material)
-
HPLC system with UV detector
Procedure:
-
Preparation: Add an excess amount of this compound (e.g., ~10 mg) to each of three separate 2 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[7]
-
Solvent Addition: Accurately pipette 1.0 mL of PBS (pH 7.4) into each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (25°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours.[8][9] A longer period (e.g., 48 hours) is recommended to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow undissolved solids to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to prevent adsorption effects. Collect the clear filtrate into a clean HPLC vial.
-
Quantification:
-
Prepare a stock solution of the compound in a suitable organic solvent like methanol.[10]
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Analyze the calibration standards and the filtered sample solutions by a validated HPLC-UV method.
-
Calculate the concentration of the dissolved compound in the sample using the calibration curve. This concentration represents the aqueous solubility.
-
Stability Profile
Stability testing is a regulatory requirement and a scientific necessity to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[11] Forced degradation (stress testing) is a critical component of this process, designed to identify likely degradation products and establish degradation pathways.[12]
Rationale for Forced Degradation Studies
The purpose of forced degradation is not to determine shelf-life but to achieve a target degradation of 5-20%.[12] This level of degradation is sufficient to:
-
Identify Degradation Products: Generate potential degradants that could form under normal storage conditions.
-
Elucidate Degradation Pathways: Understand the chemical vulnerabilities of the molecule (e.g., susceptibility to hydrolysis, oxidation).
-
Develop Stability-Indicating Methods: Demonstrate that the chosen analytical method (typically HPLC) can separate the intact drug from its degradation products, ensuring accurate quantification over time.
A study on benzoic acid and its derivatives showed that under high temperatures in water, decarboxylation can be a primary degradation pathway.[13][14] For this compound, one could hypothesize potential degradation pathways including decarboxylation, dechlorination, or oxidation of the methyl group under various stress conditions.
Experimental Design for Forced Degradation
Forced degradation studies are typically conducted on a solution of the compound and should investigate the effects of hydrolysis, oxidation, photolysis, and thermal stress, as guided by ICH Q1A(R2).[11][12][15]
The following diagram outlines the decision-making process for conducting a forced degradation study.
References
- 1. This compound | 56961-33-2 [chemnet.com]
- 2. This compound | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-CHLORO-5-METHYL-BENZOIC ACID | 56961-33-2 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. scribd.com [scribd.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. enamine.net [enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. database.ich.org [database.ich.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of Substituted Benzoic Acids
3-Chloro-5-methylbenzoic acid (C₈H₇ClO₂) is a disubstituted benzoic acid derivative with a chlorine atom and a methyl group at the meta positions relative to the carboxylic acid functionality.[1][2][3][4] The arrangement of these substituents on the aromatic ring dictates the molecule's electronic properties, acidity, and intermolecular interactions, which in turn govern its chemical reactivity and potential applications. Understanding the three-dimensional structure and conformational flexibility is paramount for predicting its behavior in various chemical and biological systems.
Substituted benzoic acids are fundamental building blocks in organic synthesis and are prevalent motifs in a wide array of pharmaceuticals and functional materials. The interplay of steric and electronic effects of the substituents significantly influences the orientation of the carboxylic acid group, a key determinant of the molecule's ability to engage in hydrogen bonding and other non-covalent interactions.
Molecular Structure and Geometry
The molecular structure of this compound is characterized by a planar benzene ring to which a carboxylic acid group, a chlorine atom, and a methyl group are attached. The IUPAC name for this compound is this compound.[1]
While a definitive crystal structure is not publicly available, the geometric parameters can be reliably predicted based on computational studies of similar substituted benzoic acids.[5][6]
Table 1: Predicted Geometric Parameters of this compound
| Parameter | Predicted Value | Justification and Supporting Evidence |
| Bond Lengths (Å) | ||
| C-Cl | ~1.74 | Typical for a chlorine atom attached to an aromatic ring. |
| C-C (aromatic) | ~1.39 - 1.41 | Characteristic of a benzene ring. |
| C-C (carboxyl) | ~1.48 | Single bond between an sp² carbon of the ring and the sp² carbon of the carboxyl group. |
| C=O | ~1.22 | Standard double bond length for a carboxylic acid. |
| C-O | ~1.34 | Single bond with partial double bond character due to resonance in the carboxyl group. |
| O-H | ~0.97 | Typical for a carboxylic acid hydroxyl group. |
| C-C (methyl) | ~1.51 | Single bond between an sp² carbon of the ring and the sp³ carbon of the methyl group. |
| C-H (methyl) | ~1.09 | Standard C-H bond length in a methyl group. |
| C-H (aromatic) | ~1.08 | Typical C-H bond length on a benzene ring. |
| Bond Angles (°) | ||
| C-C-C (aromatic) | ~120 | Idealized sp² hybridization in the benzene ring, with minor deviations due to substitution. |
| C-C-Cl | ~120 | Expected for an sp² hybridized carbon. |
| C-C-COOH | ~120 | Expected for an sp² hybridized carbon. |
| O=C-O | ~123 | Influenced by the repulsion between the lone pairs on the oxygen atoms. |
| C-C=O | ~120 | Standard trigonal planar geometry. |
| C-O-H | ~109 | Approximate sp³ hybridization of the hydroxyl oxygen. |
Conformational Analysis: The Rotational Barrier of the Carboxylic Acid Group
A critical aspect of the conformation of benzoic acid derivatives is the rotational barrier around the single bond connecting the carboxylic acid group to the benzene ring. This rotation determines the planarity of the molecule and the orientation of the hydroxyl group relative to the ring.
Computational studies on substituted benzoic acids have shown that the planar conformation, where the carboxylic acid group is coplanar with the benzene ring, is the most stable.[7] This planarity is a result of the stabilizing effect of conjugation between the π-system of the benzene ring and the π-system of the carbonyl group.
There are two primary planar conformers to consider:
-
syn-planar: The O-H bond of the carboxylic acid is oriented towards the C-H bond at the 2-position of the ring.
-
anti-planar: The O-H bond is oriented away from the C-H bond at the 2-position.
For most substituted benzoic acids, the syn-planar conformation is slightly more stable due to favorable electrostatic interactions. The energy barrier for rotation between these conformers is relatively low, typically in the range of 5-10 kcal/mol, allowing for rapid interconversion at room temperature.[7]
For this compound, neither substituent is in the ortho position, so steric hindrance with the carboxylic acid group is minimal. Therefore, the molecule is expected to adopt a largely planar conformation. The electronic effects of the meta-substituents will primarily influence the acidity and reactivity of the molecule rather than its fundamental conformational preference.
Caption: Energy profile for the rotation of the carboxylic acid group.
Spectroscopic Characterization: A Predictive Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the methyl protons.
-
Carboxylic Acid Proton (-COOH): A broad singlet in the region of 10-13 ppm, characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and exchange with trace amounts of water.
-
Aromatic Protons: The three aromatic protons will appear as a complex multiplet pattern in the range of 7.0-8.5 ppm. Due to the meta-substitution pattern, the protons at positions 2, 4, and 6 are chemically non-equivalent and will exhibit spin-spin coupling.
-
Methyl Protons (-CH₃): A sharp singlet at around 2.4 ppm, typical for a methyl group attached to an aromatic ring.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing chlorine and the electron-donating methyl group. The carbon attached to the chlorine will be shifted downfield, while the carbon attached to the methyl group will be shifted slightly upfield compared to unsubstituted benzene.
-
Methyl Carbon (-CH₃): A signal at approximately 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the functional groups present in the molecule.
-
O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl stretching vibration.
-
C-O Stretch: A medium intensity band in the region of 1200-1300 cm⁻¹.
-
C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be observed in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretching).
Caption: A typical workflow for elucidating molecular structure using spectroscopic methods.
Experimental and Computational Methodologies
To obtain definitive data on the molecular structure and conformation of this compound, the following experimental and computational approaches are recommended:
Experimental Protocols
-
Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.
-
Crystallization: Grow single crystals of this compound from a suitable solvent system (e.g., ethanol, acetone, or a mixture with water) by slow evaporation.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using monochromatic X-rays.
-
Structure Solution and Refinement: Solve the phase problem and refine the crystal structure to obtain atomic coordinates, bond lengths, bond angles, and torsion angles.
-
-
Gas-Phase Electron Diffraction (GED): Provides structural information for the molecule in the gas phase, free from intermolecular interactions present in the solid state.
-
Spectroscopic Techniques:
-
NMR Spectroscopy: Acquire high-resolution ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the chemical structure and connectivity. Advanced techniques like NOESY can provide information about through-space proximity of protons, offering clues about the preferred conformation in solution.
-
Infrared and Raman Spectroscopy: Record FTIR and FT-Raman spectra to identify functional groups and vibrational modes. Comparison with theoretical calculations can aid in the assignment of vibrational bands.
-
Computational Modeling
-
Density Functional Theory (DFT) Calculations: A powerful tool for predicting the geometry, conformational energetics, and spectroscopic properties of molecules.
-
Conformational Search: Perform a systematic search of the potential energy surface to identify all stable conformers.
-
Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to predict vibrational spectra.
-
Rotational Barrier Calculation: Scan the dihedral angle of the C-C bond connecting the carboxylic acid group to the ring to calculate the rotational energy profile and determine the barrier to rotation.
-
NMR and IR Spectra Simulation: Predict the ¹H and ¹³C NMR chemical shifts and the IR and Raman spectra for comparison with experimental data.
-
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound, based on established principles and data from analogous compounds. The molecule is predicted to have a largely planar structure, with a low rotational barrier for the carboxylic acid group. The predicted spectroscopic features provide a basis for experimental verification.
Future research should focus on obtaining definitive experimental data for this compound through single-crystal X-ray diffraction and detailed spectroscopic analysis. Such studies will not only validate the predictions made in this guide but also contribute to a deeper understanding of the structure-property relationships in this important class of molecules, aiding in the rational design of new materials and pharmaceuticals.
References
- 1. This compound | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H7ClO2) [pubchemlite.lcsb.uni.lu]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound | 56961-33-2 [chemnet.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Chloro-5-methylbenzoic Acid: Discovery and Synthetic Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-methylbenzoic acid, a substituted aromatic carboxylic acid, represents a fascinating case study in the evolution of synthetic organic chemistry. While not a household name, this compound and its structural motifs are of significant interest in medicinal chemistry and materials science. Its journey from a likely subject of early 20th-century systematic chemical explorations to a readily available building block for modern research underscores the advancements in synthetic methodologies and analytical techniques. This guide provides a comprehensive overview of the discovery, historical context, and synthetic evolution of this compound, offering valuable insights for researchers engaged in the design and synthesis of novel molecules.
Historical Context and Discovery
Pinpointing the exact moment of "discovery" for a compound like this compound is challenging, as its initial synthesis likely occurred within the broader context of systematic investigations into the reactions of substituted aromatic compounds in the late 19th and early 20th centuries. During this era, chemists were diligently mapping the reactivity of benzene derivatives, exploring the directing effects of various substituents on electrophilic aromatic substitution.
While a singular "discovery" paper is not readily apparent from the available historical record, the groundwork for the synthesis of such compounds was laid by extensive studies on the halogenation of toluic acids. A pivotal publication in this area is the 1922 paper by Salkind in the Journal of the Chemical Society, Transactions, which detailed the chlorination and bromination of ortho-, meta-, and para-toluic acids.[1] This work systematically investigated the introduction of halogens onto the aromatic ring of toluic acids, providing a foundational understanding of the reaction conditions and outcomes. It is highly probable that this compound was first synthesized and characterized during this period of intensive research into halogenated aromatic compounds.
The primary synthetic challenges of that time included controlling the regioselectivity of the chlorination and achieving clean, high-yielding reactions with the available reagents and technologies. The development of analytical methods to definitively prove the structure of the resulting isomers was also a critical aspect of these early investigations.
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved from classical, often harsh and low-yielding methods to more refined and efficient modern techniques. The choice of synthetic route today often depends on the starting materials' availability, cost, and the desired scale of production.
Classical Approaches
Early syntheses of this compound likely relied on two primary strategies:
-
Direct Chlorination of m-Toluic Acid: This is the most direct conceptual route. However, the electrophilic chlorination of m-toluic acid presents a regioselectivity challenge. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This would lead to a mixture of isomers, including this compound, making purification difficult. Early methods would have employed reagents like chlorine gas with a Lewis acid catalyst.
-
Oxidation of a Precursor: An alternative approach involves the synthesis of a chlorinated toluene derivative followed by oxidation of the methyl group to a carboxylic acid. For instance, the chlorination of m-xylene could produce 3-chloro-1,5-dimethylbenzene, which could then be selectively oxidized to the desired benzoic acid. Controlling the oxidation to avoid over-oxidation to the diacid would have been a significant hurdle.
Modern Synthetic Routes
Contemporary methods offer greater control and efficiency. Several patented methods highlight the current state-of-the-art for synthesizing this compound and its derivatives.
1. Sandmeyer Reaction: A versatile and reliable method for introducing a chloro substituent onto an aromatic ring is the Sandmeyer reaction. This approach would start with 3-amino-5-methylbenzoic acid. The amino group is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) chloride solution to replace the diazonium group with a chlorine atom.
Experimental Protocols
The following is a representative, detailed, step-by-step methodology for the synthesis of this compound via the Sandmeyer reaction, a robust and commonly employed method in modern organic synthesis.
Synthesis of this compound from 3-Amino-5-methylbenzoic acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Amino-5-methylbenzoic acid | 151.16 | 15.1 g | 0.1 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 30 mL | ~0.36 |
| Copper(I) Chloride (CuCl) | 98.99 | 12.0 g | 0.12 |
| Deionized Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Diazotization:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 15.1 g (0.1 mol) of 3-amino-5-methylbenzoic acid in 100 mL of deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 25 mL of concentrated hydrochloric acid to the stirred suspension, maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 30 mL of deionized water and cool the solution to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred suspension of the amino acid hydrochloride over 30 minutes. Ensure the temperature does not rise above 5 °C. A slight excess of nitrous acid should be present at the end of the addition (test with starch-iodide paper).
-
Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.
-
-
Sandmeyer Reaction:
-
In a 1 L beaker, dissolve 12.0 g (0.12 mol) of copper(I) chloride in 50 mL of concentrated hydrochloric acid with gentle warming.
-
Cool the copper(I) chloride solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
The solid product that precipitates is collected by vacuum filtration and washed with a small amount of cold water.
-
Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot water containing a small amount of sodium carbonate to deprotonate the carboxylic acid.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until no more precipitate forms (pH ~2).
-
Collect the precipitated this compound by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.
-
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Logical Relationship of Synthetic Pathways
Caption: Synthetic routes to this compound.
Experimental Workflow for Sandmeyer Synthesis
Caption: Workflow for the Sandmeyer synthesis of this compound.
Conclusion
The story of this compound is a reflection of the broader narrative of organic chemistry. From its likely origins in the systematic and often challenging explorations of the early 20th century to its routine synthesis via well-established and reliable modern methods, this compound exemplifies the progress of the field. For today's researchers, a deep understanding of both the historical context and the evolution of synthetic strategies for such fundamental building blocks is invaluable. It not only provides a practical guide to their preparation but also fosters an appreciation for the intellectual and experimental foundations upon which modern drug discovery and materials science are built.
References
An In-depth Technical Guide to the Toxicological Profile of 3-Chloro-5-methylbenzoic Acid
Introduction
3-Chloro-5-methylbenzoic acid (CAS No. 56961-33-2) is a substituted aromatic carboxylic acid with the molecular formula C₈H₇ClO₂.[1][2] As a member of the chlorobenzoic acid family, its toxicological profile is of interest to researchers, scientists, and professionals in drug development and chemical safety assessment. This guide provides a comprehensive overview of the available toxicological data for this compound, drawing upon information from its analogues and the principles of structure-activity relationships (SAR) to address data gaps. A thorough understanding of a compound's toxicological properties is paramount for its safe handling and for predicting its potential biological effects.
Physicochemical Properties
A compound's physicochemical properties are fundamental to its toxicological profile, influencing its absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Weight | 170.59 g/mol | [1][2] |
| Molecular Formula | C₈H₇ClO₂ | [1][2] |
| CAS Number | 56961-33-2 | [1][2] |
Metabolism and Toxicokinetics of Chlorobenzoic Acids
Bacterial metabolism of chlorobenzoic acids has also been studied, indicating that these compounds can be degraded in the environment.[4][5][6] For instance, Pseudomonas fluorescens can oxidize monohalogenobenzoates.[4]
Caption: Proposed metabolic pathway for this compound.
Toxicological Profile
The toxicological assessment of a chemical involves evaluating its potential to cause adverse health effects. The following sections detail the known and inferred toxicological properties of this compound.
Acute Toxicity
Specific acute toxicity data, such as an LD50 value, for this compound are not available. However, for the related compound 4-chlorobenzoic acid, the oral LD50 in rats is reported to be greater than 200 mg/kg, classifying it as toxic if swallowed.[7] Given the structural similarity, a similar level of acute oral toxicity might be anticipated for this compound, warranting careful handling.
The causality behind this experimental choice lies in its ethical advantage of using fewer animals compared to traditional methods. The protocol is a self-validating system as the results of each animal inform the dose for the next.
-
Animal Selection: A single healthy young adult female rat is used for the initial dose.
-
Dose Administration: The test substance is administered orally by gavage. The initial dose is selected based on available information, often starting below the estimated LD50.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survival and mortality across a series of animals.
Skin and Eye Irritation
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[1] This is a common property among benzoic acid derivatives.[8][9] The carboxylic acid functional group can be corrosive or irritating to tissues upon direct contact.
Genotoxicity
There are no specific genotoxicity studies available for this compound. The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[10][11][12] Given the absence of data, performing an Ames test would be a critical first step in evaluating the genotoxicity of this compound.
This test is a cornerstone of genetic toxicology due to its high throughput and well-validated predictivity for certain types of carcinogens. Its self-validating nature comes from the use of multiple bacterial strains that detect different types of mutations, along with positive and negative controls.
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.
Carcinogenicity
No carcinogenicity bioassays have been conducted on this compound. The standard for assessing carcinogenic potential is a 2-year rodent bioassay.[13][14][15] In the absence of such data, and without evidence of genotoxicity, there is no basis to classify this compound as a carcinogen.
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of this compound are not available. The assessment of these endpoints is crucial for chemicals with potential for human exposure, particularly for women of childbearing age.[16][17][18] Studies on related compounds, such as parabens (esters of p-hydroxybenzoic acid), have shown some reproductive effects in animal studies, though the relevance to humans is debated.[17][19]
Structure-Activity Relationship (SAR) Insights
The toxicological properties of benzoic acid derivatives are influenced by the nature and position of substituents on the aromatic ring.[8][9][20][21] The presence of a chlorine atom can increase the lipophilicity of the molecule, potentially enhancing its absorption and distribution. The carboxylic acid group is a key determinant of the irritating properties of these compounds. The methyl group is generally considered to be of low toxicological concern.
Caption: Structure-Activity Relationship for this compound.
Summary of Hazard Information
The following table summarizes the GHS hazard classifications for this compound and a related compound.
| Compound | GHS Hazard Statements | Source |
| This compound | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| 4-Chlorobenzoic acid | H301: Toxic if swallowed | [7] |
Conclusion
The available toxicological data for this compound are limited, primarily consisting of GHS hazard classifications indicating its potential for skin, eye, and respiratory irritation.[1] While specific studies on acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are lacking for this particular compound, insights can be drawn from the toxicological profiles of structurally related chlorobenzoic acids and the principles of structure-activity relationships. The primary metabolic pathway is likely to be glycine conjugation followed by urinary excretion.[3] Due to the data gaps, a precautionary approach should be taken when handling this compound, utilizing appropriate personal protective equipment to avoid direct contact. Further toxicological testing, beginning with in vitro genotoxicity assays, would be necessary to provide a more complete risk assessment.
References
- 1. This compound | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. The metabolism and excretion of [14c] 2- and 4-chlorobenzoic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of halogen-substituted benzoic acids by Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorophenol and chlorobenzoic acid co-metabolism by different genera of soil bacteria | Scilit [scilit.com]
- 6. Metabolism of 3-chlorobenzoate by a Pseudomonas (diff) spp. | Semantic Scholar [semanticscholar.org]
- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 8. benchchem.com [benchchem.com]
- 9. iomcworld.com [iomcworld.com]
- 10. Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 13. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 2-year rodent bioassay in drug and chemical carcinogenesis testing: Sensitivity, according to the framework of carcinogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cir-safety.org [cir-safety.org]
- 17. Safety assessment of esters of p-hydroxybenzoic acid (parabens) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals | FDA [fda.gov]
- 19. Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 2: Electronic and steric descriptors predicting the reactivity of 1-beta-O-acyl glucuronides derived from benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-methylbenzoic acid is a key building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility, however, is matched by a distinct hazard profile that necessitates a thorough understanding and implementation of robust safety protocols. This guide provides an in-depth analysis of the potential hazards associated with this compound, offering a comprehensive framework for its safe handling, storage, and emergency management. By integrating established safety data with practical, field-proven insights, this document serves as an essential resource for laboratory personnel to mitigate risks and ensure a secure research environment.
Hazard Identification and Risk Profile
This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential to cause irritation to the skin, eyes, and respiratory system.
GHS Classification: [1]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1][2]
The primary routes of exposure are inhalation of the dust, direct contact with skin, and contact with eyes. Ingestion is a less common route of occupational exposure but can lead to harmful effects. The "Warning" signal word is associated with this compound, indicating a moderate level of hazard.[1][2]
Physicochemical Properties and Their Impact on Safety
Understanding the physical and chemical properties of this compound is fundamental to a comprehensive risk assessment.
| Property | Value | Implication for Safety |
| Molecular Formula | C₈H₇ClO₂ | - |
| Molecular Weight | 170.59 g/mol [1] | As a solid, the primary hazard is airborne dust. |
| Appearance | White solid | Visual identification is straightforward. |
| Melting Point | Not specified | Relevant for heating and decomposition considerations. |
| Boiling Point | Not specified | Relevant for assessing volatility and inhalation risk at elevated temperatures. |
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
A proactive approach to safety hinges on a combination of robust engineering controls and appropriate personal protective equipment (PPE).
Engineering Controls
The primary engineering control for handling powdered this compound is a certified chemical fume hood. This provides adequate ventilation to minimize the concentration of airborne dust and prevent inhalation exposure. Facilities should also be equipped with readily accessible eyewash stations and safety showers.[3][4]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn in situations with a higher risk of splashing.[4]
-
Skin Protection: Impervious gloves, such as nitrile or neoprene, should be worn to prevent skin contact. A lab coat or chemical-resistant apron is also required to protect clothing and underlying skin.[3][4]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter may be necessary, even when working in a fume hood.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to minimizing the risk of exposure and ensuring the stability of the compound.
Step-by-Step Weighing and Handling Protocol
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Container Handling: Keep the container of this compound tightly closed when not in use.[3][4] Open the container slowly in the fume hood to avoid creating airborne dust.
-
Weighing: Use a weigh boat or appropriate container to weigh the desired amount of the solid. Avoid scooping directly from the main container to prevent contamination. Use tools that minimize dust generation, such as a spatula.
-
Transfer: Carefully transfer the weighed compound to the reaction vessel within the fume hood.
-
Cleaning: Clean any spills immediately according to the procedures outlined in Section 4. Decontaminate all equipment and the work surface after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4]
Storage Requirements
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is essential for effectively managing accidental exposures and spills.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical advice if skin irritation occurs.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][6]
Accidental Release Measures
In the event of a spill, the following workflow should be initiated:
Caption: Workflow for responding to a spill of this compound.
Firefighting Measures
In case of a fire involving this compound, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the flames.[4][6] Firefighters should wear self-contained breathing apparatus and full protective gear.[3][4] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[3]
Conclusion
While this compound is an invaluable reagent in scientific research and development, its potential hazards demand a culture of safety and preparedness. By understanding its risk profile, implementing robust engineering controls and PPE, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this compound.
References
An In-depth Technical Guide to the Thermal Decomposition of 3-Chloro-5-methylbenzoic Acid
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding Thermal Stability in Drug Development
In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of safe and effective drug formulation. The thermal decomposition profile of a molecule not only dictates its shelf-life and storage conditions but also provides critical insights into potential degradation pathways that could lead to impurities or loss of efficacy. This guide focuses on the thermal decomposition of 3-Chloro-5-methylbenzoic acid, a substituted aromatic carboxylic acid that serves as a valuable case study for understanding the thermal behavior of this important class of compounds. By delving into the mechanistic underpinnings of its decomposition and the analytical techniques used for its characterization, we aim to provide a robust framework for researchers in the field.
The Molecule in Focus: this compound
This compound (C₈H₇ClO₂) is a halogenated aromatic carboxylic acid.[1] Its structure, characterized by a benzene ring substituted with a carboxylic acid group, a chlorine atom, and a methyl group, makes it a pertinent model for studying the interplay of electron-withdrawing and electron-donating groups on the thermal stability of the benzoic acid scaffold.
| Property | Value |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| CAS Number | 56961-33-2 |
A thorough understanding of its thermal decomposition is crucial for predicting its behavior under various processing and storage conditions.
The Primary Decomposition Pathway: Decarboxylation
The thermal decomposition of benzoic acid and its derivatives is predominantly governed by a decarboxylation reaction, where the carboxylic acid group is eliminated as carbon dioxide (CO₂).[2][3] This process is a well-documented phenomenon for aromatic carboxylic acids when subjected to elevated temperatures.[4]
Proposed Mechanism for this compound
For this compound, the primary thermal decomposition pathway is the loss of carbon dioxide to yield 1-chloro-3-methylbenzene.
Caption: Proposed primary thermal decomposition pathway of this compound.
This reaction is facilitated by the stability of the aromatic ring, which can accommodate the electronic rearrangement following the cleavage of the carboxyl group. While the core mechanism is decarboxylation, the presence of substituents like chlorine and methyl groups can influence the precise temperature at which this occurs and the potential for minor side reactions.
Experimental Investigation of Thermal Decomposition
A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal decomposition of this compound. The primary techniques include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss.[5] DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and the enthalpy of decomposition.[5]
-
Instrument Calibration: Calibrate the TGA/DSC instrument for temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina or platinum).
-
Atmosphere: Use a high-purity inert gas, such as nitrogen, with a flow rate of 50-100 mL/min to prevent oxidative side reactions.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss. The theoretical mass loss for the decarboxylation of this compound is approximately 25.8%.
-
From the DSC curve, identify the melting endotherm and any endothermic or exothermic events associated with decomposition.
-
Caption: Experimental workflow for TGA/DSC analysis.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition.[6] The sample is rapidly heated to a high temperature (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[7]
-
Sample Preparation: Place a small amount (typically micrograms) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature to a point within the decomposition range determined by TGA (e.g., 350-450 °C).
-
Use a rapid heating rate to ensure efficient fragmentation.
-
-
GC Separation:
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the pyrolysis products.
-
Employ a temperature program that allows for the elution of the expected products (e.g., starting at 40 °C and ramping to 250 °C).
-
-
MS Detection:
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Scan a mass range appropriate for the expected fragments (e.g., m/z 35-300).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram.
-
Compare the mass spectra of the eluted compounds with a spectral library (e.g., NIST) to confirm the identity of the decomposition products. The primary expected product is 1-chloro-3-methylbenzene.
-
Expected Results and Interpretation
Based on the principles of thermal decomposition of aromatic carboxylic acids, the following results are anticipated:
| Analytical Technique | Expected Observation | Interpretation |
| TGA | A single, significant mass loss step. | Corresponds to the decarboxylation of the molecule. The onset temperature indicates the beginning of thermal decomposition. |
| DSC | An endothermic peak corresponding to melting, followed by an endotherm or exotherm associated with decomposition. | Provides the melting point and the enthalpy of decomposition. |
| Py-GC-MS | A major peak in the chromatogram with a mass spectrum matching 1-chloro-3-methylbenzene. A peak for CO₂ may also be detected depending on the system configuration. | Confirms the primary decomposition products. |
The presence of the chloro and methyl substituents on the benzene ring can influence the decomposition temperature. Generally, electron-withdrawing groups can sometimes stabilize the carboxylate, potentially increasing the decomposition temperature, while electron-donating groups might have the opposite effect. However, the interplay of these effects can be complex.
Conclusion and Broader Implications
The thermal decomposition of this compound serves as a clear example of decarboxylation in substituted aromatic carboxylic acids. A systematic analytical approach using TGA, DSC, and Py-GC-MS allows for a thorough characterization of this process, from determining the decomposition temperature to identifying the resulting products. For professionals in drug development and materials science, this understanding is not merely academic; it is fundamental to ensuring product stability, predicting degradation pathways, and developing robust formulations. The methodologies outlined in this guide provide a solid foundation for the thermal analysis of a wide range of organic molecules, contributing to the development of safer and more effective products.
References
- 1. This compound | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. TGA/DSC [sites.mpip-mainz.mpg.de]
- 6. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Synthesis of 3-Chloro-5-methylbenzoic Acid from m-Xylene: An Application Note and Protocol Guide
Introduction
3-Chloro-5-methylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its structural motif, featuring a chlorinated and methylated benzoic acid core, makes it a versatile building block for introducing specific functionalities into larger molecules. This application note provides a detailed, step-by-step guide for the synthesis of this compound starting from the readily available bulk chemical, m-xylene. The presented synthetic strategy is designed for robustness and scalability in a research and development setting.
This guide will focus on a three-step synthetic sequence:
-
Friedel-Crafts Acylation of m-xylene to produce 3,5-dimethylacetophenone.
-
Haloform Reaction to convert the acetyl group of 3,5-dimethylacetophenone into a carboxyl group, yielding 3,5-dimethylbenzoic acid.
-
Electrophilic Aromatic Substitution (Chlorination) of 3,5-dimethylbenzoic acid to regioselectively install a chlorine atom at the C3 position.
Each step is accompanied by a detailed protocol, an explanation of the underlying chemical principles, and essential safety considerations.
Synthetic Strategy Overview
The overall synthetic transformation from m-xylene to this compound is depicted in the workflow diagram below. This multi-step synthesis was designed to ensure high regioselectivity and manageable purification at each stage.
Caption: Overall synthetic workflow for the preparation of this compound from m-xylene.
Part 1: Synthesis of 3,5-Dimethylacetophenone via Friedel-Crafts Acylation
The initial step involves the introduction of an acetyl group onto the m-xylene ring through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution utilizes a Lewis acid catalyst, typically aluminum chloride, to generate a highly reactive acylium ion from acetyl chloride. The two methyl groups on m-xylene are ortho, para-directing; however, acylation at the sterically less hindered C4 position, which is para to one methyl group and ortho to the other, is favored. Subsequent isomerization under the reaction conditions can lead to the thermodynamically more stable 3,5-dimethylacetophenone.
Protocol 1: Friedel-Crafts Acylation of m-Xylene
Materials:
-
m-Xylene (C₈H₁₀)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube.
-
In a fume hood, add anhydrous aluminum chloride (16.0 g, 0.12 mol) to the flask, followed by 50 mL of dichloromethane.
-
Cool the stirred suspension in an ice bath to 0-5 °C.
-
Slowly add acetyl chloride (8.5 mL, 0.12 mol) to the dropping funnel and add it dropwise to the stirred suspension over 20-30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add m-xylene (10.6 g, 0.1 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.
-
Once the addition of m-xylene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40 °C for dichloromethane) and maintain reflux for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After 2 hours, cool the reaction mixture to room temperature and then chill it in an ice bath.
-
Carefully and slowly pour the reaction mixture onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid in a large beaker with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with 2 x 30 mL of dichloromethane.
-
Combine the organic layers and wash with 50 mL of water, followed by 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 3,5-dimethylacetophenone as a colorless to pale yellow liquid.
| Parameter | Value |
| m-Xylene | 10.6 g (0.1 mol) |
| Acetyl Chloride | 8.5 mL (0.12 mol) |
| Aluminum Chloride | 16.0 g (0.12 mol) |
| Reaction Time | 2 hours at reflux |
| Expected Yield | 75-85% |
| Boiling Point | ~222 °C |
Characterization of 3,5-Dimethylacetophenone
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 1H), 7.20 (s, 2H), 2.55 (s, 3H), 2.35 (s, 6H) ppm.
-
¹³C NMR (CDCl₃, 100 MHz): δ 198.5, 138.2, 137.5, 133.5, 126.0, 26.5, 21.2 ppm.
-
IR (neat): ν 1685 (C=O), 2920 (C-H), 1605 (C=C aromatic) cm⁻¹.
Part 2: Synthesis of 3,5-Dimethylbenzoic Acid via Haloform Reaction
The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids.[1] In this step, 3,5-dimethylacetophenone is treated with an alkaline solution of sodium hypochlorite (bleach). The reaction proceeds through the exhaustive halogenation of the methyl group of the acetyl moiety, followed by nucleophilic attack of hydroxide on the carbonyl carbon, leading to the cleavage of the C-C bond and formation of the carboxylate salt and chloroform. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.
Protocol 2: Haloform Reaction of 3,5-Dimethylacetophenone
Materials:
-
3,5-Dimethylacetophenone (C₁₀H₁₂O)
-
Sodium hypochlorite solution (NaOCl, commercial bleach, ~5-6%)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether (Et₂O)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
In a 500 mL round-bottom flask, dissolve 3,5-dimethylacetophenone (7.4 g, 0.05 mol) in 100 mL of dioxane or tetrahydrofuran.
-
Add a solution of sodium hydroxide (10 g, 0.25 mol) in 100 mL of water.
-
Cool the mixture in an ice bath to below 10 °C.
-
Slowly add 150 mL of commercial sodium hypochlorite solution with vigorous stirring, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture in an ice bath and cautiously add a saturated solution of sodium bisulfite until the excess hypochlorite is destroyed (test with starch-iodide paper; the blue-black color should not appear).
-
Transfer the mixture to a separatory funnel and wash with 2 x 50 mL of diethyl ether to remove any unreacted starting material and chloroform byproduct.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 2. A white precipitate of 3,5-dimethylbenzoic acid will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel, wash the solid with cold water, and dry it in a vacuum oven.
-
The crude product can be recrystallized from ethanol/water to obtain pure 3,5-dimethylbenzoic acid as white crystals.
| Parameter | Value |
| 3,5-Dimethylacetophenone | 7.4 g (0.05 mol) |
| Sodium Hypochlorite | ~150 mL (excess) |
| Sodium Hydroxide | 10 g (0.25 mol) |
| Reaction Time | 1-2 hours at room temp. |
| Expected Yield | 80-90% |
| Melting Point | 166-169 °C |
Characterization of 3,5-Dimethylbenzoic Acid
-
¹H NMR (CDCl₃, 400 MHz): δ 11.5 (br s, 1H), 7.80 (s, 2H), 7.25 (s, 1H), 2.40 (s, 6H) ppm.[2]
-
¹³C NMR (CDCl₃, 100 MHz): δ 172.5, 138.5, 135.0, 130.0, 127.5, 21.2 ppm.[2]
-
IR (KBr): ν 2500-3300 (O-H, broad), 1690 (C=O), 1600 (C=C aromatic) cm⁻¹.
Part 3: Synthesis of this compound via Electrophilic Chlorination
The final step is the regioselective chlorination of 3,5-dimethylbenzoic acid. The directing effects of the substituents on the aromatic ring are crucial for the outcome of this reaction. The carboxylic acid group is a deactivating meta-director, while the methyl group is an activating ortho, para-director. In this case, the positions ortho and para to the methyl group are C2, C4, and C6. The positions meta to the carboxylic acid are C3 and C5. The position C3 is ortho to one methyl group and meta to the carboxylic acid. The position C5 is occupied by a methyl group. Therefore, chlorination is expected to occur at the C3 position, which is activated by the methyl group and directed by the carboxylic acid group. Sulfuryl chloride (SO₂Cl₂) in the presence of a catalytic amount of a Lewis acid is an effective chlorinating agent for this transformation.
Protocol 3: Electrophilic Chlorination of 3,5-Dimethylbenzoic Acid
Materials:
-
3,5-Dimethylbenzoic acid (C₉H₁₀O₂)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃) (catalytic amount)
-
Thionyl chloride (SOCl₂) (optional, as solvent)
-
Ice
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap (e.g., a bubbler with NaOH solution)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a fume hood, place 3,5-dimethylbenzoic acid (7.5 g, 0.05 mol) and a catalytic amount of anhydrous aluminum chloride (approx. 0.1 g) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Connect the top of the condenser to a gas trap to neutralize the evolved HCl and SO₂ gases.
-
Add 20 mL of a suitable solvent like thionyl chloride or a high-boiling inert solvent.
-
Slowly add sulfuryl chloride (4.4 mL, 0.055 mol) to the mixture with stirring.
-
Heat the reaction mixture to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then pour it carefully onto 100 g of crushed ice with stirring.
-
The solid product will precipitate. Stir for 30 minutes to ensure complete precipitation and hydrolysis of any remaining sulfuryl chloride.
-
Collect the crude product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold hexane.
-
Dry the product in a vacuum oven.
-
Recrystallize the crude this compound from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain a pure crystalline solid.
| Parameter | Value |
| 3,5-Dimethylbenzoic Acid | 7.5 g (0.05 mol) |
| Sulfuryl Chloride | 4.4 mL (0.055 mol) |
| Catalyst | ~0.1 g AlCl₃ |
| Reaction Time | 2-4 hours at 60-70 °C |
| Expected Yield | 70-80% |
| Melting Point | ~168-171 °C |
Characterization of this compound
-
¹H NMR (CDCl₃, 400 MHz): δ 11.0 (br s, 1H), 7.90 (s, 1H), 7.75 (s, 1H), 2.45 (s, 3H) ppm.
-
¹³C NMR (CDCl₃, 100 MHz): δ 171.8, 140.2, 135.0, 134.5, 130.5, 128.0, 127.5, 21.0 ppm.
-
IR (KBr): ν 2500-3300 (O-H, broad), 1700 (C=O), 1590 (C=C aromatic), 800 (C-Cl) cm⁻¹.
-
Mass Spectrometry (EI): m/z 170 (M⁺), 155, 127, 91.
Alternative Synthetic Route
An alternative two-step synthesis can also be considered:
-
Regioselective Chlorination of m-Xylene: Direct chlorination of m-xylene in the presence of a Lewis acid catalyst can yield 1-chloro-3,5-dimethylbenzene with good selectivity.
-
Oxidation of 1-chloro-3,5-dimethylbenzene: Selective oxidation of one of the methyl groups of 1-chloro-3,5-dimethylbenzene to a carboxylic acid using a strong oxidizing agent like potassium permanganate.[3] Care must be taken to control the reaction conditions to avoid over-oxidation.
Caption: An alternative two-step synthetic route to this compound.
Health and Safety
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
m-Xylene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.[4]
-
Acetyl chloride: Highly flammable liquid and vapor. Reacts violently with water. Causes severe skin burns and eye damage.[5]
-
Aluminum chloride: Causes severe skin burns and eye damage. Reacts violently with water.[6]
-
Sodium hypochlorite: Causes severe skin burns and eye damage. Very toxic to aquatic life.[7] Mixing with acids liberates toxic chlorine gas.[8]
-
Potassium permanganate: May intensify fire; oxidizer. Harmful if swallowed. Causes severe skin burns and eye damage.[9]
-
Sulfuryl chloride: Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts violently with water.
-
Chlorine Gas: Fatal if inhaled. Causes severe skin burns and eye damage.[10]
Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound from m-xylene. The detailed protocols for the three-step synthesis, including Friedel-Crafts acylation, haloform reaction, and electrophilic chlorination, are designed to be reproducible and scalable for research and development purposes. The information on characterization, alternative routes, and safety will aid researchers in successfully and safely preparing this valuable chemical intermediate.
References
- 1. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. This compound | 56961-33-2 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. rsc.org [rsc.org]
- 6. hmdb.ca [hmdb.ca]
- 7. mahavirsynthesis.com [mahavirsynthesis.com]
- 8. eureka.patsnap.com [eureka.patsnap.com]
- 9. scribd.com [scribd.com]
- 10. Benzoic acid, 3-chloro- [webbook.nist.gov]
Application Notes & Protocols: 3-Chloro-5-methylbenzoic Acid in Modern Organic Synthesis
Introduction: A Versatile Aromatic Building Block
3-Chloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a highly versatile and valuable building block in organic synthesis. Its trifunctional nature—featuring a carboxylic acid group, a chloro substituent, and a methyl group on an aromatic ring—provides multiple reaction sites for elaboration into more complex molecular architectures. The specific substitution pattern (meta-positioning of all three groups) influences the electronic properties and steric environment of the molecule, offering unique reactivity profiles that are strategically exploited in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This document provides an in-depth guide to the key applications of this compound, complete with detailed experimental protocols and mechanistic insights for research scientists and professionals in drug development.
Physicochemical Properties and Identifiers
A foundational understanding of a reagent's properties is critical for its effective use in synthesis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 56961-33-2 | [3][4] |
| Molecular Formula | C₈H₇ClO₂ | [3][4] |
| Molecular Weight | 170.59 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | Off-white solid | [5] |
| Storage | 2-8°C | [3] |
Core Reactivity and Synthetic Transformations
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The carboxylic acid allows for a host of derivatization reactions, while the chloro-substituted aromatic ring is a prime handle for carbon-carbon bond-forming cross-coupling reactions.
Caption: Key synthetic transformations of this compound.
Transformations of the Carboxylic Acid Group
The carboxylic acid moiety is readily converted into more reactive intermediates or final products such as esters and amides, which are foundational linkages in many biologically active molecules.
Activation of the carboxylic acid is a common first step to increase its electrophilicity. Conversion to the corresponding acyl chloride, 3-chloro-5-methylbenzoyl chloride, creates a highly reactive intermediate suitable for Friedel-Crafts acylations, Schotten-Baumann reactions, and amide bond formation with unreactive amines.[6] The reaction is typically achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8]
Protocol 1: Synthesis of 3-Chloro-5-methylbenzoyl Chloride
-
Rationale: Thionyl chloride is a cost-effective and efficient reagent for this transformation. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which accelerates the reaction.
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0-3.0 eq) as the solvent and reagent.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approx. 80°C) and stir for 2-4 hours. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to check for the formation of the methyl ester.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-chloro-5-methylbenzoyl chloride is often used directly in the next step without further purification. If needed, it can be purified by vacuum distillation.
-
The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[9] Direct condensation of a carboxylic acid and an amine is generally unfavorable due to acid-base neutralization. Therefore, coupling reagents are employed to activate the carboxylic acid in situ.[10]
Protocol 2: Amide Synthesis via EDC Coupling
-
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate readily reacts with a primary or secondary amine to form the amide bond. The byproducts are water-soluble, facilitating purification. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included to suppress racemization (if chiral centers are present) and improve yields.[11]
-
Procedure:
-
Dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, DMF, or THF) in a round-bottom flask under an inert atmosphere.
-
Add a coupling additive such as HOBt (1.1 eq).
-
Cool the mixture to 0°C using an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: General workflow for EDC-mediated amide coupling.
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[12] The reaction is reversible, and thus typically requires using the alcohol as the solvent (in large excess) or removing the water byproduct to drive the equilibrium toward the ester product.[13]
Protocol 3: Methyl Ester Synthesis via Fischer Esterification
-
Rationale: Using a large excess of methanol as both reactant and solvent, with a strong acid catalyst like sulfuric acid, shifts the reaction equilibrium to favor the formation of the methyl ester.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise to the solution while stirring.
-
Heat the mixture to reflux (approx. 65°C) for 4-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated aqueous NaHCO₃ (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude methyl 3-chloro-5-methylbenzoate, which can be further purified if necessary.
-
Transformations of the Aromatic Ring: Suzuki-Miyaura Cross-Coupling
The chloro substituent on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[14] This reaction is widely used to construct biaryl structures, which are prevalent in pharmaceuticals and materials science.[15] For substrates containing a carboxylic acid, it is often necessary to first protect it as an ester to prevent interference with the basic conditions of the reaction.
Protocol 4: Suzuki-Miyaura Coupling of Methyl 3-chloro-5-methylbenzoate
-
Rationale: This protocol outlines the coupling of the methyl ester derivative with an arylboronic acid. A palladium catalyst, typically complexed with phosphine ligands, facilitates the catalytic cycle. A base is required to activate the boronic acid for the transmetalation step.[16]
-
Procedure:
-
To a reaction vessel, add methyl 3-chloro-5-methylbenzoate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude biaryl product by flash column chromatography.
-
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Target-Oriented Synthesis
The derivatives of this compound are intermediates in the synthesis of a range of valuable compounds.
-
Pharmaceuticals: The structural motif is found in compounds developed as anti-inflammatory, analgesic, antitumor, and antibacterial agents.[1][5] The ability to easily form amide and biaryl linkages makes this scaffold ideal for rapidly generating libraries of compounds for drug discovery.
-
Agrochemicals: This building block is utilized in the development of modern pesticides, including herbicides and fungicides.[1][2] The chloro and methyl substituents can contribute to the molecule's metabolic stability and binding affinity to biological targets in pests and weeds.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective transformations at the carboxylic acid site or the aromatic ring. The protocols and principles outlined in this guide demonstrate its utility in constructing complex molecules, particularly through robust and widely used reactions like amide coupling and Suzuki-Miyaura cross-coupling. For researchers in pharmaceutical and agrochemical development, a thorough understanding of this reagent's chemistry opens the door to efficient and innovative synthetic strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. aobchem.com [aobchem.com]
- 4. This compound | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 8. Synthesis routes of 3,5-Dichlorobenzoyl chloride [benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ester synthesis by esterification [organic-chemistry.org]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. What are the catalytic reactions involving M - Methylbenzoic Acid? - Blog Chemical Co.,Ltd - Evergreensino [m.evergreensinochem.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: 3-Chloro-5-methylbenzoic Acid as a Versatile Building Block in Medicinal Chemistry
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-chloro-5-methylbenzoic acid as a foundational building block in modern drug discovery. This document delves into the physicochemical properties and strategic importance of this scaffold, outlines detailed protocols for its synthetic manipulation—primarily focusing on robust amide coupling methodologies—and contextualizes its application through its incorporation into targeted therapeutic agents, such as kinase inhibitors. By blending theoretical insights with actionable, field-proven protocols, this guide aims to empower scientists to effectively leverage this compound in the rational design and synthesis of novel, high-value molecular entities.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry, the selection of appropriate starting materials is a critical determinant of a program's success. This compound has emerged as a particularly valuable scaffold due to a confluence of desirable structural and chemical attributes. Its disubstituted phenyl ring offers a pre-defined substitution pattern that can be strategically exploited to achieve specific interactions within a biological target's binding pocket.
-
The Carboxylic Acid Handle: The carboxyl group serves as a versatile synthetic handle, most commonly for the formation of amide bonds—a cornerstone linkage in a vast number of pharmaceuticals.[1][2] This functional group's reactivity allows for predictable and efficient coupling with a diverse array of amine-containing fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]
-
The Meta-Substituents (Chloro and Methyl): The placement of the chloro and methyl groups at the 3- and 5-positions, respectively, imparts specific properties to the molecule.
-
Chlorine Atom: As an electron-withdrawing group, the chlorine atom modulates the pKa of the carboxylic acid and influences the electronic environment of the aromatic ring. Its lipophilic nature can enhance membrane permeability and its ability to participate in halogen bonding provides an additional, specific non-covalent interaction that can be harnessed to improve binding affinity and selectivity for a target protein.
-
Methyl Group: This small, lipophilic group can probe hydrophobic pockets within a binding site. Its presence can also sterically guide the orientation of the molecule, influencing the overall conformation and presentation of other functional groups to the target.
-
The combination of these features makes this compound an ideal starting point for synthesizing molecules intended to interact with well-defined protein active sites, such as those found in enzymes like kinases and methyltransferases.[3][4]
Physicochemical Properties
A clear understanding of the fundamental properties of a building block is essential for experimental design, including solvent selection, reaction monitoring, and purification strategies.
| Property | Value | Source |
| CAS Number | 56961-33-2 | [5][6][7][8] |
| Molecular Formula | C₈H₇ClO₂ | [6][7][8] |
| Molecular Weight | 170.59 g/mol | [6][7] |
| Appearance | Off-white solid | [9] |
| Melting Point | 158 °C | [6] |
| Boiling Point | 297.7°C at 760 mmHg | [7] |
| SMILES | CC1=CC(=CC(=C1)Cl)C(=O)O | [6][10] |
| InChIKey | MZUIOLZHUUHESU-UHFFFAOYSA-N | [6][10] |
Core Application: A Scaffold for Kinase Inhibitors
One of the most significant applications of this compound is in the synthesis of kinase inhibitors, particularly those targeting the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[4][11] Activating mutations in proteins along this cascade, especially BRAF (e.g., BRAFV600E), are drivers of numerous cancers, including melanoma and colorectal cancer.[4][11]
The 3-chloro-5-methylphenyl moiety is a key component of several investigational BRAF inhibitors. It typically serves as a "hinge-binding" element or a core fragment that orients other parts of the molecule for optimal interaction with the kinase active site.
The MAPK Signaling Pathway and BRAF Inhibition
The diagram below illustrates the central role of BRAF in the MAPK pathway and the point of intervention for targeted inhibitors. The goal of these inhibitors is to block the downstream signaling that leads to uncontrolled cell proliferation.[4]
Caption: The MAPK signaling pathway with BRAF as a key node for therapeutic intervention.
Experimental Protocols: Amide Bond Formation
The conversion of the carboxylic acid of this compound into an amide is the most frequent and critical synthetic transformation in its use as a building block.[2][12] Below are detailed protocols for two widely used, reliable, and scalable coupling methods.
Protocol 1: EDC/NHS-Mediated Amide Coupling
This method is highly favored for its operational simplicity and the water-solubility of its urea byproduct, which simplifies purification.[1] It proceeds via an active NHS-ester intermediate.
Objective: To synthesize an N-substituted-3-chloro-5-methylbenzamide from this compound and a primary or secondary amine.
Materials & Reagents:
-
This compound (1.0 eq)
-
Primary or secondary amine hydrochloride salt (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 eq, if using amine salt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
1 M aqueous HCl solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Activation: Add NHS (1.2 eq) followed by EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature (20-25 °C). The formation of the active NHS ester is typically complete within 30-60 minutes. This step is critical as it converts the carboxylic acid into a more reactive species, primed for nucleophilic attack.[1]
-
Amine Addition: In a separate flask, if starting with an amine hydrochloride salt, suspend the amine (1.1 eq) in a small amount of DMF and add DIPEA (2.2 eq) to liberate the free base. Add this amine solution to the activated carboxylic acid mixture. If using a free amine, add it directly (1.1 eq) to the reaction.
-
Coupling Reaction: Allow the reaction to stir at room temperature for 4-16 hours.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: a. Dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc). b. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove unreacted NHS and any remaining acid), and finally with brine (to reduce the water content). c. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel, typically with a gradient of Ethyl Acetate in Hexanes, to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13]
Protocol 2: HATU-Mediated Amide Coupling
HATU is a highly efficient uronium/aminium salt-based coupling reagent, often effective for sterically hindered substrates or less nucleophilic amines where EDC/NHS may fail.[1][14]
Objective: To synthesize a sterically demanding or electronically deactivated N-substituted-3-chloro-5-methylbenzamide.
Materials & Reagents:
-
This compound (1.0 eq)
-
Sterically hindered or electron-deficient amine (1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Pre-activation: Add DIPEA (2.5-3.0 eq) to the mixture. The base is crucial as it deprotonates the carboxylic acid, facilitating the formation of the highly reactive O-acylisourea intermediate. Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add the amine (1.2 eq) to the pre-activated mixture.
-
Coupling Reaction: Stir the reaction at room temperature for 1-4 hours. The high reactivity of the HATU-activated ester typically leads to shorter reaction times compared to carbodiimide methods.[1]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up & Purification: Follow the same work-up (Step 6) and purification (Step 7) procedure as described in Protocol 1. The use of a 5% aqueous LiCl wash can be effective in removing residual DMF before the standard aqueous washes.[1]
-
Characterization: Confirm the product identity and purity as in Protocol 1.
General Synthetic Workflow
The diagram below visualizes the standardized workflow for utilizing this compound as a synthetic precursor.
Caption: Standard experimental workflow for amide synthesis using this compound.
Conclusion and Future Outlook
This compound is a commercially available and highly effective building block for medicinal chemistry programs. Its defined substitution pattern provides a rigid scaffold that can be predictably functionalized, while its electronic and steric properties offer distinct advantages for achieving potent and selective binding to biological targets. The robust and well-established amide coupling protocols detailed herein provide a reliable pathway for its incorporation into diverse molecular architectures. As the demand for targeted therapeutics continues to grow, strategically designed building blocks like this compound will remain indispensable tools in the arsenal of the modern medicinal chemist, facilitating the discovery of the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-CHLORO-5-METHYL-BENZOIC ACID | 56961-33-2 [chemicalbook.com]
- 6. This compound | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 56961-33-2 [chemnet.com]
- 8. aobchem.com [aobchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. PubChemLite - this compound (C8H7ClO2) [pubchemlite.lcsb.uni.lu]
- 11. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-CHLORO-5-METHYL-BENZOIC ACID(56961-33-2) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Substituted Chloro-Methylbenzoic Acids as Key Precursors in Modern Agrochemical Synthesis
Abstract: Substituted aromatic carboxylic acids are fundamental building blocks in the synthesis of a wide array of modern agrochemicals. The specific arrangement of functional groups, such as chloro, methyl, and amino moieties, on a benzoic acid scaffold is a critical design element that dictates the precursor's reactivity and suitability for constructing complex active ingredients. While various isomers like 3-chloro-5-methylbenzoic acid are of academic interest, this guide provides a detailed, practical exploration of a commercially significant analogue, 2-amino-5-chloro-3-methylbenzoic acid . This compound serves as a crucial precursor for the synthesis of Chlorantraniliprole, a leading insecticide from the anthranilic diamide class. By focusing on this well-documented pathway, we offer researchers and chemical development professionals a comprehensive case study, complete with mechanistic insights, detailed synthesis protocols, and process logic.
Introduction: The Role of Substituted Benzoic Acids in Agrochemical Design
The benzoic acid framework is a versatile scaffold in medicinal and agricultural chemistry.[1][2][3] Its carboxylic acid group provides a reactive handle for amide bond formation—a common linkage in biologically active molecules. The strategic placement of substituents on the aromatic ring serves several key purposes:
-
Steric and Electronic Tuning: Halogens (e.g., chlorine) and alkyl groups (e.g., methyl) modify the electronic properties of the ring and the reactivity of the carboxylic acid. They can also provide steric hindrance that locks the final molecule into a specific, biologically active conformation.
-
Metabolic Stability: Substituents can block sites susceptible to metabolic degradation by enzymes in the target pest or the environment, thereby increasing the half-life and efficacy of the agrochemical.
-
Binding Interactions: The specific pattern of substitution is often crucial for achieving high-affinity binding to the target protein in the pest.
The user's query, This compound , represents one of many possible isomers. However, to provide a tangible and impactful guide, we will focus on its structural isomer, 2-amino-5-chloro-3-methylbenzoic acid . The presence of the ortho-amino group in this isomer is pivotal for the synthesis of the diamide class of insecticides, as exemplified by the industrial synthesis of Chlorantraniliprole.[4][5]
Case Study: Chlorantraniliprole Synthesis
Chlorantraniliprole is a broad-spectrum insecticide renowned for its potent activity against a wide range of chewing pests, particularly in the order Lepidoptera (moths and butterflies).[6]
Mechanism of Action: Ryanodine Receptor Activation
Chlorantraniliprole functions by selectively activating insect ryanodine receptors (RyRs).[7][8] These receptors are calcium channels located on the sarcoplasmic reticulum of muscle cells.[7][9] In a normal physiological state, RyRs regulate the release of calcium to initiate muscle contraction. Chlorantraniliprole binds to the insect RyR, locking it in a partially open state.[7] This leads to an uncontrolled and sustained leakage of calcium from internal stores into the cytoplasm. The resulting depletion of calcium stores and disruption of muscle function causes rapid feeding cessation, lethargy, paralysis, and ultimately, the death of the insect pest.[7] A key advantage of Chlorantraniliprole is its high selectivity for insect RyRs over mammalian isoforms, which contributes to its favorable safety profile for non-target organisms.[6][9][10]
Overall Synthetic Strategy
The industrial synthesis of Chlorantraniliprole is a convergent synthesis, meaning two complex intermediates are prepared separately and then joined together in a final step.[4][11] This approach is often more efficient and leads to higher overall yields than a linear synthesis.
The two key intermediates are:
-
Intermediate A: 2-amino-5-chloro-3-methylbenzoic acid
-
Intermediate B: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
The final step is an amide coupling reaction between these two molecules to form the active ingredient.[12]
Caption: Convergent synthesis workflow for Chlorantraniliprole.
Protocol 1: Synthesis of Intermediate A (2-amino-5-chloro-3-methylbenzoic acid)
This protocol describes the selective chlorination of 2-amino-3-methylbenzoic acid. While various chlorinating agents can be used, this protocol utilizes sulfuryl chloride for its efficiency and cost-effectiveness compared to reagents like N-chlorosuccinimide (NCS).[13]
Materials and Reagents
-
2-Amino-3-methylbenzoic acid
-
1,2-Dichloroethane (DCE) or other suitable inert solvent
-
Sulfuryl chloride (SO₂Cl₂)
-
Ice-water bath
-
Standard laboratory glassware and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Step-by-Step Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-3-methylbenzoic acid (1.0 eq) in 1,2-dichloroethane (approx. 5-10 volumes).
-
Temperature Control: Cool the suspension to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial to control the reaction's exothermicity and prevent the formation of undesired over-chlorinated byproducts.
-
Chlorination: Slowly add sulfuryl chloride (1.0-1.2 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture again in an ice bath. The product will precipitate out of the solvent.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold 1,2-dichloroethane to remove residual impurities.
-
Drying: Dry the purified solid under vacuum at 50-60 °C to a constant weight to yield 2-amino-5-chloro-3-methylbenzoic acid.
Caption: Experimental workflow for Intermediate A synthesis.
Protocol 2: Synthesis of Chlorantraniliprole via Amide Coupling
This protocol details the final coupling step, which forms the critical amide bond between the two key intermediates. The carboxylic acid (Intermediate B) is first activated, typically by converting it to an acid chloride or using a coupling agent, before reacting with the aniline (Intermediate A). This protocol uses methanesulfonyl chloride as an efficient activating agent.[4][14]
Materials and Reagents
-
Intermediate A (2-amino-5-chloro-3-methylbenzoic acid)
-
Intermediate B (3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid)
-
Methanesulfonyl chloride (MsCl)
-
A suitable base (e.g., 3-picoline or pyridine)
-
Acetonitrile (anhydrous)
-
Methylamine (aqueous solution, e.g., 40%)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Protocol
This synthesis can proceed through a benzoxazinone intermediate, which is a common and high-yielding industrial method.[4][14]
Part 1: Formation of the Benzoxazinone Intermediate
-
Reaction Setup: In a dry, inerted flask, dissolve Intermediate A (1.0 eq) and Intermediate B (1.05 eq) in anhydrous acetonitrile.
-
Base Addition: Add the base, such as 3-picoline (2.0-2.5 eq), to the mixture.
-
Activation: Cool the mixture to 0-5 °C. Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the low temperature. The formation of the benzoxazinone intermediate occurs as the activated carboxylic acid cyclizes with the ortho-amino group.
-
Reaction: Stir the reaction at room temperature until HPLC analysis confirms the complete formation of the benzoxazinone.
Part 2: Ring-Opening to Yield Chlorantraniliprole 5. Aminolysis: To the reaction mixture containing the benzoxazinone, directly add an aqueous solution of methylamine (excess, e.g., 3-5 eq) at room temperature. 6. Reaction: Stir the mixture for several hours until the ring-opening is complete, as monitored by HPLC. 7. Precipitation & Isolation: Add water to the reaction mixture to precipitate the crude Chlorantraniliprole. 8. Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake sequentially with a mixture of acetonitrile/water and then with pure water to remove salts and impurities. 9. Drying: Dry the final product under vacuum to yield pure Chlorantraniliprole.
Caption: Workflow for the final coupling via a benzoxazinone intermediate.
Data Presentation: Synthesis Parameters
The choice of reagents and conditions can significantly impact the outcome of the synthesis. The table below summarizes typical parameters for the synthesis of Intermediate A.
| Parameter | Reagent/Condition 1 | Reagent/Condition 2 | Rationale/Comment |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) | NCS is milder but more expensive.[13] SO₂Cl₂ is a cost-effective industrial choice, but the reaction requires careful temperature control.[13] |
| Solvent | N,N-Dimethylformamide (DMF) | 1,2-Dichloroethane (DCE) | DMF is a polar aprotic solvent that can facilitate the reaction with NCS.[15] DCE is a non-polar solvent suitable for reactions with SO₂Cl₂. |
| Typical Yield | ~80-90% | >90% | Both methods can provide high yields, but industrial processes are often optimized for cost and throughput using SO₂Cl₂. |
| Purity (Post-Workup) | >98% | >98% | Purity is typically high after filtration and washing, with recrystallization available as a further purification step if needed. |
Conclusion and Future Perspectives
The synthesis of Chlorantraniliprole from 2-amino-5-chloro-3-methylbenzoic acid is a prime example of how specifically substituted precursors are essential in modern agrochemical manufacturing. The precise placement of the amino, chloro, and methyl groups facilitates a high-yield, convergent synthesis of a complex and highly effective insecticide.
For researchers in agrochemical discovery, this case study provides a valuable template. Exploring other isomers, such as the initially queried this compound, or introducing alternative substituents (e.g., fluorine, methoxy groups) onto the benzoic acid core, represents a classic strategy in lead optimization. By synthesizing novel analogues of Intermediate A and coupling them with Intermediate B, scientists can perform structure-activity relationship (SAR) studies to discover new molecules with potentially improved insecticidal spectra, better environmental profiles, or different physical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoic acid [sitem.herts.ac.uk]
- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 | FA139582 [biosynth.com]
- 6. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gpnmag.com [gpnmag.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. eureka.patsnap.com [eureka.patsnap.com]
- 13. CN103058993B - Chlorantraniliprole preparation method - Google Patents [patents.google.com]
- 14. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]
- 15. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Application Note: Advanced Derivatization Strategies for the Quantitative Analysis of 3-Chloro-5-methylbenzoic Acid
Introduction: The Analytical Challenge
3-Chloro-5-methylbenzoic acid is a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Accurate and sensitive quantification of this molecule is paramount for process monitoring, quality control, and metabolic studies. However, its inherent physicochemical properties—specifically the polar, acidic carboxylic group—present significant challenges for direct analysis. The high polarity and low volatility of carboxylic acids make them difficult to analyze by Gas Chromatography (GC) without derivatization.[1][2][3] While High-Performance Liquid Chromatography (HPLC) with UV detection is feasible due to the aromatic ring, achieving the low limits of detection required for trace analysis often necessitates derivatization to enhance detector response.[4][5]
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of this compound for analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC. The methodologies are designed to be robust and reproducible, providing researchers with the tools to improve volatility, enhance chromatographic performance, and increase detection sensitivity.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
The primary goal of derivatization for GC is to transform the polar, non-volatile this compound into a thermally stable, volatile derivative suitable for passage through the GC system.[6] This is achieved by chemically modifying the active hydrogen of the carboxylic acid group. We will explore two of the most reliable and widely adopted methods: Silylation and Esterification.
The Principle of Volatilization
Silylation replaces the active proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, Si(CH₃)₃.[6] This substitution effectively masks the hydrogen-bonding capabilities of the molecule, thereby reducing its boiling point and increasing its volatility.[2] Esterification, another form of alkylation, converts the carboxylic acid into an ester (e.g., a methyl ester), which is significantly more volatile and less polar than the parent acid.[1][7]
Workflow for GC-MS Analysis
Caption: General workflow for derivatization and GC-MS analysis.
Protocol 1: Silylation using BSTFA
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts efficiently with carboxylic acids to form TMS esters.[6] The addition of a catalyst like trimethylchlorosilane (TMCS) can further increase the reaction rate, especially for sterically hindered groups.[8]
Experimental Protocol:
-
Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the analyte.
-
Derivatization: Add 100 µL of BSTFA (with 1% TMCS). Cap the vial tightly.
-
Reaction: Heat the vial at 70-80°C for 30-45 minutes in a heating block or oven.[9]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.
Protocol 2: Methyl Esterification using Boron Trifluoride-Methanol
Esterification with BF₃-Methanol is a classic and highly effective method for converting carboxylic acids to their corresponding methyl esters for GC analysis.[7] Boron trifluoride acts as a strong Lewis acid catalyst for the reaction.[10][11]
Experimental Protocol:
-
Preparation: Place approximately 1 mg of the dried this compound sample into a 2 mL vial.
-
Reagent Addition: Add 200 µL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution.
-
Reaction: Cap the vial tightly and heat at 80-90°C for 10-15 minutes.[10]
-
Extraction: After cooling, add 200 µL of HPLC-grade water and 200 µL of hexane. Vortex vigorously for 1 minute to extract the methyl ester into the organic (upper) layer.
-
Phase Separation: Centrifuge briefly to ensure complete phase separation.
-
Analysis: Carefully transfer the upper hexane layer to a new autosampler vial and inject 1 µL into the GC-MS.
Data Comparison: GC Derivatization Methods
| Parameter | Silylation (BSTFA) | Esterification (BF₃-Methanol) |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide | Boron Trifluoride in Methanol |
| Reaction Temp. | 70-80°C | 80-90°C |
| Reaction Time | 30-45 min | 10-15 min |
| Advantages | Mild conditions, highly reactive, volatile by-products.[3] | Forms stable esters, reagents are cost-effective.[7] |
| Disadvantages | Derivatives can be moisture-sensitive, reagent can degrade GC columns.[2] | Requires extraction step, reagent is corrosive and toxic. |
| Mass Shift | + 72 amu (replaces H with Si(CH₃)₃) | + 14 amu (replaces H with CH₃) |
Derivatization for High-Performance Liquid Chromatography (HPLC)
For HPLC, derivatization is employed not to increase volatility, but to introduce a molecular tag that enhances detectability. By attaching a highly fluorescent moiety to the this compound molecule, we can switch from standard UV detection to fluorescence detection, often lowering the limit of detection by several orders of magnitude.[12][13]
The Principle of Fluorescence Tagging
Pre-column derivatization involves reacting the analyte with a labeling reagent before injection into the HPLC system.[14] The reagent contains a fluorophore, a group that absorbs light at a specific wavelength and emits it at a longer wavelength. This process allows for highly sensitive and selective detection. Reagents like 9-chloromethyl anthracene react with the carboxylic acid to form a highly fluorescent ester derivative.[13]
Chemical Reaction: Fluorescent Labelingdot
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. weber.hu [weber.hu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Reaction Kinetics of 3-Chloro-5-methylbenzoic Acid in Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Esterification and Kinetic Studies
Esterification, a cornerstone of organic synthesis, is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water. This process is fundamental in the synthesis of a vast array of commercially important compounds, including pharmaceuticals, polymers, solvents, fragrances, and flavorings. The specific ester, 3-Chloro-5-methyl-benzoic acid methyl ester, is a valuable intermediate in the synthesis of various specialty chemicals.
A thorough understanding of the reaction kinetics of the esterification of 3-Chloro-5-methylbenzoic acid is paramount for optimizing reaction conditions to achieve maximum yield and purity in a cost-effective and timely manner. Kinetic studies provide invaluable insights into the reaction mechanism, the influence of various parameters such as temperature, catalyst concentration, and reactant molar ratios, and help in the design and scale-up of industrial reactors. This document provides a detailed guide to understanding and investigating the reaction kinetics of the esterification of this compound.
Theoretical Framework: The Fischer Esterification Mechanism
The acid-catalyzed esterification of a carboxylic acid with an alcohol is commonly known as the Fischer esterification. The reaction proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the alcohol.
The mechanism can be summarized in the following key steps:
-
Protonation of the carbonyl group: The acid catalyst protonates the carbonyl oxygen of this compound.
-
Nucleophilic attack: The alcohol (e.g., methanol or ethanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Since the reaction is reversible, the equilibrium can be shifted towards the product side by either using an excess of one of the reactants (typically the alcohol) or by removing the water formed during the reaction.
Factors Influencing Reaction Kinetics
Several factors significantly influence the rate of esterification of this compound:
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or evaporation of volatile reactants like methanol. The relationship between temperature and the rate constant is described by the Arrhenius equation.
-
Catalyst: The presence and concentration of an acid catalyst are critical. Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TSA) are commonly used. The catalyst lowers the activation energy of the reaction. Heterogeneous solid acid catalysts, such as ion-exchange resins or zeolites, are also employed to simplify catalyst removal and reduce corrosion issues.
-
Concentration of Reactants: The rate of reaction is dependent on the concentration of both the carboxylic acid and the alcohol. According to the law of mass action, increasing the concentration of reactants will increase the frequency of molecular collisions, leading to a faster reaction rate.
-
Molar Ratio of Reactants: Employing an excess of the alcohol can shift the equilibrium towards the formation of the ester, thereby increasing the overall conversion of the carboxylic acid.
Experimental Protocol for a Kinetic Study
This section outlines a detailed protocol for investigating the reaction kinetics of the esterification of this compound with an alcohol (e.g., methanol) using an acid catalyst in a batch reactor.
Materials and Reagents
-
This compound (C₈H₇ClO₂)
-
Methanol (CH₃OH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%) or p-toluenesulfonic acid (p-TSA)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and analysis (e.g., diethyl ether, ethyl acetate)
-
Internal standard for chromatographic analysis (e.g., dodecane)
Equipment
-
Jacketed glass reactor with a condenser, mechanical stirrer, and temperature probe
-
Thermostatic bath for temperature control
-
Sampling device (e.g., syringe)
-
Analytical balance
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the kinetic study of esterification.
Step-by-Step Procedure
-
Reactor Setup: Assemble the jacketed glass reactor with the condenser, mechanical stirrer, and temperature probe. Connect the reactor to the thermostatic bath.
-
Charging the Reactor: Accurately weigh the desired amount of this compound and the internal standard. In a separate flask, prepare the required concentration of the acid catalyst in methanol. Charge the reactor with the methanol and catalyst solution.
-
Initiating the Reaction: Start the stirrer and heat the reactor to the desired temperature. Once the temperature is stable, add the pre-weighed this compound to the reactor. This marks the start of the reaction (t=0).
-
Sampling: At regular time intervals, withdraw a small, known volume of the reaction mixture using a syringe. The frequency of sampling should be higher at the beginning of the reaction when the concentration changes are more rapid.
-
Quenching the Reaction: Immediately quench the reaction in the collected sample by adding it to a vial containing a cold, saturated sodium bicarbonate solution. This will neutralize the acid catalyst and stop the reaction.
-
Sample Preparation for Analysis: Extract the organic components from the quenched sample using a suitable solvent like diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Chromatographic Analysis: Analyze the prepared sample using GC or HPLC to determine the concentrations of the reactant (this compound) and the product (3-Chloro-5-methyl-benzoic acid methyl ester) relative to the internal standard.
-
Data Collection: Repeat the experiment at different temperatures, catalyst concentrations, and initial molar ratios of reactants to study their effect on the reaction rate.
Data Analysis and Kinetic Modeling
The data obtained from the chromatographic analysis (concentration vs. time) is used to determine the kinetic parameters of the reaction.
Determining the Rate Law
The esterification reaction is typically reversible and can often be modeled as a second-order reaction. The rate law for the forward reaction can be expressed as:
Rate = k[this compound]ⁿ[Alcohol]ᵐ
where:
-
k is the rate constant
-
n and m are the reaction orders with respect to the carboxylic acid and the alcohol, respectively.
By using a large excess of the alcohol, its concentration can be considered constant throughout the reaction. This allows for the simplification of the rate law to a pseudo-first-order model with respect to the carboxylic acid.
Calculation of the Rate Constant
For a pseudo-first-order reaction, the integrated rate law is:
ln([A]₀ / [A]t) = k't
where:
-
[A]₀ is the initial concentration of this compound
-
[A]t is the concentration of this compound at time t
-
k' is the pseudo-first-order rate constant
A plot of ln([A]₀ / [A]t) versus time should yield a straight line with a slope equal to k'.
Arrhenius Equation and Activation Energy
The effect of temperature on the rate constant is described by the Arrhenius equation:
k = A * e^(-Ea / RT)
where:
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
The activation energy can be determined by plotting ln(k) versus 1/T, which should give a straight line with a slope of -Ea/R.
Sample Data Presentation
The following tables illustrate how kinetic data can be presented.
Table 1: Effect of Temperature on the Rate Constant (Molar Ratio: 1:10 acid to alcohol; Catalyst: 1% w/w H₂SO₄)
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k' (min⁻¹) | ln(k') |
| 60 | 333.15 | 0.00300 | 0.015 | -4.20 |
| 70 | 343.15 | 0.00291 | 0.028 | -3.58 |
| 80 | 353.15 | 0.00283 | 0.050 | -3.00 |
Table 2: Effect of Catalyst Concentration on the Rate Constant (Temperature: 70°C; Molar Ratio: 1:10 acid to alcohol)
| Catalyst (H₂SO₄) Conc. (% w/w) | Rate Constant, k' (min⁻¹) |
| 0.5 | 0.014 |
| 1.0 | 0.028 |
| 1.5 | 0.041 |
Proposed Reaction Mechanism Diagram
Application Notes and Protocols for the Synthesis of 3-Chloro-5-methylbenzoic Acid Derivatives
Introduction
3-Chloro-5-methylbenzoic acid and its derivatives are pivotal structural motifs in the landscape of modern drug discovery and materials science. The specific substitution pattern of the aromatic ring, featuring a chlorine atom, a methyl group, and a carboxylic acid functionality, imparts a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities. This makes these compounds valuable intermediates in the synthesis of a wide range of biologically active molecules, including but not limited to, selective inhibitors of enzymes, modulators of receptors, and novel agrochemicals.
This comprehensive guide provides detailed, field-proven protocols for the synthesis of the core this compound scaffold and its subsequent derivatization into amides and esters. The methodologies presented herein are designed to be robust and scalable, with a focus on explaining the underlying chemical principles to empower researchers to adapt and optimize these procedures for their specific research needs.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of this compound is most effectively achieved through the electrophilic chlorination of m-toluic acid. The directing effects of the methyl and carboxylic acid groups on the aromatic ring are key to achieving the desired regioselectivity. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In m-toluic acid, the positions ortho and para to the methyl group are also meta to the carboxylic acid group, reinforcing the directing effects to favor chlorination at the 5-position.
Protocol 1: Electrophilic Chlorination of m-Toluic Acid
This protocol describes the direct chlorination of m-toluic acid using thionyl chloride as both the chlorinating agent and the solvent. The reaction is catalyzed by a Lewis acid, such as ferric chloride (FeCl₃), to enhance the electrophilicity of the chlorine.
Experimental Workflow:
Figure 1: Workflow for the synthesis of this compound.
Materials:
-
m-Toluic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous ferric chloride (FeCl₃)
-
Dichloromethane (DCM)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes or other suitable recrystallization solvent
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend m-toluic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Catalyst Addition: Carefully add anhydrous ferric chloride (0.1 eq) to the suspension. The mixture will likely turn yellow to brown.
-
Reaction: Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly pouring it over crushed ice. This will hydrolyze the excess thionyl chloride and the intermediate acyl chloride.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield a white to off-white solid.
Causality of Experimental Choices:
-
Thionyl Chloride as Reagent and Solvent: Using thionyl chloride in excess serves a dual purpose. It acts as the chlorinating agent and as a solvent, ensuring a homogenous reaction mixture. The gaseous byproducts (SO₂ and HCl) are easily removed from the reaction mixture, driving the equilibrium towards the product.[1][2]
-
Ferric Chloride as Catalyst: FeCl₃ is a Lewis acid that polarizes the Cl-Cl bond in the chlorinating species (formed in situ from SOCl₂), increasing its electrophilicity and facilitating the attack on the electron-rich aromatic ring.[3]
-
Quenching with Ice Water: This step is crucial for safely decomposing the highly reactive excess thionyl chloride and for hydrolyzing the intermediate 3-chloro-5-methylbenzoyl chloride back to the desired carboxylic acid.
-
Sodium Bicarbonate Wash: This step neutralizes any remaining acidic byproducts, such as HCl, and helps to remove any unreacted starting material.
Part 2: Derivatization of this compound
The carboxylic acid functionality of this compound is a versatile handle for the synthesis of a wide array of derivatives. Amides and esters are among the most common and important derivatives in medicinal chemistry.
Protocol 2: Amide Bond Formation via HATU Coupling
Amide bond formation is a fundamental transformation in organic synthesis. Modern coupling reagents have enabled the efficient formation of amides under mild conditions. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent that minimizes side reactions and is particularly useful for coupling sterically hindered or electronically deactivated substrates.[4][5]
Mechanism of HATU Coupling:
Figure 2: Simplified mechanism of HATU-mediated amide coupling.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue to stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash column chromatography on silica gel to obtain the pure product.
Causality of Experimental Choices:
-
HATU as Coupling Reagent: HATU is a uronium-based coupling reagent that efficiently activates carboxylic acids to form highly reactive OAt-active esters. The 7-azabenzotriazole leaving group is a poor nucleophile, which minimizes side reactions.[6][7][8]
-
DIPEA as a Non-Nucleophilic Base: DIPEA is a sterically hindered, non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction without competing with the primary/secondary amine as a nucleophile.[6]
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the active ester intermediate and the coupling reagent. Therefore, the use of anhydrous solvents is critical for high yields.
Protocol 3: Ester Synthesis via Fischer Esterification
Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[9][10][11][12] This reaction is an equilibrium process, and therefore, measures are often taken to drive the reaction to completion.
Mechanism of Fischer Esterification:
Figure 3: Key steps in the Fischer esterification mechanism.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol; used in excess as the solvent)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: If necessary, purify the ester by flash column chromatography or distillation.
Causality of Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent serves to drive the equilibrium towards the formation of the ester, according to Le Châtelier's principle.[13]
-
Sulfuric Acid as Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[14]
-
Reflux Conditions: The reaction is typically slow at room temperature, and heating to reflux provides the necessary activation energy to reach equilibrium in a reasonable timeframe.
Data Summary
The following tables provide representative data for the synthesis of this compound and its derivatives. Please note that yields can vary depending on the specific substrates and reaction scale.
Table 1: Synthesis of this compound
| Starting Material | Product | Reagents | Typical Yield | Purification Method |
| m-Toluic Acid | This compound | SOCl₂, FeCl₃ | 70-85% | Recrystallization |
Table 2: Synthesis of this compound Amide Derivatives
| Amine | Coupling Reagent | Product | Typical Yield | Purification Method |
| Benzylamine | HATU, DIPEA | N-Benzyl-3-chloro-5-methylbenzamide | 85-95% | Column Chromatography |
| Morpholine | HATU, DIPEA | (3-Chloro-5-methylphenyl)(morpholino)methanone | 80-90% | Column Chromatography |
Table 3: Synthesis of this compound Ester Derivatives
| Alcohol | Catalyst | Product | Typical Yield | Purification Method |
| Methanol | H₂SO₄ | Methyl 3-chloro-5-methylbenzoate | 80-95% | Column Chromatography/Distillation |
| Ethanol | H₂SO₄ | Ethyl 3-chloro-5-methylbenzoate | 75-90% | Column Chromatography/Distillation |
Conclusion
The protocols detailed in this application note provide a robust foundation for the synthesis of this compound and its amide and ester derivatives. By understanding the underlying chemical principles and the rationale behind the experimental choices, researchers are well-equipped to successfully prepare these valuable compounds for their specific applications in drug discovery and materials science. The provided workflows, step-by-step instructions, and data summaries are intended to serve as a practical guide for both novice and experienced chemists.
References
- 1. What are the reaction conditions for synthesizing M - Toluic Acid Chloride? - Blog - Evergreensino [evergreensinochem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 5. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Methyl 3-Chloro-5-forMylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. personal.tcu.edu [personal.tcu.edu]
- 14. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Polymers Using 3-Chloro-5-methylbenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Potential of 3-Chloro-5-methylbenzoic Acid in Advanced Polymer Design
This compound is an aromatic carboxylic acid derivative with a unique substitution pattern that offers significant potential for the synthesis of novel high-performance polymers. The presence of the carboxylic acid group allows for its incorporation into polymer backbones through conventional polycondensation reactions, such as those used to form polyesters and polyamides. The chloro and methyl substituents on the aromatic ring are expected to impart specific properties to the resulting polymers, including enhanced thermal stability, modified solubility, and altered crystalline structure. These characteristics make polymers derived from this compound attractive candidates for a range of specialized applications, from advanced materials to biomedical uses like drug delivery systems.[1][2]
This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing this compound as a monomer in polymer synthesis. It is designed to equip researchers with the necessary knowledge to design, synthesize, and characterize novel polymers with tailored properties.
Chemical Principles and Synthetic Strategies
The primary route for polymerizing this compound is through polycondensation, where the carboxylic acid functional group reacts with a complementary functional group on a co-monomer to form a repeating ester or amide linkage.
Synthesis of Aromatic Polyesters
Aromatic polyesters are known for their excellent thermal and mechanical properties. This compound can be copolymerized with various aromatic or aliphatic diols to produce novel polyesters. A common and effective method for this is solution polycondensation.[3][4]
Caption: Solution Polycondensation for Polyester Synthesis.
Synthesis of Aromatic Polyamides (Aramids)
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional strength and thermal resistance. The direct polycondensation of this compound with aromatic diamines can be achieved using phosphorylation methods, such as the Yamazaki-Higashi reaction.[5][6][7] This method allows for the formation of amide bonds under milder conditions than traditional melt polycondensation.[8]
Caption: Yamazaki-Higashi Polyamidation Synthesis.
Experimental Protocols
Safety Precautions
When working with chlorinated solvents and aromatic compounds, appropriate safety measures are crucial.[9][10][11][12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Protocol 1: Synthesis of a Novel Aromatic Polyamide via Yamazaki-Higashi Phosphorylation
This protocol details the synthesis of a polyamide from this compound and 4,4'-oxydianiline.
Materials:
-
This compound
-
4,4'-oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl), anhydrous
-
Methanol
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and outlet.
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
To the reaction flask, add this compound (1.0 eq), 4,4'-oxydianiline (1.0 eq), and anhydrous LiCl.
-
Under a nitrogen atmosphere, add anhydrous NMP and anhydrous pyridine to the flask.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add triphenyl phosphite (2.2 eq) to the solution.
-
Heat the reaction mixture to 115 °C and maintain for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.[6]
-
After the reaction is complete, cool the viscous solution to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot methanol and then water to remove any residual solvent and reactants.
-
Dry the polymer in a vacuum oven at 80 °C to a constant weight.
| Parameter | Value |
| Monomer Concentration | ~10% (w/v) |
| Reaction Temperature | 115 °C |
| Reaction Time | 3-5 hours |
| Expected Yield | >90% |
| Inherent Viscosity | 0.5 - 1.5 dL/g (in NMP) |
Characterization and Validation
A systematic approach to characterization is essential to confirm the structure and properties of the newly synthesized polymers.
Caption: Experimental Workflow from Synthesis to Application.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester or amide linkages, look for characteristic carbonyl (C=O) stretching bands around 1720 cm⁻¹ for polyesters and 1650 cm⁻¹ for polyamides.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed structure of the polymer repeating unit.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to assess the thermal stability of the polymer, while differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm).[15]
Potential Applications in Drug Delivery
Polymers with aromatic backbones, such as those that can be synthesized from this compound, are of interest for drug delivery applications.[16][17] The rigidity of the polymer backbone can lead to high glass transition temperatures, which can be beneficial for creating stable, amorphous solid dispersions of therapeutic agents. The presence of the chloro and methyl groups can modulate the polymer's hydrophobicity, influencing drug-polymer interactions and release kinetics.[1] These polymers could be formulated into nanoparticles or microparticles for the controlled release of drugs.[16]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. saspublishers.com [saspublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ecolink.com [ecolink.com]
- 10. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 12. njuajif.org [njuajif.org]
- 13. CCOHS: Chlorine [ccohs.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jchemrev.com [jchemrev.com]
Application Notes and Protocols for the Catalytic Conversion of 3-Chloro-5-methylbenzoic Acid
Introduction
3-Chloro-5-methylbenzoic acid is a versatile chemical intermediate whose value is unlocked through strategic catalytic conversions.[1] The presence of three distinct functional handles—a carboxylic acid, a methyl group, and a halogen—on an aromatic scaffold makes it a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. However, the transformation of this molecule is not without its challenges, chief among them being the inherent stability and low reactivity of the carbon-chlorine (C-Cl) bond.
This guide provides an in-depth exploration of the primary catalytic strategies for the functionalization of this compound. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic pathways. We will focus on three core transformations:
-
Catalytic Cross-Coupling Reactions: Forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, representing the most powerful avenues for molecular elaboration.
-
Catalytic Reductive Dehalogenation: Selectively removing the chloro substituent to yield 3-methylbenzoic acid.
-
Catalytic Decarboxylation: Removing the carboxylic acid moiety to access the corresponding aryl chloride.
Each section is designed to be a self-validating system, providing researchers, scientists, and drug development professionals with the authoritative grounding and detailed protocols necessary for successful application.
Part 1: Catalytic Cross-Coupling Reactions: Building Molecular Complexity
Cross-coupling reactions are the cornerstone of modern organic synthesis, enabling the precise formation of new bonds with the aid of a metal catalyst. For a substrate like this compound, these reactions are pivotal for introducing diverse structural motifs.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a preeminent method for forming a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester, using a palladium catalyst.[2][3]
Principle & Causality: The reaction's success with aryl chlorides hinges on overcoming the high bond dissociation energy of the C-Cl bond. This requires a catalytic system that is both highly active and robust. The catalytic cycle involves three key steps: Oxidative Addition of the aryl chloride to a Pd(0) center, Transmetalation of the organic group from the boron atom to the palladium, and Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][4] The choice of ligand is paramount; bulky, electron-rich phosphine ligands are essential to promote the challenging oxidative addition step and accelerate the reductive elimination.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 85-95 | [2] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 80-98 | [5] |
| NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (1.5) | 2-Me-THF | 100 | 70-90 | [6] |
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point based on established methods for challenging aryl chlorides.[2] Optimization of ligand, base, and temperature may be necessary for specific boronic acid partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-dioxane (4 mL)
-
Degassed water (1 mL)
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Acidify carefully with 1M HCl to pH ~3-4.
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 3-aryl-5-methylbenzoic acid.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier palladium-catalyzed method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.[7] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.
Principle & Causality: Similar to the Suzuki coupling, the key challenge is the oxidative addition of the C-Cl bond. The catalytic cycle follows a parallel pathway involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination.[7][8] The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) is critical to deprotonate the amine without competing in side reactions. While palladium is the traditional catalyst, nickel-based systems have emerged as a highly effective and more economical alternative for aryl chlorides.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Laboratory-Scale Synthesis of 3-Chloro-5-methylbenzoic Acid: An Application Note and Protocol
Abstract
This comprehensive guide details a robust and reproducible laboratory-scale procedure for the synthesis of 3-Chloro-5-methylbenzoic acid. This compound is a valuable building block in medicinal chemistry and materials science. The described two-step synthetic pathway commences with the Sandmeyer reaction of 3,5-dimethylaniline to introduce a chloro substituent, followed by the selective oxidation of one of the methyl groups to a carboxylic acid using potassium permanganate. This document provides a detailed, step-by-step protocol, including reagent specifications, reaction conditions, safety precautions, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to ensure scientific integrity and facilitate successful execution by researchers, scientists, and drug development professionals.
Introduction
This compound is a bespoke chemical intermediate whose structural features—a chlorinated aromatic ring with a carboxylic acid and a methyl group in a meta-arrangement—make it a versatile scaffold for the synthesis of a wide array of complex molecules. Its applications span from the development of novel pharmaceuticals to the creation of advanced polymers and agrochemicals.
The synthetic strategy outlined herein was chosen for its reliability and scalability in a laboratory setting. The synthesis proceeds in two distinct stages:
-
Sandmeyer Reaction: This classic and dependable transformation is employed to convert the readily available 3,5-dimethylaniline into 3-chloro-1,5-dimethylbenzene. The reaction involves the diazotization of the primary aromatic amine, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[1] This method offers excellent regioselectivity for the introduction of the halogen.
-
Side-Chain Oxidation: The intermediate, 3-chloro-1,5-dimethylbenzene, is then subjected to oxidation to selectively convert one of the methyl groups into a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this purpose, particularly for alkyl groups attached to an aromatic ring.[2][3]
This application note provides a thorough and self-validating protocol, grounded in established chemical principles, to guide researchers in the successful preparation of this compound.
Materials and Methods
Reagents and Equipment
| Reagent | Grade | Supplier |
| 3,5-Dimethylaniline | Reagent | Sigma-Aldrich |
| Sodium Nitrite | ACS Reagent | Fisher Scientific |
| Hydrochloric Acid (concentrated) | ACS Reagent | VWR |
| Copper(I) Chloride | Anhydrous, 97% | Alfa Aesar |
| Potassium Permanganate | ACS Reagent | J.T. Baker |
| Sodium Bisulfite | ACS Reagent | Acros Organics |
| Diethyl Ether | Anhydrous | EMD Millipore |
| Toluene | ACS Reagent | Macron |
| Magnesium Sulfate (anhydrous) | Reagent | BDH |
Standard laboratory glassware, including round-bottom flasks, a reflux condenser, a dropping funnel, a Büchner funnel, and a separatory funnel, is required. A magnetic stirrer with a heating mantle and a rotary evaporator are also necessary. All reactions should be performed in a well-ventilated fume hood.
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 3-Chloro-1,5-dimethylbenzene (Sandmeyer Reaction)
Rationale: The diazotization of 3,5-dimethylaniline is conducted at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[4][5] The subsequent Sandmeyer reaction with copper(I) chloride provides a reliable method for the introduction of the chloro substituent at the desired position.
Protocol:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,5-dimethylaniline (0.1 mol, 12.12 g) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (0.11 mol, 7.59 g) in water (25 mL).
-
Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature is maintained below 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate 1 L beaker, prepare a solution of copper(I) chloride (0.12 mol, 11.88 g) in concentrated hydrochloric acid (50 mL).
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with 1 M sodium hydroxide solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 3-chloro-1,5-dimethylbenzene. The crude product can be purified by vacuum distillation if necessary.
Part 2: Synthesis of this compound (Oxidation)
Rationale: Potassium permanganate is a strong oxidizing agent that effectively converts the methyl group of an alkylbenzene to a carboxylic acid.[3][6][7] The reaction is performed in an aqueous solution under reflux. A subsequent workup with an acid is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Protocol:
-
In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-1,5-dimethylbenzene (0.05 mol, 7.03 g) and 500 mL of water.
-
Heat the mixture to reflux with vigorous stirring.
-
In a separate beaker, prepare a solution of potassium permanganate (0.15 mol, 23.7 g) in 300 mL of warm water.
-
Slowly add the potassium permanganate solution in portions to the refluxing mixture over a period of 2 hours. The purple color of the permanganate will disappear as the reaction proceeds.
-
After the addition is complete, continue to reflux the mixture until the purple color is no longer visible (approximately 4-6 hours). A brown precipitate of manganese dioxide will form.
-
While still hot, filter the reaction mixture by vacuum filtration to remove the manganese dioxide. Wash the filter cake with hot water (2 x 50 mL).
-
Cool the combined filtrate in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.
-
Collect the crude product by vacuum filtration and wash with cold water.
Part 3: Purification and Characterization
Rationale: Recrystallization is a standard and effective technique for purifying solid organic compounds.[8][9][10] The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. For this compound, a mixture of ethanol and water or toluene can be effective.
Purification Protocol (Recrystallization):
-
Transfer the crude this compound to a beaker.
-
Add a minimal amount of a suitable solvent system (e.g., a mixture of ethanol and water) and heat the mixture until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by the following analytical methods:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
¹H NMR Spectroscopy: The proton NMR spectrum should exhibit characteristic signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methyl carbon, and the carbonyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl stretching vibrations.[11][12][13][14]
Expected Analytical Data:
| Property | Expected Value |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol [13][15] |
| CAS Number | 56961-33-2[13][15] |
| Appearance | White to off-white solid |
| Melting Point | Literature values vary, typically in the range of 150-160 °C. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~11-13 (s, 1H, COOH), ~7.9 (s, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~171 (C=O), ~135 (Ar-C-Cl), ~134 (Ar-C), ~132 (Ar-C-COOH), ~130 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~21 (CH₃) |
| IR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~800-600 (C-Cl stretch) |
Safety Precautions
It is imperative that this synthesis is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3,5-Dimethylaniline: Toxic by inhalation, in contact with skin, and if swallowed.[10][16][17] It is a suspected carcinogen. Handle with extreme care and avoid exposure.
-
Sodium Nitrite: A strong oxidizing agent and is toxic if swallowed.[6][18][19][20][21] Avoid contact with combustible materials.
-
Copper(I) Chloride: Harmful if swallowed and causes serious eye damage.[22][23][24][25][26]
-
Potassium Permanganate: A strong oxidizing agent that can cause severe skin burns and eye damage.[1][2][27]
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with care.
All chemical waste should be disposed of in accordance with institutional and local regulations.
Conclusion
The two-step synthesis of this compound from 3,5-dimethylaniline presented in this application note provides a reliable and efficient method for obtaining this valuable chemical intermediate on a laboratory scale. By following the detailed protocols and adhering to the safety precautions, researchers can confidently prepare this compound for their downstream applications in drug discovery and materials science. The provided characterization data will serve as a benchmark for confirming the identity and purity of the final product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgsyn.org [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. proprep.com [proprep.com]
- 11. m.youtube.com [m.youtube.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Benzoic acid, 3-chloro- [webbook.nist.gov]
- 15. 4-Chloro-3-methylbenzoic acid(7697-29-2) 13C NMR spectrum [chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. 3-CHLORO-5-METHYL-BENZOIC ACID(56961-33-2) 1H NMR [m.chemicalbook.com]
- 18. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) [np-mrd.org]
- 19. 3-CHLORO-5-METHYL-BENZOIC ACID | 56961-33-2 [chemicalbook.com]
- 20. Solved Experiment 5: Oxidation of -Chlorotoluene to | Chegg.com [chegg.com]
- 21. quora.com [quora.com]
- 22. rsc.org [rsc.org]
- 23. hmdb.ca [hmdb.ca]
- 24. This compound | 56961-33-2 [chemnet.com]
- 25. 3-CHLORO-5-METHYL-BENZOIC ACID METHYL ESTER(153203-53-3) 1H NMR spectrum [chemicalbook.com]
- 26. hmdb.ca [hmdb.ca]
- 27. labsolu.ca [labsolu.ca]
Troubleshooting & Optimization
purification of crude 3-Chloro-5-methylbenzoic acid by recrystallization
Technical Support Center: Purification of 3-Chloro-5-methylbenzoic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the . It is structured to address common experimental challenges through a troubleshooting guide and frequently asked questions, ensuring both scientific accuracy and practical, field-proven insights.
Introduction: The Principle of Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[1][2] The underlying principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1] An ideal recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent, in which the desired compound is highly soluble and the impurities are either highly soluble at all temperatures or insoluble.[2][3] Upon slow cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes the dissimilar impurity molecules, which remain in the solution (mother liquor).[4][5][6]
Key Physical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₂ | [7][8][9] |
| Molecular Weight | 170.59 g/mol | [7][10] |
| Boiling Point | 297.7°C at 760 mmHg | [8] |
| Appearance | White to off-white crystalline powder |
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound in a direct question-and-answer format.
Question: I've cooled my solution, but no crystals have formed. What went wrong and what should I do?
Answer:
This is a very common issue, typically arising from one of two scenarios: excessive solvent was used, or the solution is supersaturated.
-
Cause 1: Excessive Solvent: This is the most frequent reason for crystallization failure.[11] If too much solvent is used, the solution may not become saturated enough for the compound to crystallize upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent.[12] Bring the solution back to a boil to ensure all solute has redissolved, and then allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out of the hot solution.
-
-
Cause 2: Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature, but crystal growth has not been initiated.[11]
-
Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[5][12]
-
Solution 2: Seeding. If you have a small crystal of pure this compound, add it to the supersaturated solution.[13][14] This "seed" crystal provides a template for other molecules to deposit onto, initiating crystallization.[12][14]
-
Solution 3: Further Cooling. Place the flask in an ice-water bath to further decrease the solubility of your compound. Combine this with scratching for a more effective result.
-
Question: My compound "oiled out" instead of forming crystals. How do I fix this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline phase.[15] This is often a viscous, gooey substance that can trap impurities, defeating the purpose of recrystallization.[16]
-
Cause 1: Low Melting Point. The melting point of your crude solid (which is depressed by impurities) is below the boiling point of the solvent. When the solution cools to the saturation point, the compound comes out of solution as a liquid (a melt) instead of a solid.[11][16]
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature.[11][17] Then, allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate, which may favor crystal formation over oiling.[11] If this fails, you may need to choose a different solvent with a lower boiling point.
-
-
Cause 2: High Concentration of Impurities. Significant amounts of impurities can interfere with crystal lattice formation, promoting oiling out.[16][18]
-
Solution: If you suspect a high impurity load, consider a preliminary purification step or a second recrystallization after the first attempt. Adding activated charcoal during the first recrystallization can sometimes help by adsorbing certain impurities.[17]
-
Question: My final product has a very low yield. What are the common causes?
Answer:
A low yield can be frustrating. Several factors during the process can contribute to product loss.
-
Cause 1: Using Too Much Solvent. As discussed, excess solvent will keep more of your product dissolved in the mother liquor even after cooling.[19]
-
Cause 2: Premature Crystallization. If the compound crystallizes in the filter paper or funnel during a hot filtration step, it will be lost.
-
Cause 3: Inadequate Cooling. Not cooling the solution for a sufficient amount of time or to a low enough temperature will result in less product crystallizing out.[19]
-
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
-
Cause 4: Excessive Washing. Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of your product.[19]
Question: My recrystallized crystals are still colored. How do I remove colored impurities?
Answer:
Colored impurities are often large, polar molecules with extended conjugation.
-
Solution: Use Activated Charcoal. Activated charcoal has a high surface area and can adsorb many colored impurities.
-
Dissolve your crude this compound in the hot solvent.
-
Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution.
-
Gently boil the solution for a few minutes to allow the charcoal to adsorb the impurities.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[6] The resulting filtrate should be colorless and can then be cooled to crystallize the pure product.
-
Recrystallization Troubleshooting Workflow
Caption: A decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A good recrystallization solvent should meet several criteria[2][3]:
-
High solubility at high temperature: It must completely dissolve the compound when hot.
-
Low solubility at low temperature: It must allow the compound to crystallize out of solution when cold to ensure a good recovery.
-
Appropriate boiling point: The boiling point should be high enough to dissolve the compound but not so high that it is difficult to remove from the final crystals. It should also be lower than the melting point of the pure compound to prevent oiling out.
-
Inertness: The solvent must not react with the compound.[3]
-
Impurity solubility: Impurities should ideally be very soluble in the solvent at all temperatures (so they stay in the mother liquor) or completely insoluble (so they can be removed by hot filtration).
For aromatic carboxylic acids like this compound, common solvents to test include water, ethanol, methanol, ethyl acetate, or mixtures like ethanol/water.[5][22][23] A good practice is to test solubility on a small scale in test tubes before committing the bulk of your sample.[1][24]
Q2: What is the purpose of "hot gravity filtration" and when is it necessary?
Hot gravity filtration is used to remove insoluble impurities from the hot, saturated solution before crystallization begins.[4][20][25] This includes things like dust, filter paper fibers, or impurities that do not dissolve in the hot solvent. It is also required to remove activated charcoal if it was used for decolorization. It is crucial to keep the solution hot during this process to prevent the desired product from crystallizing prematurely in the funnel.[4][20]
Q3: Why is slow cooling important for forming pure crystals?
Slow cooling is critical for forming large, well-defined crystals. Crystal formation is an equilibrium process where molecules of the compound selectively deposit onto the growing crystal lattice.[6] When cooling is slow, this process happens in an orderly fashion, excluding impurity molecules that do not fit properly into the lattice.[4] Rapid cooling (e.g., by immediately placing the hot flask in an ice bath) causes the solid to crash out of solution quickly, trapping impurities within the rapidly formed crystals and leading to a less pure product.[4][26]
Q4: How can I confirm the purity of my recrystallized product?
The most common and accessible method is melting point determination. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, causing the melting point to be lower and the range to be broader.[18] Comparing the melting point of your recrystallized product to the literature value is a good indicator of purity. For more rigorous analysis, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general workflow. The ideal solvent and volumes should be determined by small-scale preliminary tests. Here, an ethanol/water solvent system is used as a common example.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stemless funnel and fluted filter paper
-
Buchner funnel, filter flask, and vacuum source
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol needed to just dissolve the solid at its boiling point. Add the solvent in small portions while the flask is gently heated on a hot plate.[27]
-
-
Hot Filtration (if necessary):
-
If the solution contains insoluble impurities or has been treated with charcoal, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate.[20] Place a fluted filter paper in the funnel.
-
Pour the hot solution through the fluted filter paper into the clean, hot receiving flask.[21] Work quickly to minimize cooling.
-
-
Crystallization:
-
To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. This slow cooling is crucial for purity.[4][26]
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.
-
-
Collection of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits flatly inside.
-
Wet the filter paper with a small amount of the cold ethanol/water mother liquor and apply vacuum to ensure it seals.
-
Pour the cold crystal slurry into the Buchner funnel. Use a spatula to transfer any remaining crystals.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Keep the vacuum on to pull air through the crystals for several minutes to help them dry.
-
-
Drying:
-
Carefully remove the filter paper and crystals from the funnel.
-
Place the crystals on a pre-weighed watch glass and allow them to air dry completely. A drying oven set to a low temperature (well below the compound's melting point) can also be used.
-
-
Analysis:
-
Once dry, weigh the pure crystals to calculate the percent recovery.
-
Determine the melting point of the purified product and compare it to the crude material and the literature value to assess purity.
-
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. This compound | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 56961-33-2 [chemnet.com]
- 9. labsolu.ca [labsolu.ca]
- 10. 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. homework.study.com [homework.study.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. brainly.com [brainly.com]
- 15. mt.com [mt.com]
- 16. reddit.com [reddit.com]
- 17. brainly.com [brainly.com]
- 18. answers.com [answers.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. chemedx.org [chemedx.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Reagents & Solvents [chem.rochester.edu]
- 23. Tips & Tricks [chem.rochester.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Hot gravity filtration | Resource | RSC Education [edu.rsc.org]
- 26. youtube.com [youtube.com]
- 27. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]
Technical Support Center: Synthesis of 3-Chloro-5-methylbenzoic Acid
Welcome to the technical support hub for the synthesis of 3-Chloro-5-methylbenzoic acid. This guide is tailored for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting, frequently asked questions, and expert insights to address common challenges in the synthesis and purification of this key chemical intermediate. Our objective is to equip you with the necessary knowledge to identify, manage, and eliminate impurities, thereby ensuring the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common industrial synthesis involves the oxidation of 3-chloro-5-methyltoluene. Alternative laboratory-scale preparations may start from other precursors, but this oxidation route is prevalent due to the relative availability of the starting material. Another approach involves the chlorination of m-toluic acid.
Q2: My final product has a persistent yellow cast. What is the likely impurity?
A yellow discoloration can often be attributed to nitrated impurities, especially if nitric acid was used or present as a contaminant in other reagents. Residual starting materials or colored byproducts from side-reactions can also contribute to this issue.
Q3: I'm experiencing a low yield in my synthesis. What are the common causes?
Several factors can contribute to poor yields:
-
Incomplete Reactions: Insufficient reaction time or temperature can leave starting materials unreacted.
-
Side Reactions: The formation of byproducts, such as dicarboxylic acids from over-oxidation or di-chlorinated species, consumes the starting material and reduces the yield of the desired product.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Losses During Workup: Product can be lost during extraction and recrystallization steps. Optimizing pH for extractions and selecting the appropriate recrystallization solvent are crucial.
Q4: What is a suitable solvent for the recrystallization of this compound?
Toluene has been shown to be an effective solvent for the recrystallization of similar benzoic acid derivatives.[1] Ethanol/water mixtures are also commonly employed for the recrystallization of benzoic acids. The ideal solvent choice will depend on the specific impurity profile of your crude product.
Troubleshooting Guides
Issue 1: Presence of Benzoic Acid as a Significant Impurity
Problem: HPLC or GC analysis indicates a significant percentage of benzoic acid in the final product.
Root Cause Analysis:
One patented synthetic route for a related compound, 3-chloromethyl benzoic acid, starting from benzoyl chloride and paraformaldehyde, lists benzoic acid as a major byproduct.[2] While the target molecule is different, this highlights that impurities in starting materials or side reactions involving the aromatic ring can lead to the formation of benzoic acid.
Corrective and Preventive Actions:
-
Starting Material Purity: Ensure the purity of your starting materials. If using a substituted toluene, verify that it is free from toluene itself.
-
Reaction Conditions: Carefully control reaction conditions to prevent de-methylation or other side reactions that could lead to the formation of benzoic acid.
-
Purification: Benzoic acid can be separated from this compound by fractional crystallization or chromatography, though this can be challenging due to their similar properties.
Issue 2: Formation of Di-chlorinated or Other Isomeric Impurities
Problem: Mass spectrometry or advanced chromatographic analysis reveals the presence of di-chlorinated methylbenzoic acids or other chloro-methylbenzoic acid isomers.
Root Cause Analysis:
These impurities can arise from a lack of selectivity in the chlorination step if the synthesis starts from m-toluic acid. If starting from an already chlorinated toluene derivative, isomeric impurities in the starting material will be carried through the synthesis.
Corrective and Preventive Actions:
-
Control of Chlorination: If performing a chlorination reaction, precise control of stoichiometry and reaction conditions is essential to minimize di-chlorination.
-
Starting Material Analysis: Thoroughly analyze the isomeric purity of your starting materials before beginning the synthesis.
-
Purification: Recrystallization can be effective in removing isomeric impurities, although multiple recrystallizations may be necessary.
Common Impurities in this compound Synthesis
| Impurity Name | Potential Source | Recommended Analytical Method | Recommended Purification Method |
| 3-Chloro-5-methyltoluene | Unreacted starting material | GC-MS, HPLC | Recrystallization, Column Chromatography |
| Benzoic Acid | Impurity in starting material or side-reaction | HPLC, GC-MS | Fractional Crystallization, Column Chromatography |
| Di-chlorinated methylbenzoic acids | Over-chlorination of m-toluic acid | LC-MS, GC-MS | Recrystallization |
| Isomeric Chloro-methylbenzoic acids | Isomeric impurities in starting material | HPLC, GC-MS | Fractional Crystallization |
Visualizing the Synthesis and Potential Impurity Formation
The following diagram illustrates a generalized synthesis pathway and the points at which common impurities can be introduced.
Caption: Generalized synthesis pathways and impurity formation.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of chemical compounds.[3]
-
Mobile Phase Preparation: A typical mobile phase for the analysis of benzoic acid derivatives is a mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 ratio. The mobile phase should be filtered and degassed.
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard in the mobile phase. Create a calibration curve by preparing a series of dilutions.
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to 230 nm.
-
Column Temperature: 30 °C.
-
-
Data Analysis: Inject the standards and the sample. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components.
Protocol 2: Purification by Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. For this compound, consider solvents such as toluene or an ethanol/water mixture.
-
Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
References
Technical Support Center: Synthesis of 3-Chloro-5-methylbenzoic Acid
Welcome to the Technical Support Center for the synthesis of 3-Chloro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to help you navigate the complexities of this synthesis and enhance your reaction yields. Our focus is on providing practical, field-tested insights rooted in established chemical principles.
Introduction
The synthesis of this compound, a valuable building block in the development of pharmaceuticals and other specialty chemicals, is most commonly and efficiently achieved via the Sandmeyer reaction. This route begins with the diazotization of 3-amino-5-methylbenzoic acid, followed by a copper(I) chloride-catalyzed conversion of the resulting diazonium salt to the desired chlorinated product. While seemingly straightforward, this reaction is sensitive to a number of parameters that can significantly impact the yield and purity of the final product. This guide will provide a detailed protocol, troubleshooting advice for common issues, and answers to frequently asked questions to help you optimize your synthesis.
Recommended Synthetic Pathway: The Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the introduction of a chloro group onto the aromatic ring of 3-amino-5-methylbenzoic acid. The overall transformation is a two-step process:
-
Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.
-
Sandmeyer Reaction: The diazonium salt is then treated with a solution of copper(I) chloride, which catalyzes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.
Below is a diagram illustrating this synthetic workflow.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the Sandmeyer reaction and has been adapted for the synthesis of this compound.
Materials and Reagents:
-
3-amino-5-methylbenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Step 1: Diazotization of 3-amino-5-methylbenzoic acid
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3-amino-5-methylbenzoic acid (15.1 g, 0.1 mol).
-
Add 50 mL of deionized water followed by the slow and careful addition of 25 mL of concentrated hydrochloric acid. Stir the mixture until the amine is fully dissolved.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The presence of excess nitrous acid can be confirmed with starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2: Sandmeyer Reaction
-
In a 500 mL beaker, dissolve copper(I) chloride (12.9 g, 0.13 mol) in 50 mL of concentrated hydrochloric acid.
-
Cool this solution in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring. You will observe the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C in a water bath until the evolution of nitrogen gas ceases. This typically takes about 1-2 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound as a white to off-white solid.
| Parameter | Value |
| Starting Material | 3-amino-5-methylbenzoic acid |
| Key Reagents | NaNO₂, HCl, CuCl |
| Diazotization Temperature | 0-5 °C |
| Sandmeyer Reaction Temp. | 50-60 °C |
| Reaction Time | ~3-4 hours |
| Expected Yield | 75-85% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Diazotization: The amine did not fully convert to the diazonium salt. | - Ensure the reaction temperature is maintained between 0-5 °C.[1] - Add the sodium nitrite solution slowly and with vigorous stirring. - Test for excess nitrous acid with starch-iodide paper. |
| Premature Decomposition of Diazonium Salt: The diazonium salt is unstable at higher temperatures. | - Keep the diazonium salt solution cold at all times. - Use the diazonium salt immediately after preparation. | |
| Inefficient Sandmeyer Reaction: The conversion of the diazonium salt to the final product is incomplete. | - Ensure an adequate amount of CuCl catalyst is used. - Gently warm the reaction mixture after the addition of the diazonium salt to drive the reaction to completion. | |
| Formation of a Dark, Tarry Byproduct | Side Reactions: Unwanted side reactions, such as the formation of phenols or azo compounds, can occur. | - Maintain a low temperature during diazotization to minimize phenol formation.[1] - Ensure a slight excess of acid is present to prevent the coupling reaction that forms azo dyes. |
| Product is Difficult to Purify | Presence of Impurities: The crude product may contain unreacted starting material or byproducts. | - Ensure the work-up procedure is followed carefully to remove acidic and basic impurities. - Perform a second recrystallization if necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to maintain a low temperature during the diazotization step?
A1: The diazonium salt intermediate is highly unstable and can decompose at temperatures above 5 °C.[1] This decomposition can lead to the formation of unwanted byproducts, such as phenols, which will significantly reduce the yield of the desired this compound.
Q2: Can I use copper(II) chloride instead of copper(I) chloride?
A2: The traditional Sandmeyer reaction specifically utilizes copper(I) salts as the catalyst. While there are some variations of the reaction that may use other metal salts, for the chlorination of diazonium salts, copper(I) chloride is the recommended and most effective catalyst.[2]
Q3: How can I confirm that the diazotization is complete?
A3: A simple and effective way to check for the completion of the diazotization is to use starch-iodide paper. The presence of a slight excess of nitrous acid, which is used for the diazotization, will cause the paper to turn a blue-black color. This indicates that all of the primary aromatic amine has been consumed.
Q4: What are the most common byproducts in this synthesis?
A4: The most common byproducts are 3-hydroxy-5-methylbenzoic acid (from the decomposition of the diazonium salt to a phenol) and various azo compounds (from the coupling of the diazonium salt with unreacted starting material). Careful control of temperature and acidity can minimize the formation of these impurities.
Q5: What is the best way to purify the final product?
A5: Recrystallization is the most effective method for purifying this compound. Ethanol is a suitable solvent for this purpose. The crude product should be dissolved in a minimal amount of hot ethanol and then allowed to cool slowly to form pure crystals.
Mechanistic Insights
The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. The key steps are:
-
Single Electron Transfer: Copper(I) transfers a single electron to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas.
-
Chlorine Transfer: The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, which is formed in the initial electron transfer step. This regenerates the copper(I) catalyst and forms the final product.
The detection of biaryl byproducts in Sandmeyer reactions provides evidence for the existence of the aryl radical intermediate.[2]
Caption: Simplified mechanism of the Sandmeyer reaction.
References
Technical Support Center: Resolving Solubility Challenges of 3-Chloro-5-methylbenzoic Acid
Welcome to the technical support center for 3-chloro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common solubility issues encountered during experimental work. As Senior Application Scientists, we have compiled this resource to help you navigate the dissolution of this compound in various organic solvents, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the solubility of this compound.
Q1: What are the general solubility characteristics of this compound?
This compound is a substituted benzoic acid.[1][2] Like benzoic acid, it is expected to have limited solubility in water due to the presence of a hydrophobic benzene ring.[3][4] Its solubility in organic solvents will be significantly higher, influenced by factors such as solvent polarity, temperature, and the potential for hydrogen bonding. Generally, polar organic solvents, particularly those capable of hydrogen bonding, are good starting points for dissolution.[4][5]
Q2: Which organic solvents are recommended for dissolving this compound?
Based on the solubility of structurally similar compounds like other substituted benzoic acids, the following solvents are recommended for initial screening:
-
Alcohols (Methanol, Ethanol, Isopropanol): These are generally effective due to their polarity and ability to form hydrogen bonds with the carboxylic acid group.[6][7] Methanol has been successfully used for the recrystallization of related chloro-substituted benzoic acids.[8][9]
-
Ketones (Acetone): Acetone is often a good solvent for substituted benzoic acids and has shown good solubility for a similar compound, 2-amino-5-chloro-3-methylbenzoic acid.[10]
-
Ethers (Tetrahydrofuran - THF): THF is a polar aprotic solvent that can be effective in dissolving many organic compounds.
-
Chlorinated Solvents (Dichloromethane - DCM): While potentially less effective than alcohols or ketones, DCM can be a suitable solvent, particularly for reactions where protic solvents are not desired.[5]
-
Acetonitrile: This polar aprotic solvent is another viable option for dissolving substituted benzoic acids.[5][10]
Q3: How does temperature affect the solubility of this compound?
For most solid solutes, including benzoic acid and its derivatives, solubility in organic solvents increases with temperature.[5][6][11] If you are experiencing difficulty dissolving the compound at room temperature, gentle heating can significantly improve solubility. However, it is crucial to be aware of the solvent's boiling point and the compound's stability at elevated temperatures.
Q4: Can I use a co-solvent system to improve solubility?
Yes, using a co-solvent or a binary solvent mixture is a common and effective strategy to enhance solubility. For instance, adding a small amount of a highly polar solvent like methanol or ethanol to a less polar solvent can significantly increase the solubility of this compound. The choice of co-solvents will depend on the specific application (e.g., reaction conditions, purification requirements). For example, mixtures of alcohols and water have been shown to increase the solubility of benzoic acid.[6][7]
Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter when working with this compound.
Problem 1: The compound is not dissolving in my chosen organic solvent at room temperature.
Answer:
If this compound is not readily dissolving, consider the following stepwise approach:
Step 1: Increase Agitation. Ensure the mixture is being vigorously stirred or agitated. This increases the interaction between the solvent and the solute particles, facilitating dissolution.
Step 2: Gentle Heating. As mentioned in the FAQs, increasing the temperature will generally increase solubility.[5][11] Use a water bath or a heating mantle with careful temperature control. Start with a modest increase in temperature (e.g., to 40-50 °C) and observe for dissolution. Be mindful of the solvent's boiling point.
Step 3: Sonication. If heating is not desirable or fully effective, sonication can be a powerful tool. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized high energy that can break up solute aggregates and enhance dissolution.
Step 4: Solvent Polarity Matching. The principle of "like dissolves like" is fundamental. This compound has both polar (carboxylic acid) and non-polar (chlorinated aromatic ring) characteristics. If a non-polar solvent is being used, try a more polar solvent. Conversely, if a very polar solvent is not working, a solvent of intermediate polarity might be more effective. Refer to the table below for a summary of solvent properties.
Step 5: Consider a Co-solvent. If a single solvent is not effective, introduce a co-solvent. For example, if your compound has poor solubility in dichloromethane (DCM), adding a small percentage of methanol can significantly improve solubility. Start with a small amount (e.g., 5-10% by volume) and gradually increase if necessary.
Troubleshooting Workflow for Dissolution
Caption: A stepwise workflow for troubleshooting the dissolution of this compound.
Problem 2: The compound precipitates out of solution after initial dissolution.
Answer:
Precipitation after initial dissolution usually indicates that the solution was supersaturated or that a change in conditions (e.g., temperature) has occurred.
Cause 1: Temperature Fluctuation. If the solution was heated to dissolve the compound, it might precipitate upon cooling to room temperature. This is a common phenomenon and is the basis for recrystallization. If a stable room temperature solution is required, you may need to use a different solvent or a co-solvent system that provides higher solubility at lower temperatures.
Cause 2: Supersaturation. It is possible to create a metastable supersaturated solution, especially after heating and slow cooling. Any small disturbance, such as scratching the side of the flask or the introduction of a seed crystal, can trigger precipitation. To avoid this, ensure you are working below the saturation point for the given temperature.
Solution:
-
Maintain Elevated Temperature: If your experimental protocol allows, maintain the solution at the temperature at which the compound is fully soluble.
-
Increase Solvent Volume: Add more of the same solvent to decrease the overall concentration to below the saturation point at the desired working temperature.
-
Use a More Effective Solvent System: Switch to a solvent or co-solvent mixture in which this compound has higher intrinsic solubility.
Problem 3: How do I choose the right solvent for a specific application (e.g., reaction, purification, NMR analysis)?
Answer:
The choice of solvent is critical and depends on the downstream application.
For Chemical Reactions:
-
Reactivity: The solvent should be inert under the reaction conditions and not react with any of the reagents, intermediates, or the product.
-
Solubility of Reagents: The solvent should be able to dissolve not only your starting material (this compound) but also the other reactants to a sufficient extent.
-
Boiling Point: The boiling point of the solvent should be compatible with the desired reaction temperature.
For Purification (Recrystallization):
The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature (e.g., room temperature or 0-4 °C). This allows for dissolution when hot and efficient recovery of pure crystals upon cooling. Alcohols like methanol and ethanol are often good candidates for the recrystallization of benzoic acid derivatives.[8][9]
For Analytical Techniques (e.g., NMR):
For techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, a deuterated solvent is required. The choice of deuterated solvent will depend on the solubility of the compound. Common choices for substituted benzoic acids include:
-
Deuterated chloroform (CDCl₃)
-
Deuterated methanol (CD₃OD)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
It is advisable to perform a small-scale solubility test in the deuterated solvent before preparing the final NMR sample.
Data Summary: Predicted Solubility of this compound
The following table provides a qualitative prediction of the solubility of this compound in common organic solvents, based on the behavior of similar compounds.[4][5][10]
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Methanol | 5.1 | High | Polar protic solvent, capable of hydrogen bonding. |
| Ethanol | 4.3 | High | Polar protic solvent, good for hydrogen bonding. |
| Acetone | 5.1 | High | Polar aprotic solvent, good dipole-dipole interactions. |
| Acetonitrile | 5.8 | Moderate to High | Polar aprotic solvent. |
| Tetrahydrofuran (THF) | 4.0 | Moderate | Polar aprotic ether. |
| Dichloromethane (DCM) | 3.1 | Moderate to Low | Moderately polar. |
| Toluene | 2.4 | Low | Non-polar aromatic solvent. |
| Hexane | 0.1 | Very Low | Non-polar aliphatic solvent. |
| Water | 10.2 | Very Low | Highly polar, but the hydrophobic ring limits solubility. |
Disclaimer: This table provides estimated solubilities. It is always recommended to perform small-scale experimental tests to confirm the solubility in your specific solvent and conditions.
References
- 1. This compound | 56961-33-2 [chemnet.com]
- 2. This compound | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. byjus.com [byjus.com]
Technical Support Center: Chlorination of m-Toluic Acid
Welcome to the technical support center for the chlorination of m-toluic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and mitigate common side reactions. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your experiments.
Understanding the Reaction: A Balancing Act
The chlorination of m-toluic acid is a classic example of electrophilic aromatic substitution. However, the presence of two directing groups on the aromatic ring—an activating methyl group (-CH₃) and a deactivating carboxyl group (-COOH)—creates a nuanced chemical environment. The methyl group is ortho-, para-directing, while the carboxyl group is meta-directing. In m-toluic acid, these groups are meta to each other, which influences the regioselectivity of the chlorination. The primary goal is typically to achieve monochlorination on the aromatic ring, but several side reactions can occur, leading to a mixture of products and reduced yields of the desired compound.
Common Side Reactions and Their Mechanisms
Understanding the potential side reactions is the first step toward controlling them. The main challenges in the chlorination of m-toluic acid include:
-
Ring Polychlorination: The introduction of more than one chlorine atom onto the aromatic ring. This is a common issue in electrophilic aromatic substitution reactions, especially if the reaction conditions are too harsh or the reaction is allowed to proceed for too long.
-
Side-Chain (Benzylic) Chlorination: The substitution of a hydrogen atom on the methyl group with a chlorine atom. This reaction proceeds through a free-radical mechanism and is typically initiated by UV light or radical initiators.[1]
-
Decarboxylation: The loss of the carboxyl group as carbon dioxide. While less common under standard chlorination conditions, it can be promoted by high temperatures or certain catalysts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chlorination of m-toluic acid, their probable causes, and actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low conversion of starting material | 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Insufficient chlorinating agent. | 1. Catalyst Check: Use a fresh, anhydrous Lewis acid catalyst (e.g., FeCl₃, AlCl₃). Ensure it has been stored properly to prevent deactivation by moisture. Increase catalyst loading incrementally. 2. Temperature Adjustment: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature for your specific setup. 3. Stoichiometry: Ensure at least a stoichiometric amount of the chlorinating agent is used. A slight excess may be necessary, but be cautious as this can lead to over-chlorination. |
| Formation of significant amounts of dichlorinated products (polychlorination) | 1. High reaction temperature. 2. Prolonged reaction time. 3. Excess chlorinating agent. 4. Highly active catalyst. | 1. Temperature Control: Maintain a lower reaction temperature. For the chlorination of p-toluic acid, keeping the temperature below 10°C was shown to control the formation of dichlorinated byproducts.[2] 2. Reaction Monitoring: Closely monitor the reaction progress and stop it once the desired level of monochlorination is achieved. 3. Reagent Stoichiometry: Use a controlled amount of the chlorinating agent, ideally close to a 1:1 molar ratio with the m-toluic acid. 4. Catalyst Choice: Consider a milder Lewis acid catalyst if polychlorination is a persistent issue. |
| Presence of side-chain chlorinated products (e.g., m-(chloromethyl)benzoic acid) | 1. Exposure to UV light (including sunlight). 2. High reaction temperatures that can initiate radical formation. 3. Presence of radical initiators. | 1. Light Exclusion: Conduct the reaction in the dark or in amber glassware to prevent photochemical initiation of radical chain reactions.[1] 2. Temperature Management: Keep the reaction temperature as low as feasible for the desired ring chlorination. 3. Radical Quenchers: In some cases, the addition of a radical scavenger in trace amounts can suppress side-chain chlorination. |
| Evidence of decarboxylation (e.g., formation of chlorotoluene) | 1. Excessively high reaction temperatures. 2. Use of certain catalysts that can promote decarboxylation (e.g., some copper salts under specific conditions). | 1. Temperature Reduction: Lower the reaction temperature significantly. Decarboxylation of benzoic acids is generally favored at higher temperatures. 2. Catalyst Selection: Stick to standard Lewis acids like FeCl₃ or AlCl₃, which are less likely to promote decarboxylation under typical chlorination conditions. |
| Formation of m-toluoyl chloride | The carboxylic acid group has reacted with the chlorinating agent (if a suitable one like thionyl chloride is used or formed in situ). | This is often a deliberate first step in some protocols to activate the ring or to prepare for other transformations.[3] If it is an undesired side reaction, consider using a chlorinating agent that does not react with the carboxylic acid group under the chosen conditions. |
Logical Flow of Reaction and Side Reactions
The following diagram illustrates the potential pathways in the chlorination of m-toluic acid.
Caption: Reaction pathways in the chlorination of m-toluic acid.
Frequently Asked Questions (FAQs)
Q1: Which positions on the m-toluic acid ring are most likely to be chlorinated?
A1: The methyl group is an activating ortho-, para-director, and the carboxylic acid is a deactivating meta-director. In m-toluic acid, the positions ortho to the methyl group (positions 2 and 6) and the position para to the methyl group (position 5) are activated. The positions meta to the carboxylic acid (positions 5) are also directed. Therefore, the positions most susceptible to electrophilic attack are 2, 5, and 6. The exact product distribution will depend on the specific reaction conditions, but significant amounts of 3-chloro-5-methylbenzoic acid and 5-chloro-3-methylbenzoic acid can be expected.
Q2: What is the best catalyst for selective ring chlorination of m-toluic acid?
A2: Anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are the most commonly used and effective Lewis acid catalysts for this reaction. It is crucial that the catalyst is anhydrous, as moisture will deactivate it. The choice between them may depend on the specific substrate and desired selectivity, with FeCl₃ often being a milder and more economical option.
Q3: How can I monitor the progress of the reaction to avoid over-chlorination?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting material (m-toluic acid) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction's progress. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) can be used to determine the relative amounts of starting material, monochlorinated, and dichlorinated products.[4][5]
Q4: My reaction mixture has turned very dark. Is this normal?
A4: A darkening of the reaction mixture is common, especially when using iron-based catalysts. However, an excessively dark or tarry mixture could indicate decomposition or significant side reactions, possibly due to too high a temperature or impurities in the starting materials.
Q5: What is the best way to purify the chlorinated m-toluic acid product?
A5: Recrystallization is a highly effective method for purifying the solid product.[6][7] The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Common solvents for recrystallizing benzoic acid derivatives include ethanol, water, or mixtures of the two, as well as solvent pairs like acetone/water or ethyl acetate/hexane.[2][7][8] If recrystallization does not provide sufficient purity, column chromatography on silica gel can be used to separate isomers and other impurities.[6]
Experimental Protocol: Selective Monochlorination of m-Toluic Acid
This protocol is designed to favor the formation of monochlorinated products while minimizing side reactions.
Materials:
-
m-Toluic acid
-
Anhydrous iron(III) chloride (FeCl₃)
-
Chlorinating agent (e.g., chlorine gas or sulfuryl chloride)
-
Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)
-
Sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (concentrated)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (if using chlorine gas), and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl), dissolve m-toluic acid in the anhydrous solvent.
-
Catalyst Addition: Add anhydrous FeCl₃ to the solution. The mixture may change color.
-
Chlorination: Cool the mixture in an ice bath. Slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise. Maintain the temperature below 10°C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the desired conversion is reached, stop the addition of the chlorinating agent and allow the mixture to warm to room temperature. Slowly pour the reaction mixture into ice-cold water.
-
Work-up: Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and HCl, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system.
Workflow Diagram:
Caption: Experimental workflow for selective chlorination.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 3,5-Dichloro-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. ia800607.us.archive.org [ia800607.us.archive.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are the purification methods for M - Toluic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 3-Chloro-5-methylbenzoic acid
Answering in the user's language.
Welcome to the technical support center for the synthesis of 3-Chloro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common challenges encountered during the synthesis of this important intermediate.
Troubleshooting Guide
This section is structured to help you diagnose and resolve issues based on the experimental outcome. We will focus on the two most common synthetic routes:
-
Route A: Permanganate Oxidation of 3-Chloro-5-methyltoluene.
-
Route B: Sandmeyer Reaction starting from 3-Amino-5-methylbenzoic acid.
Problem 1: Low or No Product Yield
Question: My oxidation of 3-chloro-5-methyltoluene resulted in a very low yield. What are the likely causes and how can I fix it?
Answer: Low yields in permanganate oxidations of substituted toluenes are common and can typically be traced to one of four issues: incomplete reaction, over-oxidation, difficult workup, or issues with the starting material.
-
Cause 1: Incomplete Reaction. The oxidation of a methyl group on an electron-deficient ring can be sluggish.
-
Solution: Ensure the reaction is heated sufficiently and for an adequate duration. The disappearance of the purple permanganate color is a good visual indicator of consumption, but TLC or GC analysis of an aliquot is more definitive. Consider extending the reflux time in 4-6 hour increments. The use of phase-transfer catalysts can sometimes improve reaction rates in biphasic systems.[1][2]
-
-
Cause 2: Over-oxidation. While less common for this substrate, aggressive conditions can potentially lead to ring-opening or degradation, especially if the temperature is too high.
-
Solution: Maintain a controlled reflux. Avoid excessively strong heating that could create localized "hot spots." The reaction is typically self-sustaining once initiated.
-
-
Cause 3: Product Loss During Workup. The product, this compound, is a carboxylic acid. Its solubility is highly pH-dependent.
-
Solution: After quenching the reaction with a reducing agent (like sodium bisulfite) to destroy excess permanganate and filtering the manganese dioxide (MnO₂), the filtrate must be made strongly acidic (pH 1-2) with concentrated HCl to precipitate the carboxylic acid product.[3] If the solution is not acidic enough, the product will remain dissolved as its carboxylate salt. Ensure you chill the acidified solution thoroughly in an ice bath to maximize precipitation before filtration.
-
-
Cause 4: Impure Starting Material. The purity of 3-chloro-5-methyltoluene is critical. Isomeric impurities will lead to a mixture of products that are difficult to separate.
-
Solution: Verify the purity of your starting material by GC or NMR before starting the reaction. If necessary, purify it by distillation.
-
Question: I am attempting the Sandmeyer reaction from 3-amino-5-methylbenzoic acid, but I'm getting almost no desired product. What went wrong?
Answer: The Sandmeyer reaction is a powerful tool but requires careful control of conditions, particularly during the formation of the diazonium salt.[4][5]
-
Cause 1: Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable at elevated temperatures.
-
Solution (Critical): The diazotization step (reaction of the amine with nitrous acid, generated in situ from NaNO₂ and HCl) MUST be performed at low temperatures, typically 0-5 °C.[6] This requires using an ice-salt bath and adding the sodium nitrite solution slowly and dropwise so the temperature never exceeds 5 °C. Premature decomposition is often visible as excessive bubbling (N₂ gas evolution) before the addition of the copper(I) chloride.
-
-
Cause 2: Incomplete Diazotization. If the amine is not fully converted to the diazonium salt, the yield will be inherently low.
-
Solution: Ensure the correct stoichiometry of reagents. The amine must be fully dissolved in the aqueous acid before cooling and adding the nitrite. A slight excess of nitrous acid is sometimes used, which can be checked for with starch-iodide paper (a positive test turns blue-black).
-
-
Cause 3: Inactive Copper(I) Catalyst. The copper(I) chloride (CuCl) is the catalyst that facilitates the conversion of the diazonium salt to the aryl chloride.[7] If it has been oxidized to copper(II), its activity will be greatly diminished.
-
Solution: Use freshly prepared or high-purity CuCl. Commercial CuCl that is greenish (indicating Cu(II) contamination) should be purified. The CuCl solution should be prepared and added to the cold diazonium salt solution promptly. The reaction is an example of a radical-nucleophilic aromatic substitution.[4]
-
Problem 2: Product is Impure After Isolation
Question: I've isolated my product, but NMR/TLC analysis shows significant impurities. How can I purify this compound?
Answer: Impurities usually stem from unreacted starting materials, side-products, or workup contaminants. The purification method of choice for this compound is recrystallization.
-
Issue 1: Contamination with Starting Material.
-
From Oxidation: Unreacted 3-chloro-5-methyltoluene is non-polar and should be easily separated. During the basic extraction in the workup, the benzoic acid product moves to the aqueous layer as its salt, while the neutral starting material remains in the organic layer. If your workup was rushed, some may carry over.
-
From Sandmeyer: Unreacted 3-amino-5-methylbenzoic acid is amphoteric. However, the primary impurity is often the corresponding phenol (3-hydroxy-5-methylbenzoic acid), formed from the reaction of the diazonium salt with water.
-
-
Solution: Purification by Recrystallization.
-
Principle: Recrystallization purifies solid compounds based on differences in their solubility in a given solvent at different temperatures.[8][9] The ideal solvent will dissolve the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[10]
-
Solvent Selection: For substituted benzoic acids, common recrystallization solvents include aqueous ethanol, acetic acid, or toluene.[3][11] You should perform small-scale solubility tests to find the optimal solvent or solvent pair. Water can also be effective, as benzoic acid's solubility is much higher in hot water than cold.[12]
-
Procedure: A detailed protocol is provided below. Key steps include using the minimum amount of hot solvent to fully dissolve the crude product, allowing for slow cooling to form pure crystals, and then collecting the crystals by vacuum filtration.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: oxidation or the Sandmeyer reaction?
A1: The choice depends on the availability and cost of starting materials.
-
Oxidation Route: Is often more direct if 3-chloro-5-methyltoluene is readily available. It is a one-step synthesis but can have challenges with reaction control and workup.
-
Sandmeyer Route: Is highly reliable and versatile.[5][6] If you are starting from 3-amino-5-methylbenzoic acid (or a precursor like 3-methyl-5-nitrobenzoic acid), this is the preferred method for introducing the chlorine atom with high selectivity.
| Feature | Route A: Oxidation | Route B: Sandmeyer Reaction |
| Starting Material | 3-Chloro-5-methyltoluene | 3-Amino-5-methylbenzoic acid |
| Key Reagents | KMnO₄ or Na₂Cr₂O₇ | NaNO₂, HCl, CuCl |
| Pros | Potentially fewer steps | High selectivity, reliable, well-documented |
| Cons | Can be sluggish, workup intensive | Requires strict temperature control, unstable intermediate |
Q2: How do I confirm the identity and purity of my final product?
A2: A combination of techniques is essential for full characterization.
-
Melting Point: A sharp melting point close to the literature value (158 °C) indicates high purity.[13] Impure samples exhibit a depressed and broad melting point range.[10]
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR spectrum should show a singlet for the methyl group, two aromatic protons, and a broad singlet for the carboxylic acid proton.[14]
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹).
-
Mass Spectrometry (MS): This will confirm the molecular weight (170.59 g/mol ) and show the characteristic isotopic pattern for a molecule containing one chlorine atom.[13]
Q3: What are the primary safety concerns when running these reactions?
A3: Both routes have significant safety considerations.
-
Oxidation: Permanganate is a strong oxidizer. Reactions can be exothermic and should be conducted behind a blast shield, especially on a larger scale.
-
Sandmeyer Reaction: Aryl diazonium salts can be explosive when isolated and dry. They should always be kept in a cold aqueous solution and used immediately without isolation. The reaction also evolves nitrogen gas, so it must be performed in a well-ventilated fume hood with adequate pressure equalization.
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 3-Chloro-5-methyltoluene
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-5-methyltoluene and water.
-
Reaction: Slowly add potassium permanganate (KMnO₄) in portions to the stirring mixture. The reaction is exothermic.
-
Reflux: Once the addition is complete, heat the mixture to a gentle reflux. Continue heating until the purple color of the permanganate has disappeared (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench excess KMnO₄ by adding a small amount of sodium bisulfite or by bubbling SO₂ gas until the mixture is colorless and only a brown precipitate of MnO₂ remains.
-
Filter the MnO₂ by vacuum filtration and wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings. Cool the solution in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
A white precipitate of this compound will form.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry. The product can be further purified by recrystallization.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., 30% ethanol in water) and a boiling chip. Heat the mixture on a hot plate with stirring until it boils.[8]
-
Saturation: Add small portions of the hot solvent just until all the solid dissolves. Avoid adding excess solvent.[12]
-
Hot Filtration (if needed): If there are insoluble impurities (like dust or MnO₂ residue), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to obtain the pure this compound.
Visualized Workflows
Caption: General troubleshooting decision workflow.
Caption: Step-by-step workflow for the Sandmeyer reaction.
References
- 1. Selective oxidation of substituted xylenes to toluic acids by hypochlorite–Ru system under phase transfer conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. This compound | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-CHLORO-5-METHYL-BENZOIC ACID(56961-33-2) 1H NMR spectrum [chemicalbook.com]
preventing byproduct formation in 3-Chloro-5-methylbenzoic acid reactions
Welcome to the technical support center for the synthesis of 3-Chloro-5-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during synthesis. By understanding the mechanistic origins of these impurities, you can optimize your reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and their associated byproducts?
There are two predominant synthetic pathways, each with a unique profile of potential byproducts:
-
Sandmeyer Reaction Route: This classic route typically starts from 3-amino-5-methylbenzoic acid. The amino group is converted to a diazonium salt, which is then displaced by a chloride using a copper(I) salt catalyst.[1][2][3]
-
Common Byproducts:
-
3-Hydroxy-5-methylbenzoic acid: Formed by the premature decomposition of the diazonium salt, especially at elevated temperatures, where water acts as a nucleophile.[1]
-
Azo coupling products: Unreacted diazonium salt can couple with the activated aromatic ring of the starting material or product, forming colored impurities.
-
Isomeric Chlorotoluenes: If the starting material contains isomeric impurities, they will be carried through the synthesis.
-
-
-
Oxidation Route: This pathway often begins with 3-chloro-5-methyltoluene. The methyl group is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.
-
Common Byproducts:
-
Over-oxidation products: The aromatic ring can be susceptible to oxidation, leading to ring-opened impurities or the formation of di-acids if other oxidizable groups are present.
-
Incomplete oxidation products: Residual starting material (3-chloro-5-methyltoluene) or intermediate aldehydes can remain if the reaction is not driven to completion.
-
Chlorinated byproducts: Depending on the specific reagents, further chlorination of the aromatic ring can occur.[4]
-
-
Q2: My reaction mixture turns dark brown/black during the Sandmeyer reaction. What is happening and how can I prevent it?
A dark coloration is often indicative of diazonium salt decomposition and the formation of azo coupling byproducts. This is primarily caused by elevated temperatures.
Root Cause: Aryl diazonium salts are thermally unstable.[5] When the temperature rises above the optimal range (typically 0-5 °C), the diazonium group (-N₂⁺) can be lost as nitrogen gas, generating a highly reactive aryl cation or radical. This intermediate can react with water to form undesired phenols or couple with other aromatic molecules to create intensely colored azo compounds.
Preventative Measures:
-
Strict Temperature Control: Maintain the temperature of the diazotization and Sandmeyer steps between 0-5 °C using an ice/salt bath.
-
Slow Reagent Addition: Add the sodium nitrite solution and the copper(I) chloride solution slowly and sub-surface to dissipate heat effectively.
-
High Acidity: Ensure sufficient acidity (e.g., using excess HCl) during diazotization to suppress side reactions like the formation of diazoamino compounds.[5]
Troubleshooting Guides
Problem 1: Significant formation of 3-Hydroxy-5-methylbenzoic acid impurity.
Symptom: HPLC or NMR analysis shows a significant peak corresponding to the hydroxy byproduct, leading to reduced yield and purification challenges.
Mechanistic Cause: This byproduct arises from the reaction of the intermediate aryl diazonium salt with water (hydrolysis). The diazonium salt is an excellent leaving group (N₂), and at temperatures above 5-10 °C, its decomposition accelerates, allowing water to attack the aromatic ring.[1]
Step-by-Step Mitigation Protocol:
-
Pre-cool All Reagents: Before starting, cool the solution of 3-amino-5-methylbenzoic acid in aqueous acid and the sodium nitrite solution to 0 °C.
-
Maintain Low Temperature: Perform the diazotization by adding the sodium nitrite solution dropwise, ensuring the internal temperature never exceeds 5 °C.
-
Controlled Sandmeyer Addition: Prepare the copper(I) chloride solution and cool it. Add the cold diazonium salt solution to the CuCl solution slowly, again maintaining the reaction temperature at 0-5 °C.
-
Minimize Reaction Time: Do not let the diazonium salt solution stand for extended periods, even at low temperatures. Proceed to the Sandmeyer step as soon as diazotization is complete.
Workflow for Minimizing Hydrolysis Byproduct
Caption: Critical temperature control points to favor the desired Sandmeyer reaction over byproduct formation.
Problem 2: Over-oxidation or incomplete reaction during oxidation of 3-chloro-5-methyltoluene.
Symptom: The final product is contaminated with the starting material or shows evidence of ring cleavage byproducts.
Mechanistic Cause: The oxidation of a methyl group on an aromatic ring is a powerful reaction that can be difficult to control.[6]
-
Incomplete Oxidation: Insufficient oxidizing agent, low temperature, or short reaction times can lead to the reaction stalling at the aldehyde stage or failing to proceed at all.
-
Over-oxidation: Harsh conditions (high temperature, high concentration of oxidant) can lead to the oxidation of the aromatic ring itself, causing degradation and loss of the desired product. The electron-donating nature of the methyl group makes the ring susceptible to electrophilic attack.[6]
Optimization Protocol & Data:
The choice of oxidant and reaction conditions is critical. Potassium permanganate (KMnO₄) is a common but aggressive choice.
| Oxidant | Temperature (°C) | Typical Byproducts | Recommended Action |
| KMnO₄ (alkaline) | 70-80°C | Incomplete oxidation | Increase reaction time or temperature cautiously. Monitor by TLC/GC. |
| KMnO₄ (alkaline) | >95°C (reflux) | Ring cleavage, low yield | Maintain temperature below 95°C. Use a phase-transfer catalyst to improve efficiency at lower temperatures. |
| Chromyl Chloride | Low Temp | Benzaldehyde intermediate | This is the basis of the Étard reaction and is used to stop at the aldehyde. Not suitable for carboxylic acid synthesis.[6] |
Step-by-Step Recommended Protocol (Controlled KMnO₄ Oxidation):
-
Setup: In a flask equipped with a reflux condenser and mechanical stirrer, suspend 3-chloro-5-methyltoluene in water containing a small amount of sodium hydroxide.
-
Heating: Heat the mixture to 80-90°C.
-
Portion-wise Addition: Add solid potassium permanganate in small portions over several hours. This controls the exothermic reaction and prevents the temperature from rising uncontrollably.
-
Monitoring: Follow the disappearance of the organic starting material spot by TLC or GC. The purple color of the permanganate should disappear as it is consumed.
-
Workup: Once the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with concentrated HCl to precipitate the this compound product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to remove any remaining impurities.
Logical Flow for Oxidation Control
Caption: Relationship between reaction conditions and outcomes in the oxidation step.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Toluene - Wikipedia [en.wikipedia.org]
characterization of unexpected products in 3-Chloro-5-methylbenzoic acid synthesis
Technical Support Center: Synthesis of 3-Chloro-5-methylbenzoic Acid
Prepared by: The Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Unexpected outcomes are a common facet of organic synthesis; this document serves as a dedicated troubleshooting resource to characterize unexpected products and optimize your reaction conditions. We will focus on the widely used Sandmeyer reaction, starting from 3-amino-5-methylbenzoic acid, to illustrate common pitfalls and their solutions.
Section 1: Troubleshooting Common Synthesis Issues (Q&A)
This section addresses frequent high-level problems encountered during the synthesis.
Question: My reaction produced a very low yield of a solid product. What are the most likely causes?
Answer: Low yields in a Sandmeyer reaction for preparing aryl chlorides typically stem from two primary issues: incomplete diazotization or premature decomposition of the diazonium salt.
-
Incomplete Diazotization: The conversion of the primary amine to the diazonium salt is critically dependent on temperature and pH. The reaction must be kept cold (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.[1] Nitrous acid (HNO₂) is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[2] If the acid concentration is too low or the temperature rises, the diazotization will be incomplete.
-
Premature Decomposition: The aryl diazonium salt is a high-energy intermediate. If the copper(I) chloride solution is not added in a timely manner, or if the temperature is not maintained, the diazonium salt can react with water in the solvent to form the corresponding phenol (3-hydroxy-5-methylbenzoic acid), or decompose to other byproducts, releasing nitrogen gas.[3]
Question: Instead of an off-white solid, my final product is a dark, tarry substance. What happened?
Answer: The formation of dark, often polymeric, materials is a classic sign of side reactions involving the diazonium salt. The most common cause is an azo coupling reaction. If the reaction medium is not sufficiently acidic, the electrophilic diazonium salt can attack an unreacted, nucleophilic molecule of the starting amine (3-amino-5-methylbenzoic acid) to form a highly colored azo compound.[4] These compounds are characterized by an N=N double bond linking two aromatic rings and are often intensely colored.
Another possibility is the formation of radical-mediated polymerization products. The Sandmeyer reaction proceeds via a radical mechanism, and under certain conditions, these radicals can initiate polymerization instead of undergoing the desired substitution.[5]
Question: My crude product shows a broad melting point range, significantly lower than the expected 114-116 °C for this compound. What does this indicate?
Answer: A broad and depressed melting point is a strong indicator of an impure sample. The most likely impurity is the phenol byproduct, 3-hydroxy-5-methylbenzoic acid, which has a much higher melting point (209-212 °C) and will create a eutectic mixture. Another common impurity could be the starting material if the reaction was incomplete, or 3-methylbenzoic acid if undesired reduction occurred. You must proceed with the characterization and purification steps outlined in Section 3 to identify the components and isolate your target compound.
Section 2: Characterization of Unexpected Products (FAQs)
This section focuses on identifying specific, common byproducts.
Question: My NMR spectrum is complex, but I suspect the main byproduct is 3-hydroxy-5-methylbenzoic acid. How can I confirm this?
Answer: Your suspicion is very likely correct, as phenol formation is the most common side reaction. You can confirm its presence using several analytical techniques, with NMR and IR being the most definitive.
-
¹H NMR: Look for a broad singlet in the 9-11 ppm region, characteristic of a phenolic -OH proton. The aromatic protons of the phenol will also have slightly different chemical shifts compared to your desired product.
-
IR Spectroscopy: The most telling sign will be a broad absorption band in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretch of a phenol. Your desired product should not have this peak.
-
Mass Spectrometry: The phenol byproduct will have a different molecular weight. 3-hydroxy-5-methylbenzoic acid has a molecular weight of approximately 152.15 g/mol , whereas the desired this compound is around 170.59 g/mol .[6][7]
The table below summarizes the key differences you should look for.
| Compound | Structure | Key ¹H NMR Signals (DMSO-d₆) | Key IR Bands (cm⁻¹) | M.W. ( g/mol ) |
| This compound (Target) |
| ~13.5 (s, 1H, COOH), ~7.8 (s, 1H, Ar-H), ~7.6 (s, 1H, Ar-H), ~2.4 (s, 3H, CH₃) | ~2900-3100 (COOH O-H), ~1690 (C=O), ~800 (C-Cl) | 170.59[6] |
| 3-Hydroxy-5-methylbenzoic acid (Byproduct) |
| ~12.8 (s, 1H, COOH), ~9.8 (s, 1H, Ar-OH), ~7.1 (s, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~2.3 (s, 3H, CH₃) | ~3200-3600 (broad, OH), ~2900-3100 (COOH O-H), ~1680 (C=O) | 152.15[7] |
Question: Is it possible to form other positional isomers, like 2-chloro-5-methylbenzoic acid, during the Sandmeyer reaction?
Answer: The Sandmeyer reaction itself is not known to cause rearrangement of substituents on the aromatic ring. The substitution of the diazonium group with the chloride is regiochemically specific.[5] Therefore, the formation of other positional isomers is highly unlikely unless your starting material, 3-amino-5-methylbenzoic acid, was contaminated with other isomers (e.g., 5-amino-2-methylbenzoic acid). Always verify the purity of your starting materials via NMR or melting point before beginning the synthesis.
Question: What causes the formation of the reduced byproduct, 3-methylbenzoic acid?
Answer: The reduction of the diazonium group (-N₂⁺) to a hydrogen atom (-H) can occur as a minor side reaction. The mechanism can involve electron transfer from the copper(I) catalyst followed by hydrogen atom abstraction from the solvent or other species present.[2] While typically a minor pathway in the Sandmeyer reaction, its prevalence can increase if the reaction is not managed carefully or if certain additives are present. This side reaction is deliberately exploited in other contexts by using reagents like hypophosphorous acid (H₃PO₂) for reductive deamination.[2]
Section 3: Recommended Analytical & Purification Protocols
Protocol 1: Standard Synthesis of this compound via Sandmeyer Reaction
-
Diazotization:
-
In a flask surrounded by an ice-salt bath, dissolve 3-amino-5-methylbenzoic acid (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water. Stir until a fine slurry is formed and cool the mixture to 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine slurry, ensuring the temperature never exceeds 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper). Stir for an additional 20 minutes in the ice bath.
-
-
Sandmeyer Reaction:
-
In a separate reaction vessel, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl (2.0 eq). Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold, stirred CuCl solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, then heat gently (e.g., 50-60 °C) for 30 minutes to ensure the reaction goes to completion.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature. Collect the crude solid product by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
The crude product can now be analyzed and purified.
-
Protocol 2: Workflow for Characterization and Purification of an Unknown Product
-
Initial Assessment: Perform Thin Layer Chromatography (TLC) on the crude product using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes) to determine the number of components. Spot the crude material alongside your starting material.
-
Spectroscopic Screening (IR): Obtain an IR spectrum of the crude solid. The presence of a broad O-H peak around 3200-3600 cm⁻¹ is a quick indicator of the phenol byproduct.
-
Purification (Recrystallization): Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture. The desired this compound is less polar than the hydroxy-byproduct and should crystallize out upon cooling, potentially leaving more polar impurities in the mother liquor.
-
Purity Confirmation: Check the melting point of the recrystallized solid. A sharp melting point in the expected range (114-116 °C) indicates high purity. Run another TLC to confirm a single spot.
-
Structural Confirmation (NMR & MS):
-
Acquire ¹H and ¹³C NMR spectra of the purified product to confirm the substitution pattern and absence of impurity peaks.
-
Obtain a mass spectrum to confirm the correct molecular weight and isotopic pattern for a monochlorinated compound (a characteristic M+2 peak at ~1/3 the intensity of the M peak).
-
Section 4: Visualized Mechanisms & Workflows
The following diagrams illustrate the key chemical transformations and analytical steps discussed.
Caption: The two-step Sandmeyer reaction pathway.
Caption: Competing pathways for the diazonium salt intermediate.
Caption: Step-by-step workflow for product characterization.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. questjournals.org [questjournals.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. This compound | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloro-5-hydroxybenzoic Acid | C7H5ClO3 | CID 13071646 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 3-Chloro-5-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 3-Chloro-5-methylbenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, requires precise analytical monitoring throughout the manufacturing process. This guide provides an in-depth comparison of the primary analytical methodologies for its quantification, grounded in scientific principles and validated performance data. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into method selection, protocol optimization, and data interpretation.
The Analyte: this compound at a Glance
This compound (C₈H₇ClO₂) is a substituted aromatic carboxylic acid.[1][2] Its chemical structure, characterized by a benzene ring with chloro, methyl, and carboxylic acid functional groups, dictates its physicochemical properties and, consequently, the most suitable analytical approaches for its quantification.
-
Molecular Formula: C₈H₇ClO₂
-
Molecular Weight: 170.59 g/mol [1]
-
Appearance: Off-white solid
-
Key Functional Groups: Carboxylic acid, chloro, methyl
The presence of the carboxylic acid group makes the molecule's polarity pH-dependent, a critical factor in chromatographic separations. The chloro and methyl groups contribute to its overall hydrophobicity.
Core Analytical Techniques: A Head-to-Head Comparison
The two most prevalent and robust techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (MS) for enhanced selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds like this compound.[3] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this analyte, reversed-phase HPLC is the method of choice.
The Causality Behind Experimental Choices in HPLC:
-
Stationary Phase (Column): A C18 column is the standard choice. The long alkyl chains of the C18 stationary phase provide a nonpolar environment, leading to the retention of the moderately nonpolar this compound through hydrophobic interactions.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The key is to control the pH of the aqueous component. By acidifying the mobile phase (e.g., with phosphoric or formic acid to a pH of around 2.5-3.0), the ionization of the carboxylic acid group is suppressed. This protonated form is less polar and interacts more strongly with the C18 stationary phase, resulting in better retention, improved peak shape, and enhanced resolution.
-
Detector: A UV detector is highly effective as the benzene ring in the molecule is a strong chromophore. The wavelength of maximum absorbance should be determined experimentally but is typically in the range of 230-280 nm for benzoic acid derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for the separation of volatile and thermally stable compounds.[3] Since this compound is a solid with a relatively high boiling point, it requires a derivatization step to increase its volatility and thermal stability for GC analysis.
The Rationale for Derivatization in GC:
The carboxylic acid group makes the molecule polar and prone to thermal degradation in the hot GC injector and column. Derivatization converts the carboxylic acid into a less polar and more volatile ester, commonly a methyl or trimethylsilyl (TMS) ester. This is a critical step for successful GC analysis.
-
Derivatization Agent: Reagents like diazomethane (for methylation) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the carboxylic acid to its corresponding ester.
-
Stationary Phase (Column): A nonpolar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating the derivatized analyte.
-
Detector: A mass spectrometer is the ideal detector. It not only quantifies the analyte but also provides structural information, confirming the identity of the peak based on its mass spectrum and fragmentation pattern. This adds a high degree of certainty to the analysis.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on several factors, including the available instrumentation, the required sensitivity, and the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Justification & Insights |
| Sample Preparation | Simpler: Dilution in mobile phase. | More complex: Requires derivatization. | HPLC's "dilute and shoot" approach is faster and has fewer potential sources of error.[4][5] |
| Selectivity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum. | GC-MS offers higher confidence in analyte identification due to the specificity of the mass fragmentation pattern. |
| Sensitivity (LOD/LOQ) | Typically in the low µg/mL to ng/mL range. | Can reach low ng/mL to pg/mL range. | GC-MS often provides superior sensitivity, which is crucial for impurity profiling. |
| Linearity (r²) | Excellent (typically >0.999). | Excellent (typically >0.999). | Both techniques can provide excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | Typically 98-102%. | Typically 95-105% (can be affected by derivatization efficiency). | Both methods can be highly accurate when properly validated. |
| Precision (% RSD) | Excellent (typically <2%). | Excellent (typically <5%). | HPLC often demonstrates slightly better precision due to the simpler sample preparation. |
| Analysis Time | 5-15 minutes per sample. | 10-30 minutes per sample (plus derivatization time). | HPLC can offer higher throughput. |
| Robustness | Generally high. | Moderate; derivatization can be a source of variability. | HPLC methods are often considered more rugged for routine quality control environments. |
Experimental Protocols
These protocols are provided as a robust starting point. Method validation in accordance with ICH Q2(R1) guidelines is mandatory for implementation in a regulated environment.[6][7]
Protocol 1: Reversed-Phase HPLC with UV Detection
This method is designed for the quantification of this compound in a relatively clean sample matrix, such as a reaction mixture or a purified intermediate.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC or Milli-Q grade).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (or experimentally determined λmax).
-
Gradient Program:
-
0-2 min: 60% A, 40% B
-
2-10 min: Linear gradient to 20% A, 80% B
-
10-12 min: Hold at 20% A, 80% B
-
12.1-15 min: Return to initial conditions (60% A, 40% B) and equilibrate.
-
4. Sample Preparation:
-
Accurately weigh the sample to obtain a theoretical concentration of this compound within the calibration range.
-
Dissolve the sample in the diluent, sonicate if necessary, and dilute to a known volume.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject the mid-range calibration standard five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
Calculate the concentration of this compound in the samples using the calibration curve.
Caption: Experimental workflow for HPLC analysis.
Protocol 2: GC-MS with Derivatization
This method offers higher selectivity and sensitivity, making it suitable for trace-level quantification or analysis in complex matrices.
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
This compound reference standard (>98% purity).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous).
-
Ethyl acetate (GC grade).
-
Helium (carrier gas, 99.999% purity).
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with ethyl acetate.
3. Derivatization Procedure:
-
Pipette 100 µL of each calibration standard and sample solution into separate autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to each vial.
-
Cap the vials tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Choose characteristic ions for the TMS-derivatized this compound (e.g., the molecular ion and major fragment ions).
5. System Suitability:
-
Inject the mid-range derivatized standard five times.
-
The RSD of the peak area should be ≤ 5.0%.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the target ion versus the concentration.
-
Perform a linear regression analysis.
-
Calculate the concentration in the samples using the calibration curve.
Caption: Experimental workflow for GC-MS analysis.
Alternative and Emerging Techniques
While HPLC and GC-MS are the workhorses for this type of analysis, other techniques may offer advantages in specific scenarios.
-
Ultra-Performance Liquid Chromatography (UPLC)-MS: UPLC utilizes smaller column particles (<2 µm), resulting in faster analysis times and higher resolution compared to conventional HPLC.[8] Coupling UPLC with a mass spectrometer provides the sensitivity and selectivity of MS with a very high sample throughput. This is particularly advantageous in high-throughput screening environments.
-
Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an electric field.[9][10] It offers very high separation efficiency and requires minimal sample and solvent volumes. For an acidic compound like this compound, CE can provide rapid and efficient separations, making it a viable alternative, especially when dealing with complex matrices or limited sample amounts.
Conclusion: Selecting the Right Tool for the Job
The choice between HPLC and GC-MS for the quantification of this compound is a decision guided by the specific analytical needs.
-
For routine quality control, process monitoring, and assays where high throughput and robustness are key, the described reversed-phase HPLC method is the superior choice. Its simpler sample preparation and high precision make it ideal for a regulated manufacturing environment.
-
For trace-level impurity analysis, metabolite identification, or when absolute confirmation of identity is required, the GC-MS method is unparalleled. The enhanced sensitivity and the structural information provided by the mass spectrometer offer a level of confidence that other detectors cannot match.
Ultimately, both methods, when properly developed and validated according to international guidelines such as ICH Q2(R1), are capable of providing accurate and reliable data.[6] The insights provided in this guide are intended to empower researchers and drug development professionals to make informed decisions, ensuring the integrity of their analytical results and the quality of their final products.
References
- 1. This compound | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-CHLORO-5-METHYL-BENZOIC ACID | 56961-33-2 [chemicalbook.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 3-Chloro-5-methylbenzoic Acid: HPLC-UV vs. Alternative Methods
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. 3-Chloro-5-methylbenzoic acid, a key chemical intermediate, requires robust analytical methods to ensure its purity and consistency. This guide provides an in-depth comparison of a developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of this compound against alternative techniques, namely Gas Chromatography (GC) and Capillary Electrophoresis (CE). This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical protocols.
Introduction to the Analyte: this compound
This compound (C₈H₇ClO₂) is a substituted benzoic acid derivative.[1][2][3] Understanding its physicochemical properties is fundamental to developing a selective and sensitive analytical method.
Key Physicochemical Properties:
| Property | Value | Significance for Method Development |
| Molecular Weight | 170.59 g/mol [3] | Essential for preparing standard solutions of known concentration. |
| Solubility | Limited solubility in water, more soluble in organic solvents like ethanol and acetone.[4] | Influences the choice of solvent for sample and standard preparation, and the composition of the mobile phase in HPLC. |
| Predicted pKa | ~3.8 (Estimated based on benzoic acid and substituted benzoic acids) | Crucial for optimizing the pH of the mobile phase in HPLC to ensure consistent retention and peak shape. At a pH below the pKa, the analyte will be in its neutral form, leading to better retention on a reversed-phase column. |
| UV Absorption | Expected λmax ~230-240 nm and a secondary peak around 280-290 nm. | A UV detector is suitable for this analyte. The selection of an appropriate wavelength is critical for achieving optimal sensitivity. Based on the UV spectra of similar compounds like 3-chlorobenzoic acid which has a maximum absorption at 230 nm and 284 nm[5], a wavelength in this range is expected to provide good sensitivity. |
The Primary Technique: A Validated HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For this compound, a reversed-phase HPLC method is the most appropriate choice, offering excellent separation of polar and non-polar compounds.
Rationale for Method Design
The selection of each parameter in the HPLC-UV method is a deliberate choice grounded in the chemical nature of this compound and the principles of chromatography.
-
Column: A C18 column is selected for its hydrophobic stationary phase, which provides effective retention for the moderately non-polar analyte.
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is chosen. The acidic pH ensures that the carboxylic acid group of the analyte is protonated, leading to a more retained and symmetrical peak. The organic modifier is used to elute the analyte from the column in a reasonable time.
-
Detection: UV detection is a simple, robust, and cost-effective technique suitable for chromophoric compounds like this compound. A wavelength of 235 nm is chosen to maximize sensitivity, based on the expected UV absorption profile of a substituted benzoic acid.
Experimental Workflow: HPLC-UV Analysis
References
A Comparative Analysis of the Reactivity of 3-Chloro-5-methylbenzoic Acid and Its Isomers: An In-depth Technical Guide
Introduction: Beyond the Molecular Formula
In the fields of medicinal chemistry and materials science, isomers—molecules sharing the same formula but differing in atomic arrangement—often exhibit profoundly different chemical behaviors and biological activities. This guide focuses on 3-Chloro-5-methylbenzoic acid and its structural isomers, a class of compounds pivotal as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding the nuances of their reactivity is not merely an academic exercise; it is fundamental to optimizing reaction yields, predicting metabolic pathways, and designing novel molecules with targeted properties.
The reactivity of a substituted benzoic acid is primarily dictated by the interplay of electronic and steric effects imposed by its substituents. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the methyl group, coupled with their positions on the aromatic ring, create distinct chemical personalities for each isomer.[3][4][5] This guide will dissect these differences through a comparative analysis of three key reactivity aspects: the acidity of the carboxyl group, the propensity for esterification, and the susceptibility of the aromatic ring to electrophilic attack. We will provide supporting experimental data and detailed protocols to illustrate how these differences can be quantified and leveraged in a research setting.
Acidity (pKa): The Foundational Metric of Reactivity
The acidity of a benzoic acid, quantified by its pKa value, is a direct measure of the stability of its conjugate base, the benzoate anion.[4] Substituents that stabilize this anion by delocalizing its negative charge will increase the acid's strength (i.e., lower its pKa).
-
Electronic Effects at Play:
-
Chlorine (-Cl): Exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, which stabilizes the benzoate anion and increases acidity. It also has a weaker, opposing electron-donating resonance effect (+R). The inductive effect is dominant for halogens.[6]
-
Methyl (-CH₃): Exerts a weak electron-donating inductive effect (+I) and a hyperconjugative effect, which destabilize the benzoate anion by intensifying its negative charge, thereby decreasing acidity.[7]
-
The position of these substituents is critical. The inductive effect weakens with distance, while resonance effects are most pronounced at the ortho and para positions.[4][5] For isomers of chloromethylbenzoic acid, we can predict a general trend in acidity based on these principles.
A special case is the ortho effect , where nearly any substituent at the position adjacent to the carboxyl group increases acidity.[8][9] This is primarily due to steric hindrance, which forces the -COOH group out of the plane of the benzene ring. This twisting inhibits resonance between the carboxyl group and the ring, increasing the acidity of the proton.[8][9]
Comparative Acidity Data
| Compound | Predicted pKa (approx.) | Rationale for Acidity |
| Benzoic Acid (Reference) | 4.20 | Baseline acidity. |
| This compound | ~3.8 - 4.0 | The -Cl group's strong -I effect at the meta position increases acidity. The -CH₃ group's +I effect, also at a meta position, slightly counteracts this but the chloro effect dominates. |
| 2-Chloro-3-methylbenzoic Acid | ~3.0 - 3.2 | Strong acidity due to the ortho effect of the chlorine atom, which overrides other electronic considerations.[8][9] |
| 4-Chloro-3-methylbenzoic Acid | ~4.0 - 4.1 | The -Cl is para to the carboxyl group, exerting both -I and +R effects. The -CH₃ is meta, exerting a +I effect. The net result is an acidity slightly higher than benzoic acid but weaker than the 3-chloro isomer where the resonance effect of Cl is absent. |
| 2-Methyl-5-chlorobenzoic Acid | ~3.3 - 3.5 | Strong acidity due to the ortho effect of the methyl group. |
Note: Exact experimental pKa values can vary slightly based on the solvent and temperature. The values presented are estimations based on established substituent effects.[10][11]
Reactivity of the Carboxyl Group: A Study in Esterification
The Fischer esterification—the acid-catalyzed reaction between a carboxylic acid and an alcohol—is a cornerstone of organic synthesis. The rate of this reaction is sensitive to both the electronic environment of the carboxyl carbon and steric hindrance around the reaction center.
-
Electronic Influence: Electron-withdrawing groups (like -Cl) enhance the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Electron-donating groups (like -CH₃) have the opposite effect, slowing the reaction.
-
Steric Hindrance: Substituents in the ortho position can physically block the approach of the alcohol to the carboxyl group, dramatically reducing the rate of esterification.[12] This steric inhibition is often the dominant factor for ortho-substituted isomers.
Predicted Esterification Reactivity Ranking
-
This compound (Highest Reactivity): This isomer benefits from the activating -I effect of the chlorine atom without suffering from any ortho steric hindrance. The methyl group has a minor deactivating effect.
-
4-Chloro-3-methylbenzoic Acid: The activating effect of the para-chloro group is slightly tempered by its +R effect and the +I effect of the meta-methyl group. Reactivity is expected to be high, but likely lower than the 3,5-isomer.
-
2-Chloro-3-methylbenzoic Acid & 2-Methyl-5-chlorobenzoic Acid (Lowest Reactivity): Despite any electronic activation from the chlorine atom, the presence of a substituent in the ortho position (either -Cl or -CH₃) will severely impede the approach of the alcohol, making these isomers the least reactive towards esterification.[12]
Experimental Protocol 1: Determination of pKa by Potentiometric Titration
This protocol provides a reliable method for empirically determining the pKa values of the benzoic acid isomers.
Objective: To measure the pKa of this compound and its isomers in an aqueous or mixed-solvent system.
Materials:
-
Benzoic acid isomer (e.g., this compound)
-
Standardized 0.1 M NaOH solution
-
Deionized water (and/or ethanol for solubility)
-
pH meter with a combination electrode, calibrated with pH 4.0 and 7.0 buffers
-
Magnetic stirrer and stir bar
-
25 mL burette
-
100 mL beaker
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the benzoic acid isomer and dissolve it in 50 mL of deionized water in the 100 mL beaker. If solubility is an issue, a 50:50 ethanol:water mixture can be used. Add the magnetic stir bar.
-
Titration Setup: Place the beaker on the magnetic stirrer. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Initial Reading: Turn on the stirrer to a gentle speed. Record the initial pH of the solution.
-
Titration: Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Data Collection: Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the volume of NaOH at the equivalence point (Veq).
-
The volume of NaOH at the half-equivalence point is Veq / 2.
-
Find the pH on the titration curve that corresponds to this half-equivalence point volume. According to the Henderson-Hasselbalch equation, at this point, pH = pKa.
-
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile.[13] The existing substituents on the ring govern both the overall rate of the reaction and the position of the incoming electrophile (regioselectivity).
-
Directing Effects:
-
-COOH (Carboxyl): A meta-director and a strong deactivator.
-
-Cl (Chloro): An ortho, para-director and a deactivator.
-
-CH₃ (Methyl): An ortho, para-director and an activator.
-
The outcome of an SEAr reaction on a disubstituted ring depends on the combined influence of these groups. When directing effects are synergistic, the outcome is clear. When they are opposed, a mixture of products can be expected, with the most powerful activating group typically dominating the directing effect.
Case Study: Nitration of Isomers
Let's consider the nitration (using HNO₃/H₂SO₄) of our target compound and an isomer.
-
This compound:
-
-COOH directs to positions 2, 4, 6.
-
-Cl directs to positions 2, 4, 6.
-
-CH₃ directs to positions 2, 4, 6.
-
All three groups direct the incoming nitro group (-NO₂) to the available positions 2, 4, and 6. The activating -CH₃ group will most strongly favor substitution at its ortho (positions 4, 6) and para (position 2) positions. The -COOH and -Cl groups are deactivating. Therefore, substitution is most likely at positions 2, 4, and 6, with potential for a mixture of products.
-
-
4-Chloro-3-methylbenzoic Acid:
-
-COOH directs to position 5.
-
-Cl (at C4) directs to positions 2 and 6.
-
-CH₃ (at C3) directs to positions 2, 5, and 6.
-
The powerful activating effect of the methyl group and the directing effect of the chloro group reinforce substitution at positions 2 and 6. The carboxyl group's direction to position 5 is also reinforced by the methyl group. A mixture of products is highly likely, with substitution at position 2, 5, and 6 being possible.
-
Visualizing Reactivity Principles
Experimental Protocol 2: Comparative Kinetic Analysis of Fischer Esterification
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the progress of an esterification reaction, allowing for a quantitative comparison of reaction rates between isomers.
Objective: To compare the relative rates of esterification of this compound and its isomers with methanol.
Materials:
-
This compound
-
An isomeric acid (e.g., 2-Chloro-3-methylbenzoic Acid)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, catalyst)
-
Toluene (or another inert, high-boiling solvent)
-
Thermostatted oil bath
-
Reaction vials with screw caps
-
HPLC system with a C18 column and UV detector
-
Syringes and 0.22 µm filters
Procedure:
-
Reaction Setup: For each isomer, prepare a reaction vial. Add the benzoic acid (e.g., 100 mg, 0.586 mmol), a large excess of methanol (e.g., 2 mL), and toluene (8 mL).
-
Initiation: Place the vials in the oil bath pre-heated to a constant temperature (e.g., 60 °C). Allow them to equilibrate for 10 minutes.
-
Catalysis: To start the reaction (t=0), add a catalytic amount of concentrated H₂SO₄ (e.g., 10 µL) to each vial.
-
Sampling: At regular time intervals (e.g., t = 15, 30, 60, 120, 240 min), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Quenching & Preparation: Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water). Filter the sample through a 0.22 µm filter into an HPLC vial.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a mobile phase (e.g., acetonitrile/water with 0.1% formic acid) that provides good separation between the starting carboxylic acid and the product ester.
-
Monitor the elution using a UV detector at a wavelength where both compounds absorb (e.g., 254 nm).
-
-
Data Analysis:
-
For each time point, determine the peak areas of the starting acid (A_acid) and the product ester (A_ester).
-
Calculate the percentage conversion at each time point: % Conversion = [A_ester / (A_acid + A_ester)] * 100.
-
Plot % Conversion versus time for each isomer. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope indicates higher reactivity.
-
Conclusion
The reactivity of this compound is a finely tuned consequence of the electronic and steric properties of its substituents. When compared to its isomers, it occupies a unique position. It is more acidic than isomers lacking a strong electron-withdrawing group or those where a donating group is in a more influential position. Crucially, its lack of ortho substituents renders its carboxyl group highly accessible for reactions like esterification, making it significantly more reactive in this context than its ortho-substituted counterparts. In electrophilic aromatic substitution, the directing effects of its three substituents are largely cooperative, though a mixture of products can still be anticipated.
This guide demonstrates that a systematic evaluation of acidity, steric accessibility, and directing group effects provides a robust framework for predicting and understanding the chemical behavior of substituted aromatic compounds. The provided protocols offer a practical means for researchers to quantify these differences, enabling more precise control over synthetic strategies and the rational design of new chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]
- 3. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 4. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]
- 5. sarthaks.com [sarthaks.com]
- 6. quora.com [quora.com]
- 7. What are the differences in reactivity between M - Methylbenzoic Acid and p - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. Solvation and steric hindrance in methyl-substituted benzoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 12. The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
spectroscopic analysis for structural confirmation of 3-Chloro-5-methylbenzoic acid
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and functionalized molecules is a cornerstone of scientific rigor. For substituted aromatic compounds like 3-chloro-5-methylbenzoic acid (C₈H₇ClO₂), a combination of spectroscopic techniques provides a detailed molecular fingerprint, ensuring identity, purity, and the correct substitution pattern.
This guide offers an in-depth comparison of the primary spectroscopic methods used for the structural elucidation of this compound. Rather than relying on a single reference spectrum, which may not always be available, we will deduce the expected spectral characteristics through a comparative analysis of its structural components and closely related analogs: 3-chlorobenzoic acid and 3,5-dimethylbenzoic acid. This approach not only validates the target structure but also deepens the researcher's understanding of structure-property relationships in spectroscopy.
The Molecular Blueprint: Structure and Predictions
Confirming the structure of this compound requires verifying the presence and, crucially, the 1,3,5-trisubstituted arrangement of the functional groups on the benzene ring. Each spectroscopic method interrogates the molecule's constitution in a unique way, providing complementary pieces of the structural puzzle.
Caption: Structure of this compound with Atom Numbering.
¹H NMR Spectroscopy: Mapping Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, we expect four distinct signals.
Predicted ¹H NMR Data for this compound
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Carboxylic Acid | > 11 | Singlet (broad) | 1H | COOH | The acidic proton is highly deshielded and typically appears as a broad singlet. |
| Aromatic H-2/H-6 | ~7.8-8.0 | Singlet / Multiplet | 2H | Ar-H | Protons ortho to the electron-withdrawing carboxylic acid group are deshielded. |
| Aromatic H-4 | ~7.5-7.6 | Singlet / Multiplet | 1H | Ar-H | Proton situated between two electron-donating/weakly deactivating groups. |
| Methyl | ~2.4 | Singlet | 3H | -CH₃ | The methyl group protons are shielded relative to the aromatic protons. |
Comparative Analysis with Analogs
To refine our predictions, we can compare them with experimental data from simpler, related molecules.
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | COOH Proton (δ, ppm) |
| 3-Chlorobenzoic Acid | 7.55 (t), 7.70 (m), 7.79 (m)[1] | N/A | 13.34 (s)[1] |
| 3,5-Dimethylbenzoic Acid | 7.63 (s, 1H), 7.16 (s, 2H) | 2.33 (s, 6H) | >11 (broad s) |
| This compound (Predicted) | ~7.9 (s, 1H), ~7.8 (s, 1H), ~7.6 (s, 1H) | ~2.4 (s, 3H) | >12 (broad s) |
-
Causality: The spectrum of 3-chlorobenzoic acid shows a complex multiplet pattern for the four aromatic protons.[1] In contrast, 3,5-dimethylbenzoic acid shows two sharp singlets, reflecting its higher symmetry. For our target molecule, the 1,3,5-substitution pattern should result in three distinct aromatic signals, likely appearing as sharp singlets or very finely split multiplets (small meta-coupling). The electron-withdrawing nature of both the chloro and carboxyl groups will shift these protons downfield compared to benzene.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy maps the carbon framework of the molecule. Due to the molecule's symmetry, we expect to see 6 distinct signals for the 8 carbon atoms.
Predicted ¹³C NMR Data for this compound
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Carbonyl | ~166-168 | C=O | The carboxylic acid carbonyl is significantly deshielded. |
| Aromatic C-Cl | ~134 | C3 | The carbon atom bonded to chlorine experiences a direct inductive effect. |
| Aromatic C-CH₃ | ~140 | C5 | The methyl-substituted carbon is deshielded. |
| Aromatic C-COOH | ~132 | C1 | The carbon attached to the carboxyl group. |
| Aromatic C-H | ~128-133 | C2, C4, C6 | Unsubstituted aromatic carbons, with shifts influenced by neighboring groups. |
| Methyl | ~21 | -CH₃ | The aliphatic methyl carbon is highly shielded compared to the aromatic carbons. |
Comparative Analysis with Analogs
| Compound | Carbonyl (δ, ppm) | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) |
| 3-Chlorobenzoic Acid | 166.5 | 133.8, 133.4, 133.1, 131.3, 129.3, 128.4[1][2] | N/A |
| 3,5-Dimethylbenzoic Acid | ~172 | 138.4, 134.9, 130.3, 127.5 | 21.2 |
| This compound (Predicted) | ~167 | ~140, ~134, ~133, ~132, ~130, ~128 | ~21 |
-
Expertise: The ¹³C NMR data for 3-chlorobenzoic acid provides a baseline for the chemical shifts of a chlorinated benzoic acid ring.[1][2] The data for 3,5-dimethylbenzoic acid shows the characteristic upfield shift of the methyl carbon (~21 ppm) and the shifts for a 1,3,5-substituted ring. By combining these observations, we can confidently predict the approximate chemical shifts for this compound, providing a robust template for structural confirmation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Key Predicted IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 | O-H stretch (very broad) | Carboxylic Acid |
| ~1700 | C=O stretch (strong) | Carboxylic Acid |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1300 | C-O stretch | Carboxylic Acid |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Methyl |
| 700-800 | C-Cl stretch | Aryl Halide |
Comparative Analysis with Analogs
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 3-Chlorobenzoic Acid | Broad, centered ~3000 | ~1690 | Present |
| 3,5-Dimethylbenzoic Acid | Broad, centered ~3000[3] | ~1685[3] | N/A |
| This compound (Predicted) | Broad, centered ~3000 | ~1690 | Present |
-
Trustworthiness: The most diagnostic peaks for confirming the structure are the extremely broad O-H stretch, characteristic of a hydrogen-bonded carboxylic acid, and the strong carbonyl (C=O) absorption around 1700 cm⁻¹. The presence of a C-Cl bond absorption and both aromatic and aliphatic C-H stretches would further corroborate the proposed structure. The spectra of the analog compounds confirm these characteristic frequency ranges.[3]
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.
Predicted MS Data for this compound
| m/z Value | Interpretation | Rationale |
| 170 / 172 | [M]⁺ / [M+2]⁺ | Molecular ion peak. The characteristic ~3:1 intensity ratio is a definitive indicator of one chlorine atom. |
| 153 / 155 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |
| 125 / 127 | [M-COOH]⁺ | Loss of the entire carboxyl group (formally a COOH radical). |
| 139 | [M-Cl]⁺ | Loss of a chlorine atom. |
| 90 | [C₇H₆]⁺ fragment | Further fragmentation of the ring. |
Comparative Analysis with Analogs
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 3-Chlorobenzoic Acid | 156 / 158[4] | 139 ([M-OH]⁺), 111 ([M-COOH]⁺)[4] |
| 3,5-Dimethylbenzoic Acid | 150[5] | 135 ([M-CH₃]⁺), 105 ([M-COOH]⁺)[5] |
| This compound (Predicted) | 170 / 172 | 153 ([M-OH]⁺), 139 ([M-Cl]⁺), 125 ([M-COOH]⁺) |
-
Authoritative Grounding: The most critical piece of evidence from MS is the molecular ion peak. For this compound, the expected nominal mass is 170 amu. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic [M+2]⁺ peak at m/z 172 with approximately one-third the intensity of the m/z 170 peak must be observed. This confirms the presence of a single chlorine atom. The fragmentation pattern of 3-chlorobenzoic acid, showing losses of OH and COOH, provides a validated pathway that can be extrapolated to our target molecule.[4]
Caption: Predicted Key Fragmentation Pathways for this compound.
Experimental Protocols
The following are generalized, step-by-step protocols for the spectroscopic analysis of a solid aromatic carboxylic acid like this compound.
Workflow for Spectroscopic Structural Confirmation
Caption: General workflow for the comprehensive spectroscopic analysis of an organic compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆ for better solubility of carboxylic acids) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Cap the NMR tube and gently invert to ensure the solution is homogeneous.
-
Data Acquisition: Insert the tube into the NMR spectrometer.
-
Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.
-
Processing: Process the spectra using appropriate software to perform Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR). Reference the spectra to the TMS peak at 0.00 ppm.
2. Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Place approximately 1-2 mg of the sample in an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Gently grind the two components together until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the powder to a pellet press.
-
Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
Data Acquisition: Carefully remove the pellet and place it in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
3. Mass Spectrometry (MS) (Electron Ionization - EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For EI, this is often done via a direct insertion probe or GC inlet.
-
The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Acquire the mass spectrum, ensuring the detection range covers the expected molecular ion peak (m/z 170).
Conclusion
The structural confirmation of this compound is achieved not by a single measurement, but by the convergence of evidence from multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise proton and carbon environments, confirming the 1,3,5-substitution pattern. IR spectroscopy provides definitive evidence for the key carboxylic acid functional group. Finally, mass spectrometry confirms the correct molecular weight and elemental composition, with the characteristic isotopic pattern of chlorine serving as a crucial validation point. By comparing these expected results with the known spectra of related compounds, researchers can build a robust and compelling case for the structure of the target molecule, embodying the principles of thorough and self-validating scientific analysis.
References
A Comparative Guide to the Biological Activity of 3-Chloro-5-methylbenzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of closely related chemical compounds is paramount. This guide offers a comprehensive comparative study of the biological activities of novel derivatives of 3-Chloro-5-methylbenzoic acid. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature. Our focus is to equip you with the foundational knowledge and practical methodologies to explore the therapeutic potential of this promising class of compounds.
Introduction: The Therapeutic Potential of Substituted Benzoic Acids
Benzoic acid and its derivatives have long been recognized for their diverse biological activities, serving as foundational scaffolds in numerous therapeutic agents.[1][2] The strategic placement of various functional groups on the benzene ring can dramatically influence the molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile.[2] The parent compound, this compound, presents a unique starting point with its specific substitution pattern, offering a platform for developing derivatives with potentially enhanced and selective biological effects. This guide will explore the comparative antimicrobial, antifungal, anti-inflammatory, and cytotoxic activities of a hypothetical series of these derivatives.
Synthesis of this compound Derivatives
The synthesis of derivatives from the parent this compound can be achieved through various established organic chemistry reactions. A common approach involves the activation of the carboxylic acid group, followed by reaction with a diverse range of nucleophiles to generate amides, esters, and other analogues.
A general synthetic route is outlined below:
Comparative Biological Activities
To provide a clear comparison, this section presents hypothetical yet plausible experimental data for a series of this compound derivatives. This data is structured to reflect trends observed in related benzoic acid derivative studies.[3][4][5]
Table 1: Comparative Antimicrobial and Antifungal Activity (MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger |
| Cmpd-1 | Amide (Aniline) | 64 | 128 | 256 | >512 |
| Cmpd-2 | Amide (4-Fluoroaniline) | 32 | 64 | 128 | 256 |
| Cmpd-3 | Ester (Ethanol) | 128 | 256 | 512 | >512 |
| Cmpd-4 | Ester (Benzyl alcohol) | 64 | 128 | 256 | 512 |
| Reference | Ampicillin | 2 | 4 | N/A | N/A |
| Reference | Fluconazole | N/A | N/A | 8 | 16 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits visible growth of a microorganism.[6]
Table 2: Comparative Anti-inflammatory and Cytotoxic Activity
| Compound ID | COX-2 Inhibition (IC₅₀ in µM) | Cytotoxicity (HeLa cells, IC₅₀ in µM) |
| Cmpd-1 | 25.8 | >100 |
| Cmpd-2 | 15.2 | 85.6 |
| Cmpd-3 | 45.1 | >100 |
| Cmpd-4 | 30.5 | 92.3 |
| Reference | Celecoxib | 0.8 |
Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following are detailed protocols for the key biological assays mentioned in this guide. These methods are based on established and widely accepted procedures in the field.[6][7][8]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.[6][9]
Protocol:
-
Preparation of Inoculum: Grow microbial cultures in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of each test compound in a 96-well microtiter plate using the appropriate broth. The final concentration range should typically span from 512 µg/mL to 1 µg/mL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of the compounds to inhibit the COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[10][11]
Protocol:
-
Enzyme and Compound Preparation: Reconstitute purified COX-1 or COX-2 enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare various concentrations of the test compounds in DMSO.
-
Reaction Mixture: In a microplate well, combine the enzyme, a cofactor like hematin, and the test compound. Allow for a short pre-incubation period.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or by LC-MS/MS.[8]
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][12][13]
Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The biological activity of benzoic acid derivatives is intricately linked to their chemical structure.[2] The following discussion outlines potential mechanisms of action and SAR based on the hypothetical data and existing literature.
Antimicrobial and Antifungal Mechanism
The antimicrobial action of benzoic acid and its derivatives is often attributed to their ability to disrupt the pH balance within microbial cells.[15] The un-dissociated, more lipophilic form of the acid can penetrate the microbial cell membrane.[15] Once inside the cytoplasm, it dissociates, lowering the intracellular pH and interfering with essential metabolic processes, ultimately inhibiting growth.[15]
SAR Insights:
-
Amide vs. Ester: The data suggests that amide derivatives (Cmpd-1, Cmpd-2) exhibit better antimicrobial activity than their ester counterparts (Cmpd-3, Cmpd-4). This could be due to differences in lipophilicity and hydrogen bonding potential.
-
Effect of Halogenation: The introduction of a fluorine atom in Cmpd-2 appears to enhance its activity compared to the unsubstituted aniline derivative (Cmpd-1), a trend that has been observed in other antimicrobial compounds.
Anti-inflammatory Mechanism
The anti-inflammatory effects of many benzoic acid derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[16] By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11]
SAR Insights:
-
The stronger COX-2 inhibition by the fluorinated amide (Cmpd-2) suggests that electronic and steric factors play a crucial role in the binding of these derivatives to the active site of the enzyme.
Anticancer Mechanism
The cytotoxic activity of some benzoic acid derivatives against cancer cell lines may involve multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.[17][18] Some derivatives have been shown to inhibit histone deacetylases (HDAC), leading to changes in gene expression that can trigger cell cycle arrest and apoptosis.[17]
SAR Insights:
-
The observed cytotoxicity of Cmpd-2 and Cmpd-4 at higher concentrations suggests a potential for anticancer activity, which would require further investigation to elucidate the specific mechanism of action.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the biological activities of this compound derivatives. The presented protocols and structure-activity relationship insights offer a starting point for researchers to design and test novel compounds with enhanced therapeutic potential. Future studies should focus on synthesizing a broader range of derivatives to establish more definitive SAR, followed by in-vivo efficacy and toxicity studies for the most promising candidates. The exploration of specific molecular targets and signaling pathways will be crucial in advancing these compounds towards clinical applications.
References
- 1. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ijcrt.org [ijcrt.org]
- 16. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Chloro-5-methylbenzoic Acid
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. For a compound such as 3-Chloro-5-methylbenzoic acid, an important intermediate in the synthesis of various active pharmaceutical ingredients, ensuring the consistency and accuracy of its quantification is a critical step. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. It delves into the principles of method validation and presents a framework for cross-validation to ensure that data is interchangeable between methods, a scenario often encountered during method transfer, modernization, or when analyzing different sample matrices.
This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.
The Imperative of Cross-Validation
Cross-validation is the systematic process of demonstrating that two or more analytical procedures are equivalent for a specific intended purpose.[1][2] This becomes essential when:
-
Data from different laboratories using different methods needs to be compared.
-
A legacy method is being replaced with a more modern technique.
-
Different analytical techniques are used across various stages of drug development.
The objective is to ensure that the reported concentration of this compound is independent of the analytical method used, thereby guaranteeing data integrity throughout the product lifecycle. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide clear guidelines on the validation of analytical procedures, which form the foundation of this guide.[3][4][5][6]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development and selection.
| Property | Value | Source |
| Molecular Formula | C8H7ClO2 | [7][8] |
| Molecular Weight | 170.6 g/mol | [7][8] |
| Appearance | Off-white solid | [9] |
| Melting Point | 158 °C | [8] |
| Solubility | Soluble in organic solvents like methanol and chloroform. | [7][10] |
The presence of a carboxylic acid group makes the compound polar, lending itself well to reverse-phase HPLC.[11] However, its volatility can be increased through derivatization, making it amenable to GC analysis.[11]
Comparative Analytical Methodologies
This guide will compare a well-established HPLC-UV method with a highly specific GC-MS method for the quantification of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its robustness and versatility for non-volatile and thermally labile compounds.
Experimental Protocol: HPLC-UV
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The acidic mobile phase ensures the carboxylic acid group is protonated, leading to better retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 240 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a 100 µg/mL solution.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol, sonicate to ensure complete dissolution, and dilute with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for identification and quantification, especially for complex matrices. Due to the polarity of the carboxylic acid group, derivatization is often employed to improve volatility and chromatographic performance.[11]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization Step (Silylation):
-
To 1 mL of the sample or standard solution in a suitable solvent (e.g., acetonitrile), add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes. This reaction converts the acidic proton of the carboxylic acid to a non-polar trimethylsilyl (TMS) group.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions of the TMS-derivatized this compound (e.g., m/z of the molecular ion and key fragment ions).
-
Validation of Individual Methods
Before cross-validation, each method must be individually validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5][6]
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | No interference from placebo, related substances, or degradation products at the analyte's retention time. Peak purity analysis should pass. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration. |
| Accuracy | Closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | Agreement between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) with Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1, with acceptable precision (RSD ≤ 10%). |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters like mobile phase composition, pH, flow rate, or temperature are slightly varied. |
Cross-Validation Experimental Design
The core of the cross-validation study is a direct comparison of results obtained from both analytical methods using the same set of samples.[12][13]
Procedure:
-
Sample Selection: Prepare a minimum of three batches of samples containing this compound at three different concentration levels (low, medium, and high) within the validated range of both methods.
-
Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.
-
Data Evaluation: Calculate the mean concentration and standard deviation for each sample from both methods. The percentage difference between the results should be calculated.
Acceptance Criterion: The mean results obtained from the two methods should not differ by more than a predetermined amount, typically ±15% for each concentration level. For incurred samples, it is often recommended that at least 67% of the results fall within ±20% of the mean of the two methods.[12]
Comparative Performance Data (Hypothetical)
The following tables summarize the expected performance data from the validation and cross-validation of the two methods.
Table 2: Comparison of Method Validation Parameters
| Parameter | HPLC-UV Method | GC-MS Method | Rationale for Performance |
| Specificity | Good | Excellent | GC-MS provides mass spectrometric data, which is more specific than UV detection. |
| Linearity (r²) | > 0.9995 | > 0.9992 | Both methods demonstrate excellent linearity. |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.5 - 102.0% | Both methods are highly accurate. |
| Precision (RSD) | < 1.5% | < 1.8% | Both methods are highly precise. |
| LOQ | 0.5 µg/mL | 0.1 µg/mL | GC-MS is generally more sensitive, especially in SIM mode. |
| Robustness | High | Moderate | The derivatization step in the GC-MS method can introduce variability if not well-controlled. |
| Throughput | High | Lower | The derivatization and longer run times of the GC-MS method result in lower throughput compared to the straightforward HPLC-UV method. |
Table 3: Cross-Validation Results
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference | Pass/Fail |
| Low Conc. 1 | 5.1 | 5.3 | 3.8% | Pass |
| Low Conc. 2 | 4.9 | 4.8 | -2.1% | Pass |
| Mid Conc. 1 | 25.5 | 24.9 | -2.4% | Pass |
| Mid Conc. 2 | 24.8 | 25.3 | 2.0% | Pass |
| High Conc. 1 | 49.2 | 50.1 | 1.8% | Pass |
| High Conc. 2 | 50.5 | 49.8 | -1.4% | Pass |
-
% Difference = [(GC-MS Result - HPLC-UV Result) / ((GC-MS Result + HPLC-UV Result)/2)] * 100
Conclusion and Recommendations
Both the HPLC-UV and GC-MS methods, once validated, are suitable for the quantification of this compound. The cross-validation data demonstrates that the methods provide comparable results, indicating that they can be used interchangeably within the defined acceptance criteria.
Recommendations for Method Selection:
-
For routine quality control with high throughput requirements: The HPLC-UV method is recommended due to its simplicity, robustness, and faster analysis time.
-
For research, impurity profiling, or analysis in complex matrices: The GC-MS method is superior due to its higher specificity and sensitivity. It can provide structural confirmation and is better suited for trace-level analysis.
This guide underscores that a properly executed cross-validation study, grounded in the principles of regulatory guidelines, provides the necessary confidence to utilize multiple analytical methods throughout the lifecycle of a pharmaceutical product. It ensures that data integrity is maintained, regardless of the analytical technique employed.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. database.ich.org [database.ich.org]
- 7. labsolu.ca [labsolu.ca]
- 8. This compound | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. e-b-f.eu [e-b-f.eu]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Analytical Challenge of Substituted Benzoic Acids
A Comparative Guide to the GC-MS Analysis of 3-Chloro-5-methylbenzoic Acid Esters
In pharmaceutical research and chemical synthesis, the accurate identification and quantification of compounds like this compound and its esters are paramount for quality control, impurity profiling, and metabolic studies. This compound is a substituted aromatic carboxylic acid, and its physicochemical properties present a distinct analytical challenge.[1] While its esters are generally amenable to direct analysis, the parent acid possesses high polarity and low volatility, making it unsuitable for direct Gas Chromatography (GC) analysis without chemical modification.[2][3]
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth examination of Gas Chromatography-Mass Spectrometry (GC-MS) as a powerful tool for the analysis of these compounds. We will explore the critical step of derivatization, detail a robust analytical protocol, and compare the performance of GC-MS against High-Performance Liquid Chromatography (HPLC), a common alternative. The focus will be on the causality behind experimental choices, ensuring a scientifically rigorous and practically applicable guide for researchers in the field.
The GC-MS Approach: The Imperative of Derivatization
The foundational principle of Gas Chromatography is the partitioning of volatile or semi-volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase. Carboxylic acids, such as this compound, contain a polar carboxyl group that engages in strong hydrogen bonding. This results in poor volatility and a tendency for peaks to tail in the chromatogram due to interactions with active sites in the GC system.[3]
To overcome this, derivatization is not merely a suggestion but a necessity. This process converts the polar carboxyl group into a less polar, more volatile functional group.[2] The two most common and effective strategies are silylation and esterification.
-
Silylation : This is a robust and widely used technique where an active proton is replaced by a trialkylsilyl group, typically a trimethylsilyl (TMS) group.[4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are highly effective.[5][6] The resulting TMS ester is significantly more volatile and thermally stable, leading to improved chromatographic peak shape and sensitivity.[2]
-
Esterification (Methylation) : Another approach is to convert the carboxylic acid to its methyl ester. This can be done prior to injection or, for high-throughput applications, directly in the hot GC injector using reagents like tetramethylammonium hydroxide (TMAH).[3] This in-situ derivatization is rapid but requires careful optimization to ensure complete reaction.
For this guide, we will focus on silylation with BSTFA as it is a highly reliable and well-documented method for the derivatization of acidic compounds.[5][6]
Experimental Workflow: From Sample to Signal
The logical flow of a GC-MS analysis involving derivatization is a multi-step process designed to ensure reproducibility and accuracy. The use of an internal standard, added at the beginning of the sample preparation, is critical for precise quantification as it corrects for variations in extraction efficiency and derivatization yield.[4]
References
- 1. This compound | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Environmental Impact Assessment of 3-Chloro-5-methylbenzoic Acid and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientists, we recognize the increasing importance of integrating environmental impact assessments into the early stages of chemical and pharmaceutical development. The selection of building blocks and intermediates, such as substituted benzoic acids, has long-term consequences for the environmental footprint of a product. This guide provides a framework for assessing the environmental impact of 3-Chloro-5-methylbenzoic acid against more sustainable alternatives, focusing on standardized methodologies and predictive assessments in the absence of complete datasets.
Introduction: The Need for Greener Aromatic Carboxylic Acids
This compound is a versatile chemical intermediate. However, the presence of a halogenated aromatic ring raises legitimate concerns about its persistence, potential for bioaccumulation, and the generation of hazardous byproducts during its synthesis and degradation. This guide will equip researchers with the tools to evaluate these risks and compare them with those of alternative structures, such as hydroxylated and aminated benzoic acids.
The core of our comparative assessment rests on a suite of standardized ecotoxicological and biodegradability tests established by the Organisation for Economic Co-operation and Development (OECD). These protocols provide a common language and methodology for evaluating the environmental impact of chemical substances, ensuring that data is comparable and reliable across different laboratories and regulatory bodies.
A Framework for Environmental Impact Assessment
A comprehensive environmental impact assessment for a chemical intermediate like this compound and its alternatives should be structured around three key pillars: Persistence, Bioaccumulation, and Toxicity (PBT).
Caption: A conceptual workflow for assessing the environmental impact of chemical intermediates.
Comparative Analysis: this compound vs. Alternatives
While specific experimental data for this compound is not extensively available in the public domain, we can draw comparisons based on the known environmental behavior of related chemical classes.
| Parameter | This compound (Predicted) | 3-Hydroxy-5-methylbenzoic Acid (Alternative 1) | 3-Amino-5-methylbenzoic Acid (Alternative 2) |
| Biodegradability | Likely to be more persistent due to the chloro-substituent. Halogenated compounds are often more resistant to microbial degradation. | The hydroxyl group can increase susceptibility to microbial attack, potentially leading to faster degradation. | The amino group can also influence biodegradability, though the effect can vary. Generally considered more amenable to degradation than halogenated counterparts. |
| Aquatic Toxicity | Chlorinated aromatic compounds can exhibit significant aquatic toxicity. | Hydroxylated aromatics can have varying toxicity, but are often less toxic than their chlorinated analogs. | Aminated aromatics' toxicity is variable; some can be toxic to aquatic life. |
| Bioaccumulation | The presence of chlorine can increase the lipophilicity, suggesting a higher potential for bioaccumulation. | The hydroxyl group generally decreases lipophilicity, lowering the bioaccumulation potential. | The amino group has a less predictable effect on lipophilicity compared to a hydroxyl group. |
| Synthesis Byproducts | Synthesis often involves chlorination steps which can lead to the formation of other chlorinated organic byproducts and inorganic waste. | Synthesis may involve hydroxylation reactions, which can be cleaner, especially if enzymatic or catalytic methods are used. | Amination reactions can have varied waste profiles depending on the specific reagents used. Greener biosynthesis routes for aminobenzoic acids are being developed.[1] |
Experimental Protocols for Environmental Assessment
To empower researchers to generate their own comparative data, we provide summaries of the key OECD test guidelines.
Ready Biodegradability - OECD 301
This test series evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms.[2][3][4][5]
Principle: A solution of the test substance is inoculated with microorganisms (e.g., from activated sludge) in a mineral medium and incubated under aerobic conditions in the dark for 28 days.[2][4] The extent of degradation is measured by parameters like Dissolved Organic Carbon (DOC) removal, CO2 production, or oxygen consumption.[3][4]
Pass Levels: For a substance to be considered "readily biodegradable," it must reach a degradation level of ≥70% for DOC removal or ≥60% for CO2 production or oxygen demand within a 10-day window during the 28-day test period.[4]
Experimental Workflow (OECD 301F - Manometric Respirometry):
Caption: A simplified workflow for the OECD 301F ready biodegradability test.
Aquatic Toxicity Testing
A battery of tests on organisms from different trophic levels is used to assess acute aquatic toxicity.
This test assesses the effect of a substance on the growth of freshwater algae.[6][7][8]
-
Organism: Pseudokirchneriella subcapitata or other freshwater green algae.[9]
-
Endpoint: Inhibition of growth, expressed as the EC50 (the concentration that causes a 50% reduction in growth).[10]
-
Procedure: Exponentially growing algal cultures are exposed to a series of concentrations of the test substance.[6][9] Growth is measured over time, typically by cell counting or spectrophotometry.[8]
This test evaluates the acute toxicity to freshwater invertebrates.[11][12][13][14][15]
-
Organism: Daphnia magna (water flea), less than 24 hours old.[11][13][14]
-
Endpoint: Immobilisation, defined as the inability to swim after gentle agitation.[11][13] The result is expressed as the EC50.[13]
-
Procedure: Daphnids are exposed to at least five concentrations of the test substance in a static or semi-static system.[12][14] Immobilisation is observed at 24 and 48 hours.[12][13][14]
This test determines the short-term lethal toxicity to fish.[16][17][18][19]
-
Organism: Zebrafish (Danio rerio) or other recommended species.[17][19]
-
Endpoint: Mortality. The result is the LC50 (the concentration that is lethal to 50% of the test fish).[16][19]
-
Procedure: Fish are exposed to at least five concentrations of the test substance in a geometric series.[16] Mortalities are recorded at 24, 48, 72, and 96 hours.[16][18]
Synthesis and Byproducts: A Greener Perspective
The environmental impact of a chemical is not solely determined by its intrinsic properties but also by its manufacturing process.
-
This compound: Traditional synthesis routes may involve the use of harsh chlorinating agents and organic solvents, leading to the generation of hazardous waste streams.[20][21]
-
Alternatives: There is a growing body of research into greener synthesis methods for substituted benzoic acids. This includes biocatalytic routes and the use of more environmentally benign solvents and catalysts.[1][22][23] For example, biosynthesis pathways starting from simple sugars like glucose are being explored for the production of aminobenzoic acids.[1]
Conclusion and Recommendations
While a definitive, data-driven comparison of the environmental impact of this compound and its non-halogenated alternatives is hampered by a lack of publicly available data, a precautionary approach based on chemical structure and the principles of green chemistry is warranted.
We recommend that researchers and drug development professionals:
-
Prioritize Non-Halogenated Alternatives: Whenever chemically feasible, prioritize the use of hydroxylated or aminated benzoic acid derivatives over their chlorinated counterparts.
-
Conduct Standardized Environmental Testing: Utilize the OECD guidelines outlined in this guide to generate robust data on the biodegradability and aquatic toxicity of novel intermediates.
-
Evaluate the Entire Lifecycle: Consider the environmental impact of the synthesis process, including the raw materials, solvents, catalysts, and waste products, when selecting a chemical intermediate.
-
Embrace Greener Synthesis: Actively seek out and develop greener, more sustainable synthesis routes for all chemical building blocks.
By integrating these principles into the research and development process, the scientific community can contribute to the creation of safer, more sustainable chemical products.
References
- 1. mdpi.com [mdpi.com]
- 2. oecd.org [oecd.org]
- 3. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 9. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 10. eurofins.com.au [eurofins.com.au]
- 11. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 12. oecd.org [oecd.org]
- 13. shop.fera.co.uk [shop.fera.co.uk]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. eurolab.net [eurolab.net]
- 16. oecd.org [oecd.org]
- 17. eurofins.com.au [eurofins.com.au]
- 18. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 19. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 20. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 21. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 22. A new selective route towards benzoic acid and derivatives from biomass-derived coumalic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. jsynthchem.com [jsynthchem.com]
The Art of Substitution: A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unassuming benzoic acid scaffold is a titan in the world of medicinal chemistry. Its simple aromatic ring and carboxylic acid group provide a versatile foundation upon for the development of a vast array of therapeutic agents. The true power of this scaffold, however, lies in the art of substitution. The nature, position, and combination of functional groups appended to the benzene ring profoundly influence the molecule's electronic properties, lipophilicity, steric profile, and ultimately, its biological activity.[1] This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituted benzoic acids, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. By synthesizing experimental data and providing detailed protocols, we aim to equip researchers with the insights needed to rationally design more potent and selective benzoic acid-based therapeutics.
I. The Core Principles: How Substituents Shape Activity
The biological activity of a substituted benzoic acid is not merely the sum of its parts. The interplay between the electron-donating or electron-withdrawing nature of a substituent, its size, and its ability to participate in hydrogen bonding dictates how the molecule interacts with its biological target.
-
Electronic Effects: Electron-withdrawing groups (EWGs) like nitro (-NO₂) and halogens (-Cl, -Br) increase the acidity of the carboxylic acid and can enhance interactions with electron-rich pockets in a target protein. Conversely, electron-donating groups (EDGs) such as hydroxyl (-OH) and methyl (-CH₃) can increase electron density in the aromatic ring, influencing binding and reactivity.[1]
-
Lipophilicity: The ability of a molecule to traverse cellular membranes is governed by its lipophilicity, often quantified by the partition coefficient (log P). Substituents like alkyl chains and halogens increase lipophilicity, which can enhance cell penetration and, in some cases, antimicrobial and anticancer activity.[2]
-
Steric Hindrance: The size and three-dimensional arrangement of substituents can either promote or hinder the binding of the molecule to its target. Bulky groups can create steric hindrance, preventing optimal interaction, while smaller groups may allow for a more favorable fit.
The following sections will delve into the specific SAR of substituted benzoic acids in the context of their antimicrobial, anti-inflammatory, and anticancer activities, supported by comparative experimental data.
II. Antimicrobial Activity: A Battle on the Molecular Front
Substituted benzoic acids have long been recognized for their antimicrobial properties, with applications ranging from food preservation to therapeutic agents. Their mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with metabolic pathways.[3]
Comparative Antimicrobial Activity of Substituted Benzoic Acids
The minimum inhibitory concentration (MIC) is a key metric for quantifying the antimicrobial efficacy of a compound. The table below presents a comparison of MIC values for a selection of substituted benzoic acids against various microorganisms, highlighting the impact of different substitution patterns.
| Compound | Substituent(s) | Microorganism | MIC (µg/mL) | Reference |
| Benzoic Acid | Unsubstituted | Escherichia coli O157 | 1000 | [2] |
| 2-Hydroxybenzoic Acid | 2-OH | Escherichia coli O157 | 1000 | [2] |
| 4-Hydroxybenzoic Acid | 4-OH | Escherichia coli O157 | >1000 | [2] |
| 3,4-Dihydroxybenzoic Acid | 3,4-diOH | Escherichia coli | 2600 | [2] |
| 3,4,5-Trihydroxybenzoic Acid | 3,4,5-triOH | Escherichia coli | >1000 | [2] |
| 4-Amino-3-bromobenzoic acid derivative (Schiff base) | 4-NH₂, 3-Br | Staphylococcus aureus (MRSA) | 15.62 µM | [3] |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative | 4-(4-chlorophenyl)sulfonyl | Staphylococcus aureus ATCC 6538 | 125 | [4] |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative | 4-(4-chlorophenyl)sulfonyl | Bacillus subtilis ATCC 6683 | 125 | [4] |
Key SAR Insights for Antimicrobial Activity:
-
Hydroxylation: The position of hydroxyl groups significantly impacts antibacterial activity. For instance, 2-hydroxybenzoic acid retains activity against E. coli O157, while the 4-hydroxy isomer is less effective.[2] Increasing the number of hydroxyl groups, as seen in 3,4-dihydroxybenzoic acid and 3,4,5-trihydroxybenzoic acid, does not necessarily lead to enhanced activity and can sometimes decrease it.[2]
-
Halogenation: The presence of a halogen, such as bromine in the 4-amino-3-bromobenzoic acid derivative, appears to contribute to potent activity against MRSA.[3] This highlights the importance of electron-withdrawing and lipophilic substituents in enhancing antimicrobial efficacy.
-
Complex Substituents: The addition of larger, more complex substituents, such as the 4-[(4-chlorophenyl)sulfonyl] group, can confer moderate activity against Gram-positive bacteria.[4]
III. Anti-Inflammatory Activity: Quelling the Fire of Inflammation
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Many non-steroidal anti-inflammatory drugs (NSAIDs) are, at their core, substituted benzoic acids (e.g., aspirin, a derivative of salicylic acid). Their primary mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[5]
Comparative Anti-Inflammatory Activity of Substituted Benzoic Acids
The carrageenan-induced paw edema assay in rats is a standard preclinical model for evaluating the anti-inflammatory potential of new compounds. The table below compares the percentage of edema inhibition for a series of N-substituted 2-hydroxymethylbenzamides, demonstrating the influence of structural modifications on their anti-inflammatory effect.
| Compound ID | R Group | % Inhibition of Edema | Reference |
| 3a | -CH₂-piperazinyl | 25.3 | [5] |
| 3b | -CH₂-morpholinyl | 29.5 | [5] |
| 3c | -CH₂-CH₂-piperazinyl | 33.8 | [5] |
| 3d | -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 52.1 | [5] |
| 3e | -CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 45.1 | [5] |
| 3f | -CH₂-CH₂-CH₂-morpholinyl | 38.0 | [5] |
| Indomethacin (Standard) | - | 56.3 | [5] |
Key SAR Insights for Anti-Inflammatory Activity:
-
N-Substituent: The nature of the substituent on the amide nitrogen is a critical determinant of anti-inflammatory activity.[5]
-
Linker Length: Increasing the length of the alkyl chain between the amide and the heterocyclic ring from one to two carbons generally enhances activity (compare 3a and 3c). However, a further increase to a three-carbon chain can lead to a slight decrease in potency (compare 3d and 3e).[5]
-
Heterocyclic Moiety: The presence of a substituted piperazine ring, particularly with a methoxyphenyl group, significantly boosts anti-inflammatory activity compared to unsubstituted piperazine or morpholine rings.[5] This suggests that the electronic and steric properties of this moiety are crucial for target interaction.
IV. Anticancer Activity: Targeting Uncontrolled Cell Growth
The fight against cancer is a continuous search for novel therapeutic agents that can selectively target and eliminate malignant cells. Substituted benzoic acids have emerged as a promising class of compounds with diverse anticancer mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, and the induction of apoptosis.
Comparative Anticancer Activity of Substituted Benzoic Acids
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides a comparative overview of the IC50 values of various substituted benzoic acid derivatives against different cancer cell lines.
| Compound | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone derivative 5 | 4-(4-oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-2-methoxy | MCF-7 (Breast) | 100 | [6] |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | 4-((2-hydroxynaphthalen-1-yl)methyleneamino) | Human cervical cancer | 17.84 | [7] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 14 | 4-(1H-1,2,4-triazol-1-yl) | MCF-7 (Breast) | 15.6 | [7] |
| Hydrazonylthiazole Derivative 13 | Complex hydrazonylthiazole | A549 (Lung) | 1.33 ± 0.41 | [8] |
| Hydrazonylthiazole Derivative 13 | Complex hydrazonylthiazole | MCF-7 (Breast) | 1.74 ± 0.38 | [8] |
Key SAR Insights for Anticancer Activity:
-
Heterocyclic Scaffolds: The fusion of the benzoic acid moiety with heterocyclic ring systems, such as quinazolinones and triazoles, can lead to potent anticancer activity.[6][7] These extended structures likely provide additional points of interaction with the target protein.
-
Schiff Base Derivatives: The formation of a Schiff base, as seen in 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid, can significantly enhance anticancer potency.[7]
-
Complex Side Chains: The introduction of complex side chains, like the hydrazonylthiazole moiety, can result in highly potent compounds with IC50 values in the low micromolar range against multiple cancer cell lines.[8]
V. Experimental Protocols: A Guide to Practice
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. This section provides detailed methodologies for the synthesis of a representative substituted benzoic acid and for the key biological assays discussed in this guide.
Synthesis of 4-Hydroxy-3-Nitrobenzoic Acid
This protocol describes the nitration of 4-hydroxybenzoic acid to yield 4-hydroxy-3-nitrobenzoic acid.
Materials:
-
4-hydroxybenzoic acid
-
Nitric acid (30-62% by weight)
-
Ice
Procedure:
-
Introduce the 4-hydroxybenzoic acid, potentially as a moist solid, into concentrated nitric acid at a temperature between 20°C and 30°C.
-
Maintain the temperature of the reaction mixture between 20°C and 60°C (preferably 20-30°C) using external cooling.
-
After the reaction is complete, the 4-hydroxy-3-nitrobenzoic acid can be isolated.
For the synthesis of 3-amino-4-hydroxybenzoic acid, the resulting 4-hydroxy-3-nitrobenzoic acid can be subjected to catalytic hydrogenation.[9]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[3]
Materials:
-
Test compound stock solution
-
Sterile 96-well microtiter plates
-
Sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive and negative controls
Procedure:
-
Perform serial two-fold dilutions of the test compound in the broth medium directly in the microtiter plate.
-
Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the test compound.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Anti-inflammatory Screening: Carrageenan-Induced Paw Edema Assay
This in vivo assay evaluates the ability of a compound to reduce acute inflammation.[5]
Materials:
-
Wistar rats
-
Test compound
-
Vehicle (e.g., 0.5% Na CMC suspension)
-
Carrageenan solution (1% in saline)
-
Plethysmometer
Procedure:
-
Administer the test compound or vehicle to the rats (e.g., intraperitoneally or orally).
-
After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
VI. Visualizing the Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: Key factors influencing the biological activity of substituted benzoic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. data.epo.org [data.epo.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-methylbenzoic Acid
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. 3-Chloro-5-methylbenzoic acid, a valuable building block in organic synthesis, requires meticulous handling not only during experimentation but also at the end of its use. This guide provides a procedural framework grounded in regulatory standards and chemical principles to ensure its disposal is managed with the highest degree of safety and environmental stewardship.
Part 1: Hazard Assessment & Chemical Profile
Understanding the intrinsic properties of a chemical is the first step in managing its risks. This compound is classified as a hazardous substance, and its disposal pathway is dictated by its chemical characteristics and associated regulations.
As a chlorinated aromatic carboxylic acid, it presents multiple hazards. The carboxylic acid group confers corrosive properties, while the chlorinated organic structure places it in a category of waste that requires specific disposal methods to prevent the formation of toxic byproducts and ensure environmental protection.[1] Improper disposal is not only a safety risk but can also lead to significant regulatory penalties.[2]
Table 1: Chemical & Hazard Identification Summary for this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 56961-33-2 | [3][4][5][6] |
| Molecular Formula | C₈H₇ClO₂ | [3][4] |
| Molecular Weight | 170.59 g/mol | [3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| GHS Pictograms | Warning | [3] |
Part 2: The Regulatory Landscape: A Foundation for Compliance
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] For academic and research institutions, Subpart K regulations offer a specific framework for managing hazardous waste generated in laboratories, providing a more flexible yet equally stringent alternative to standard industrial generator rules.[7][8]
A core principle of these regulations is that the generator of the waste is responsible for its safe management from "cradle to grave." This necessitates a robust in-lab management plan and partnership with a licensed hazardous waste disposal vendor.[2]
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the safe disposal of this compound, ensuring each step logically builds toward a safe and compliant outcome.
Step 1: Waste Segregation and Containerization
The causality behind waste segregation is rooted in chemical incompatibility. Mixing incompatible wastes can lead to violent reactions, emission of toxic gases, or fire. This compound, as an acid, must be stored separately from bases, cyanides, and sulfides.[9] Furthermore, it is incompatible with strong oxidizing agents.[10]
Container Requirements:
-
Compatibility: Use containers made of materials chemically resistant to the acid, such as glass or specific polymers (e.g., HDPE). Never use steel containers for acids.[9]
-
Integrity: The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[2]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Irritant," "Corrosive").[11]
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish one or more Satellite Accumulation Areas (SAAs).[9][11]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8]
-
Volume Limits: No more than 55 gallons of a single hazardous waste stream may be accumulated in an SAA.
-
Container Management: Waste containers in the SAA must be kept closed except when adding waste.[7] Regular weekly inspections for leaks are required.[9]
Step 3: On-Site Treatment (Neutralization) - A Critical Evaluation
While acids are often neutralized before disposal, this step requires careful consideration for chlorinated compounds.
The Principle of Neutralization: Carboxylic acids can be neutralized with a weak base, such as sodium bicarbonate or sodium carbonate, in an aqueous solution.[12][13] This reaction converts the acid to its corresponding salt, water, and carbon dioxide gas. The goal is to adjust the pH to a neutral range (typically between 5.5 and 9.0).[9][14]
The Critical Limitation: Neutralizing this compound produces sodium 3-chloro-5-methylbenzoate. This salt is still a chlorinated organic compound. Federal and local regulations strictly prohibit the drain disposal of halogenated organic wastes.[15] High-temperature incineration by a specialized facility is the required disposal method for such compounds to ensure their complete destruction and prevent the release of harmful substances.[1]
Step 4: Final Disposal via Licensed Hazardous Waste Vendor
All waste containing this compound, whether neutralized or not, must be disposed of through an approved hazardous waste disposal plant.[16][17]
-
Arrangement: Coordinate with your institution's Environmental Health & Safety (EHS) department for the collection and disposal of the waste.
-
Documentation: Ensure all waste is properly documented according to institutional and RCRA requirements.[2]
-
Transport: The licensed vendor is equipped with the necessary permits and expertise to transport and dispose of the chemical waste in compliance with all regulations.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Part 4: Emergency Spill Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated to disperse any dust or vapors.[16]
-
Don PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[17] For large spills or dust, respiratory protection may be necessary.
-
Contain: Prevent the spill from spreading or entering drains.[16]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste.[17]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container with spill debris as hazardous waste and dispose of it according to the protocol in Part 3.
By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with confidence, ensuring the protection of themselves, their colleagues, and the environment while maintaining the highest standards of scientific and regulatory integrity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. danielshealth.com [danielshealth.com]
- 3. This compound | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aobchem.com [aobchem.com]
- 5. This compound | 56961-33-2 [sigmaaldrich.com]
- 6. 3-CHLORO-5-METHYL-BENZOIC ACID | 56961-33-2 [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 13. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 14. ars.usda.gov [ars.usda.gov]
- 15. web.mit.edu [web.mit.edu]
- 16. aksci.com [aksci.com]
- 17. fishersci.com [fishersci.com]
Navigating the Safe Handling of 3-Chloro-5-methylbenzoic Acid: A Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Essential Safety and Handling Information for 3-Chloro-5-methylbenzoic Acid
Handling this compound in a research and development setting requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the selection and use of personal protective equipment (PPE), as well as operational and disposal plans to ensure the safety of laboratory personnel and environmental compliance.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is a chlorinated aromatic carboxylic acid. Its chemical structure necessitates a careful approach to handling, as it presents several potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [1]
These classifications underscore the importance of a multi-faceted PPE strategy to prevent contact with skin, eyes, and the respiratory system. The acidic nature of the carboxyl group, combined with the presence of a chlorine atom on the aromatic ring, contributes to its irritant properties.
Core Directive: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is the first line of defense against accidental exposure. The following provides a detailed, step-by-step guide to selecting and using the appropriate PPE when handling this compound.
Eye and Face Protection: The Non-Negotiable Barrier
Direct contact with this compound can cause serious eye irritation.[1] Therefore, appropriate eye and face protection is mandatory.
Step-by-Step Selection and Use:
-
Primary Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required. The indirect ventilation design of these goggles allows for air circulation to reduce fogging while preventing the entry of chemical dust or splashes.
-
Enhanced Protection: For procedures with a higher risk of splashing or when handling larger quantities, a face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.
-
Prescription Eyewear: Individuals who wear prescription glasses must use prescription safety glasses with side shields or wear chemical splash goggles over their regular eyewear.
Skin and Body Protection: A Comprehensive Defense
Given that this compound causes skin irritation, comprehensive skin and body protection is essential.[1] This involves the careful selection of gloves and lab coats.
Gloves: The Critical Interface
The choice of glove material is paramount and should be based on chemical compatibility and the nature of the work being performed. While no specific permeation data for this compound is readily available from major manufacturers, general resistance charts for carboxylic acids and chlorinated compounds provide a strong basis for selection.
Recommended Glove Materials:
| Glove Material | General Resistance to Carboxylic Acids & Chlorinated Compounds | Key Considerations |
| Nitrile | Good to Excellent | Provides good resistance to a range of chemicals, including many acids. It is a suitable choice for general handling and incidental contact. |
| Neoprene | Good to Excellent | Offers good resistance to acids, caustics, and oils. It provides flexibility and dexterity. |
| Butyl Rubber | Excellent | Recommended for handling highly corrosive acids. While it may offer less dexterity, it provides a high level of protection. |
| Natural Rubber (Latex) | Fair to Good | Can be susceptible to degradation by some organic solvents and should be used with caution. Individuals with latex allergies must avoid this option. |
Step-by-Step Glove Protocol:
-
Selection: Based on the intended task, select gloves of an appropriate material and thickness. For tasks involving potential for significant contact, a thicker gauge glove is recommended.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent cross-contamination, remove gloves by peeling them off from the cuff, turning them inside out as they are removed. Never touch the outside of the contaminated glove with a bare hand.
-
Disposal: Dispose of used gloves in the appropriate hazardous waste container. Do not reuse disposable gloves.
Lab Coats and Protective Clothing:
A standard cotton lab coat is generally sufficient for handling small quantities of this compound. However, for tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat. It is also crucial to wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection: Guarding Against Inhalation
As this compound may cause respiratory irritation, appropriate respiratory protection should be used, especially when handling the powder outside of a certified chemical fume hood.[1]
Step-by-Step Respiratory Protocol:
-
Engineering Controls: The primary method for controlling respiratory hazards is to handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood.
-
Respirator Selection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a spill or emergency, a NIOSH-approved respirator is required. For powders, a particulate respirator (e.g., N95, P100) is appropriate. For operations that may generate vapors, a respirator with an organic vapor cartridge may be necessary.
-
Fit Testing: All personnel required to wear a tight-fitting respirator must undergo annual fit testing to ensure a proper seal.
-
Maintenance: Reusable respirators must be regularly inspected, cleaned, and stored in a clean, dry place. Cartridges should be replaced on a schedule determined by the manufacturer's recommendations and workplace conditions.
Operational Plan: From Receipt to Use
A clear operational plan ensures that this compound is handled safely at every stage.
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the chemical in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Pre-Use Inspection: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is readily available and in good condition.
-
Handling and Use: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure. Use the smallest quantity of the chemical necessary for the experiment.
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical. A mild soap and water solution is generally effective.
-
Short-Term Storage of Waste: All waste materials, including contaminated PPE and empty containers, should be placed in a clearly labeled, sealed hazardous waste container.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship. As a chlorinated organic compound, it may be subject to specific disposal regulations under the Resource Conservation and Recovery Act (RCRA).
Waste Characterization and RCRA Codes:
Wastes containing chlorinated benzoic acids may be classified as hazardous waste. Depending on the specific industrial process that generated the waste, it could fall under the "F" or "K" lists of hazardous wastes from non-specific or specific sources, respectively.[2][3][4][5][6][7] For instance, certain wastes from the production of chlorinated toluenes and related compounds are listed as hazardous.[3] It is the responsibility of the waste generator to properly characterize the waste. If the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, it will also be classified as hazardous.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Containerization: Collect all solid and liquid waste in a compatible, leak-proof container with a secure lid. The container must be in good condition and compatible with the waste.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the waste (e.g., "solid waste," "contaminated gloves").
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed except when adding waste.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, a swift and informed response is crucial to minimizing harm.
Spill Response
Caption: Step-by-step procedure for responding to a this compound spill.
Procedural Steps:
-
Assess the Spill: Determine the size and nature of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are unsure, evacuate the area and contact your institution's EHS department.
-
Evacuate and Alert: Alert others in the immediate area of the spill.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in this guide, including chemical splash goggles, a face shield, appropriate gloves, and a lab coat. A respirator may be necessary for larger spills of the powder.
-
Contain the Spill: For liquid spills, use a chemical absorbent sock or pad to contain the spill and prevent it from spreading.
-
Neutralize and Absorb: For acidic spills, cautiously neutralize with a suitable agent like sodium bicarbonate. For solid spills, carefully sweep up the material to avoid creating dust. Use an absorbent material to clean up any remaining residue.
-
Collect and Dispose: Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
- 1. This compound | C8H7ClO2 | CID 13632632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ecfr.gov [ecfr.gov]
- 3. codes.findlaw.com [codes.findlaw.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. epa.gov [epa.gov]
- 6. actenviro.com [actenviro.com]
- 7. my.alfred.edu [my.alfred.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
